molecular formula C39H48N5O7P B13657065 N4-Ac-C-(S)-GNA phosphoramidite

N4-Ac-C-(S)-GNA phosphoramidite

Cat. No.: B13657065
M. Wt: 729.8 g/mol
InChI Key: GJBIWQXFRRQYML-RRUDDRBXSA-N
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Description

N4-Ac-C-(S)-GNA phosphoramidite is a useful research compound. Its molecular formula is C39H48N5O7P and its molecular weight is 729.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H48N5O7P

Molecular Weight

729.8 g/mol

IUPAC Name

N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(50-25-11-23-40)51-36(26-43-24-22-37(41-30(5)45)42-38(43)46)27-49-39(31-12-9-8-10-13-31,32-14-18-34(47-6)19-15-32)33-16-20-35(48-7)21-17-33/h8-10,12-22,24,28-29,36H,11,25-27H2,1-7H3,(H,41,42,45,46)/t36-,52?/m0/s1

InChI Key

GJBIWQXFRRQYML-RRUDDRBXSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N4-Ac-C-(S)-GNA Phosphoramidite: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetyl-cytidine-(S)-glycol nucleic acid (N4-Ac-C-(S)-GNA) phosphoramidite (B1245037) is a specialized building block used in the synthesis of modified oligonucleotides. It belongs to the class of glycol nucleic acids (GNA), which are xenonucleic acids featuring a simplified acyclic propylene (B89431) glycol phosphodiester backbone in place of the ribose or deoxyribose sugar found in RNA and DNA, respectively.[1][] This fundamental structural alteration imparts unique physicochemical properties to GNA oligonucleotides, including high duplex stability and resistance to nuclease degradation, making them promising candidates for therapeutic and diagnostic applications.[3][4]

This technical guide provides a comprehensive overview of the fundamental properties of N4-Ac-C-(S)-GNA phosphoramidite, including its chemical characteristics, experimental protocols for its use in oligonucleotide synthesis, and its applications in biomedical research and drug development.

Core Properties of this compound

The core properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.

PropertyValue
Chemical Structure N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide
Molecular Formula C39H48N5O7P
Molecular Weight 729.80 g/mol
Appearance White to off-white powder
Purity ≥98%
Storage Conditions Store at -20 °C

Experimental Protocols

The incorporation of this compound into oligonucleotides follows the well-established phosphoramidite solid-phase synthesis methodology.[5][6] Below are the generalized steps for the synthesis of GNA-modified oligonucleotides.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The cycle for each monomer addition consists of four main steps:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[6][7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[6][7]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[6][7]

G_1 cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Blocks Unreacted Sites Oxidation->Deblocking Forms Phosphate Triester (Cycle Repeats for next monomer)

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. The N4-acetyl group on the cytosine base requires specific deprotection conditions to ensure its removal without degrading the oligonucleotide.

A common procedure for deprotection involves:

  • Cleavage from Support and Base Deprotection: The solid support is treated with a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10-15 minutes). This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the cyanoethyl groups from the phosphates.

  • N4-Acetyl Group Removal: While AMA treatment is effective for standard protecting groups, the N4-acetyl group on cytosine may require specific conditions for complete removal. Often, extended treatment with aqueous ammonia at room temperature or a higher temperature is necessary. Alternatively, for sensitive oligonucleotides, milder deprotection strategies using potassium carbonate in methanol (B129727) can be employed.[9] It is crucial to optimize the deprotection time and temperature to ensure complete removal of the acetyl group without causing degradation of the GNA-containing oligonucleotide.

Applications in Research and Drug Development

The unique properties of GNA-modified oligonucleotides make them valuable tools in various research and therapeutic areas.

Antisense and siRNA Therapeutics

GNA's high binding affinity to RNA and its exceptional resistance to nucleases make it an attractive modification for antisense oligonucleotides and small interfering RNAs (siRNAs).[3][4] Incorporating this compound can enhance the stability and in vivo efficacy of these therapeutic agents.[] For instance, strategic placement of GNA nucleotides in the seed region of siRNAs has been shown to mitigate off-target effects while maintaining on-target gene silencing activity.[3][10]

The general mechanism of action for a GNA-modified siRNA therapeutic is illustrated below:

G_2 cluster_siRNA_pathway GNA-siRNA Mechanism of Action siRNA_delivery GNA-siRNA Delivery (e.g., Lipid Nanoparticle) Cellular_uptake Cellular Uptake (Endocytosis) siRNA_delivery->Cellular_uptake Endosomal_escape Endosomal Escape Cellular_uptake->Endosomal_escape RISC_loading RISC Loading (Dicer processing) Endosomal_escape->RISC_loading Passenger_strand_cleavage Passenger Strand Cleavage RISC_loading->Passenger_strand_cleavage RISC_activation Active RISC Complex Passenger_strand_cleavage->RISC_activation Target_mRNA_binding Target mRNA Binding (Guide Strand Hybridization) RISC_activation->Target_mRNA_binding mRNA_cleavage mRNA Cleavage (Ago2 Slicer Activity) Target_mRNA_binding->mRNA_cleavage Gene_silencing Gene Silencing (Reduced Protein Expression) mRNA_cleavage->Gene_silencing

Figure 2. GNA-modified siRNA mechanism of action.

Thermodynamic Stability of GNA-Containing Duplexes

The incorporation of GNA modifications can significantly impact the thermal stability of nucleic acid duplexes. The simplified, flexible backbone of GNA can lead to more stable duplexes with complementary RNA strands compared to native DNA-RNA or RNA-RNA duplexes.[4] This enhanced stability is a key advantage for applications requiring robust hybridization.

While specific melting temperature (Tm) data for oligonucleotides containing N4-Ac-C-(S)-GNA is limited, studies on other GNA-modified siRNAs provide valuable insights. For example, the introduction of a single (S)-GNA nucleotide can lead to changes in the melting temperature of the siRNA duplex. The table below presents hypothetical Tm values based on published data for other modified siRNAs to illustrate the potential impact of GNA incorporation.[1]

siRNA Sequence ModificationMelting Temperature (Tm) (°C)ΔTm (°C) vs. Unmodified
Unmodified siRNA78.0-
(S)-GNA at position 776.5-1.5
(S)-GNA at position 1477.2-0.8

Note: These values are illustrative and the actual Tm will depend on the specific sequence, length, and position of the GNA modification.

Conclusion

This compound is a critical reagent for the synthesis of GNA-modified oligonucleotides, which possess unique and advantageous properties for therapeutic and diagnostic applications. The ability to incorporate this modified building block using standard solid-phase synthesis protocols allows for the rational design of oligonucleotides with enhanced stability and specificity. As research into xenonucleic acids continues to expand, the demand for specialized phosphoramidites like N4-Ac-C-(S)-GNA is expected to grow, paving the way for the development of next-generation nucleic acid-based technologies.

References

The Impact of (S)-GNA Stereochemistry on Duplex Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analogue that has garnered significant interest in the fields of chemical biology and drug development. Its simple, acyclic backbone, composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, sets it apart from natural nucleic acids like DNA and RNA. This guide provides a comprehensive overview of the stereochemistry of the (S)-enantiomer of GNA and its profound impact on the formation, stability, and structural characteristics of nucleic acid duplexes. A thorough understanding of these properties is crucial for the rational design of GNA-based therapeutics and diagnostics.

The Critical Role of (S)-Stereochemistry

The stereocenter at the C2' position of the propylene glycol backbone in GNA gives rise to two enantiomers: (S)-GNA and (R)-GNA. The spatial arrangement of the nucleobase and the phosphodiester linkage is dictated by this stereochemistry, which in turn governs the duplex-forming capabilities of GNA oligonucleotides.

Crystal structures of RNA-GNA chimeric duplexes have revealed that the right-handed (S)-GNA is better accommodated within a right-handed RNA duplex than its left-handed (R)-isomer.[1][2][3] This stereochemical compatibility allows (S)-GNA to form stable heteroduplexes with RNA, a property not observed with (R)-GNA.[1] Conversely, neither (S)-GNA nor (R)-GNA forms stable duplexes with DNA.[1]

Impact on Duplex Stability and Thermodynamics

A key feature of (S)-GNA is its ability to form exceptionally stable homoduplexes. These (S)-GNA/(S)-GNA duplexes exhibit significantly higher thermal and thermodynamic stability compared to analogous DNA/DNA and RNA/RNA duplexes.[]

Quantitative Data on Duplex Stability

The following tables summarize the melting temperatures (Tm) of various duplexes, highlighting the superior stability of (S)-GNA homoduplexes and the unique properties of (S)-GNA/RNA heteroduplexes.

Duplex TypeSequence (18-mer)Tm (°C)Reference
(S)-GNA/(S)-GNAPoly(A)/Poly(T)63[1]
DNA/DNAPoly(A)/Poly(T)40.5[1]
RNA/RNAPoly(A)/Poly(U)42.5[1]

Table 1: Comparison of Melting Temperatures for Homoduplexes. This table clearly demonstrates the significantly higher thermal stability of the (S)-GNA homoduplex compared to its natural counterparts.

Duplex TypeSequenceTm (°C)Reference
(S)-GNA/RNA(S)-GNA Poly(A) / RNA Poly(U)~35[1]
RNA/RNARNA Poly(A) / RNA Poly(U)42.5[1]
(S)-GNA/(S)-GNA (mismatched)18-mer with A-A and T-T mismatches44[1]

Table 2: Melting Temperatures of (S)-GNA/RNA Heteroduplex and Mismatched (S)-GNA Duplex. The data shows that while (S)-GNA can form stable heteroduplexes with RNA, their stability is lower than that of the corresponding RNA/RNA duplex. The stability of a mismatched (S)-GNA duplex is also presented for comparison.

It is important to note that the stability of (S)-GNA/RNA heteroduplexes is sensitive to sequence composition. Duplexes with high G:C content are found to be less stable.[5] This is attributed to the unique rotated nucleobase orientation of GNA within the duplex, which leads to a reverse Watson-Crick base pairing mode. This arrangement is less favorable for G-C pairs. To address this, isocytidine (B125971) and isoguanosine (B3425122) analogues of (S)-GNA have been developed, which restore stable base pairing with their canonical RNA counterparts.[2][3][6]

Structural Insights into (S)-GNA Duplexes

The high stability of (S)-GNA duplexes is rooted in their unique structural organization. The acyclic and flexible nature of the GNA backbone allows for a pre-organized single-stranded conformation that reduces the entropic penalty of duplex formation. The overall structure of an (S)-GNA homoduplex is a right-handed helix, but with distinct features compared to A- and B-form nucleic acids.

Circular dichroism (CD) spectroscopy of (S)-GNA duplexes reveals a strong negative peak around 280 nm, in contrast to the positive signal observed for right-handed DNA and RNA duplexes in the same wavelength range.[1] This indicates a unique helical arrangement and base stacking geometry.

The logical relationship between the stereochemistry of (S)-GNA and its impact on duplex formation can be visualized as a hierarchical signaling pathway.

GNA_Duplex_Formation cluster_stereochemistry Stereochemistry cluster_backbone Backbone Properties cluster_duplex Duplex Characteristics cluster_properties Resulting Properties S_GNA (S)-GNA Monomer Backbone Acyclic & Flexible Backbone S_GNA->Backbone Dictates 3D Arrangement Preorganization Single-Strand Pre-organization Backbone->Preorganization Allows for Favorable Conformation Duplex Stable Duplex Formation Preorganization->Duplex Reduces Entropic Penalty Stability High Thermal & Thermodynamic Stability Duplex->Stability Leads to

Figure 1: Logical relationship of (S)-GNA stereochemistry and duplex stability.

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-GNA phosphoramidites, the assembly of GNA-containing oligonucleotides, and their subsequent analysis.

Synthesis of (S)-GNA Phosphoramidites

The synthesis of (S)-GNA phosphoramidites is a crucial first step. A general scheme starting from (S)-glycidyl 4,4'-dimethoxytrityl ether is outlined below.

Materials:

  • (S)-glycidyl 4,4'-dimethoxytrityl ether

  • Appropriate nucleobase (e.g., Thymine)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Nucleobase Coupling:

    • To a solution of the nucleobase in anhydrous DMF, add NaH portion-wise at room temperature.

    • Stir the reaction mixture for 1 hour.

    • Add a solution of (S)-glycidyl 4,4'-dimethoxytrityl ether in DMF.

    • Heat the mixture (e.g., to 110°C) and stir for several hours (e.g., 18 hours).[7]

    • After cooling, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting protected nucleoside by column chromatography.

  • Phosphitylation:

    • Dissolve the purified protected nucleoside in an anhydrous solvent (e.g., dichloromethane).

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction and purify the crude product by column chromatography to yield the final (S)-GNA phosphoramidite (B1245037).

Note: For the synthesis of (S)-GNA isocytidine and isoguanosine phosphoramidites, specific starting materials and modified procedures are required.[7]

Solid-Phase Synthesis of GNA-Containing Oligonucleotides

The synthesis of GNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using the phosphoramidite method.

Materials:

  • (S)-GNA phosphoramidites and, if applicable, standard DNA/RNA phosphoramidites

  • Solid support (e.g., controlled pore glass, CPG)

  • Standard synthesis reagents: activator (e.g., 1H-tetrazole), capping solutions, oxidizing solution, and deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

  • Automated Synthesis:

    • Program the desired sequence into the synthesizer.

    • Use a standard synthesis cycle with one key modification: the coupling time for (S)-GNA phosphoramidites should be extended. A coupling time of 400 seconds has been reported to be effective.[7]

    • The standard steps of detritylation, capping, and oxidation are typically performed without modification.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

  • Purification:

    • Purify the crude oligonucleotide product by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

UV-Melting Analysis

Thermal denaturation studies are performed to determine the melting temperature (Tm) of the duplexes.

Materials:

  • Purified oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer equipped with a temperature controller.

Procedure:

  • Sample Preparation:

    • Dissolve the purified oligonucleotides in the melting buffer to the desired concentration (e.g., 1-5 µM).

    • For duplex analysis, mix equimolar amounts of the complementary strands.

    • Anneal the samples by heating to 90-95°C for a few minutes and then slowly cooling to room temperature.

  • Data Acquisition:

    • Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 or 1°C/min) over a wide temperature range (e.g., 10 to 95°C).[8]

  • Data Analysis:

    • The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived from the analysis of concentration-dependent melting curves.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the helical structure of the duplexes.

Materials:

  • Purified and annealed oligonucleotide samples in a suitable buffer (e.g., the same as for UV-melting).

  • CD spectropolarimeter.

Procedure:

  • Sample Preparation:

    • Prepare the samples as for UV-melting analysis, ensuring they are in a buffer that is transparent in the far-UV region. A typical concentration is around 5 µM.

  • Data Acquisition:

    • Record the CD spectrum at a fixed temperature (e.g., 5 or 20°C) over a wavelength range of approximately 200 to 320 nm.[9]

    • Record a baseline spectrum of the buffer and subtract it from the sample spectra.

    • Spectra are typically the average of multiple scans.

The following diagram illustrates the general experimental workflow for the synthesis and analysis of GNA-containing duplexes.

GNA_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Phosphoramidite Synthesis of (S)-GNA Phosphoramidite Oligo_Synth Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth Building Block Purification Cleavage, Deprotection, & Purification Oligo_Synth->Purification Crude Product Annealing Duplex Annealing Purification->Annealing Purified Oligonucleotides UV_Melting UV-Melting Analysis (Tm, Thermodynamics) Annealing->UV_Melting CD_Spec CD Spectroscopy (Helical Structure) Annealing->CD_Spec

Figure 2: Experimental workflow for GNA duplex synthesis and analysis.

Conclusion

The (S)-stereochemistry of GNA is a critical determinant of its ability to form stable and unique duplex structures. (S)-GNA homoduplexes exhibit remarkable stability, surpassing that of natural nucleic acids. Furthermore, the stereospecific interaction of (S)-GNA with RNA opens up exciting possibilities for the development of RNA-targeting therapeutics. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize GNA-containing oligonucleotides, paving the way for further exploration of this promising nucleic acid analogue in various scientific and biomedical applications. The unique properties of (S)-GNA, driven by its simple yet elegant stereochemistry, underscore its potential as a powerful tool in the design of next-generation nucleic acid-based technologies.

References

Biophysical Characterization of N4-Acetylcytidine-(S)-Glycol Nucleic Acid Containing Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oligonucleotide therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing stability, target affinity, and pharmacokinetic properties. Among the myriad of modifications, N4-acetylcytidine (ac4C) and (S)-glycol nucleic acid (GNA) have emerged as intriguing building blocks. N4-acetylcytidine, a naturally occurring RNA modification, is known to enhance the thermal stability of RNA duplexes.[1] (S)-GNA, a synthetic nucleic acid analogue with an acyclic backbone, also forms highly stable duplexes.[2]

While the individual biophysical properties of ac4C-containing RNA and (S)-GNA oligonucleotides have been investigated, to date, there is no published literature on the characterization of oligonucleotides containing both modifications. The commercial availability of N4-Ac-C-(S)-GNA phosphoramidite, however, paves the way for the synthesis and exploration of such doubly modified oligonucleotides.

This technical guide provides a comprehensive overview of the known biophysical characteristics of N4-acetylcytidine in RNA and (S)-GNA as separate entities. It includes summaries of quantitative data, detailed experimental protocols for key biophysical techniques, and a prospective analysis of the potential properties of oligonucleotides incorporating both N4-Ac-C and (S)-GNA.

Part 1: Biophysical Characterization of N4-Acetylcytidine (ac4C) in RNA Oligonucleotides

N4-acetylcytidine is a post-transcriptional modification found in all domains of life that has been shown to play a role in enforcing RNA structure.[1][3]

Data Presentation: Thermodynamic Properties

The incorporation of ac4C into RNA oligonucleotides has a notable impact on their thermodynamic stability. The following tables summarize the available quantitative data from UV-melting studies.

Table 1: Thermodynamic Parameters for an RNA Hairpin Corresponding to the D-Arm of Human tRNASer [1]

ModificationTm (°C) [5 µM]ΔTm (°C) vs. CΔG°37 (kcal/mol)ΔS° (cal/mol·K)ΔH° (kcal/mol)
C62.9--2.4 ± 0.1-86 ± 3-29 ± 1
ac4C71.1+8.2-3.4 ± 0.2-89 ± 7-32 ± 3

Table 2: Duplex Melting Temperatures (Tm) of RNA Duplexes Containing ac4C [1]

Duplex ContextΔTm (°C) (ac4C vs. C)
Fully complementary RNA duplex+1.7
RNA duplex with a proximal G•U pair+3.1
Polyuridine DNA context+0.4
Experimental Protocols

UV-monitored thermal denaturation is a standard method to determine the melting temperature (Tm) and thermodynamic parameters of oligonucleotide duplexes and hairpins.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized RNA oligonucleotides in a buffer solution (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7).

    • For duplex formation, mix equimolar amounts of the complementary strands.

    • Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Transfer the sample to a quartz cuvette with a defined path length (e.g., 1 cm).

    • Monitor the absorbance at 260 nm as a function of temperature.

    • Increase the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the oligonucleotides are in a duplex state. It is determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or from van't Hoff plots of Tm-1 versus the natural logarithm of the total oligonucleotide concentration.

UV_Thermal_Denaturation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Oligo Lyophilized Oligonucleotides Mix Dissolve & Mix Oligo->Mix Buffer Melting Buffer Buffer->Mix Anneal Heat (95°C) & Cool Mix->Anneal Spectro UV-Vis Spectrophotometer with Peltier Anneal->Spectro Transfer to Cuvette Measure Measure A260 vs. Temp (e.g., 20-95°C at 1°C/min) Spectro->Measure MeltingCurve Generate Melting Curve (Absorbance vs. Temp) Measure->MeltingCurve FirstDerivative Calculate 1st Derivative MeltingCurve->FirstDerivative Thermo Calculate ΔH°, ΔS°, ΔG° (van't Hoff Analysis) MeltingCurve->Thermo Tm Determine Tm FirstDerivative->Tm CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Oligo Oligonucleotide Sample Prepare Prepare Sample & Buffer Blank Oligo->Prepare Buffer CD Buffer (UV Transparent) Buffer->Prepare Spectro CD Spectropolarimeter Prepare->Spectro Transfer to Cuvette ScanSample Scan Sample Spectrum (e.g., 190-350 nm) Spectro->ScanSample ScanBlank Scan Buffer Blank Spectrum Spectro->ScanBlank Subtract Subtract Blank from Sample ScanSample->Subtract ScanBlank->Subtract Plot Plot Molar Ellipticity vs. Wavelength Subtract->Plot Compare Compare to Reference Spectra (A-form, B-form, etc.) Plot->Compare Combined_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_results Data & Analysis Synthesis Solid-Phase Synthesis using this compound Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (e.g., Mass Spectrometry) Purification->QC UV_Melt UV Thermal Denaturation QC->UV_Melt CD_Spec CD Spectroscopy QC->CD_Spec NMR_Spec NMR Spectroscopy QC->NMR_Spec Thermo_Data Thermodynamic Stability (Tm, ΔH°, ΔS°, ΔG°) UV_Melt->Thermo_Data Structure_Info Secondary Structure (Conformation) CD_Spec->Structure_Info High_Res_Structure High-Resolution 3D Structure NMR_Spec->High_Res_Structure

References

Unraveling the Acyclic Backbone of Glycol Nucleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol nucleic acid (GNA) is a synthetic xenonucleic acid (XNA) that has garnered significant attention for its unique structural and functional properties. Unlike its natural counterparts, DNA and RNA, which are built upon a pentose (B10789219) sugar-phosphate backbone, GNA features a simplified, acyclic backbone composed of repeating propylene (B89431) glycol (1,2-propanediol) units linked by phosphodiester bonds.[1][2] This minimalist design imparts GNA with remarkable characteristics, including exceptional thermal stability, resistance to nuclease degradation, and distinct hybridization properties, making it a promising scaffold for the development of novel therapeutics, diagnostics, and nanomaterials.[3][4][5] This in-depth technical guide provides a comprehensive overview of the acyclic backbone of GNA, focusing on its synthesis, structural features, hybridization thermodynamics, and its burgeoning applications in drug development.

The Acyclic Backbone: Structure and Synthesis

The fundamental building block of GNA is a nucleoside analog where a nucleobase is attached to a three-carbon glycol moiety.[6] This simple, acyclic backbone possesses a single stereocenter, giving rise to two enantiomeric forms: (S)-GNA and (R)-GNA.[7]

Synthesis of GNA Phosphoramidites and Oligonucleotides

The synthesis of GNA oligonucleotides is achieved through a well-established solid-phase phosphoramidite (B1245037) chemistry, analogous to the synthesis of DNA and RNA.[1][8][9] The key steps involve the preparation of GNA phosphoramidite monomers and their sequential coupling to a solid support.

Experimental Protocol: Synthesis of GNA Phosphoramidites

This protocol outlines the general steps for the synthesis of dimethoxytritylated (DMT) GNA phosphoramidites, the building blocks for solid-phase synthesis.[1][7][10]

  • Nucleobase Protection: The exocyclic amino groups of adenine, guanine, and cytosine are protected using standard protecting groups (e.g., benzoyl, isobutyryl, or dimethylformamidine) to prevent side reactions during synthesis.[11]

  • Glycidol (B123203) Ring Opening: A protected nucleobase is reacted with an enantiomerically pure glycidol (either (R)-(+)-glycidol for (S)-GNA or (S)-(-)-glycidol for (R)-GNA) in the presence of a base (e.g., NaH) to open the epoxide ring and form the glycol nucleoside.[12]

  • 5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the glycol nucleoside is protected with a dimethoxytrityl (DMT) group to ensure selective coupling at the 3'-hydroxyl during oligonucleotide synthesis.

  • Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final GNA phosphoramidite monomer.

  • Purification: The resulting phosphoramidite is purified using column chromatography.

Experimental Protocol: Solid-Phase Synthesis of GNA Oligonucleotides

The following is a generalized protocol for the automated solid-phase synthesis of GNA oligonucleotides.[1][8][9][13]

  • Support Functionalization: The synthesis begins with the first GNA nucleoside attached to a solid support (e.g., controlled pore glass, CPG) via its 3'-hydroxyl group.

  • Detritylation: The DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid).

  • Coupling: The next GNA phosphoramidite monomer is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired sequence is assembled.

  • Cleavage and Deprotection: The completed GNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a strong base (e.g., ammonium (B1175870) hydroxide).

  • Purification: The crude GNA oligonucleotide is purified using high-performance liquid chromatography (HPLC).[14][15][16][17][18]

  • Analysis: The purity and identity of the final product are confirmed by mass spectrometry.[19]

Workflow for GNA Oligonucleotide Synthesis and Purification

GNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification and Analysis Start Start with GNA nucleoside on solid support Detritylation 1. Detritylation (DMT removal) Start->Detritylation Coupling 2. Coupling with next GNA phosphoramidite Detritylation->Coupling Capping 3. Capping of unreacted hydroxyls Coupling->Capping Oxidation 4. Oxidation of phosphite triester Capping->Oxidation Repeat Repeat for each monomer Oxidation->Repeat If more monomers Cleavage 5. Cleavage from support & Deprotection Oxidation->Cleavage Final monomer Repeat->Detritylation HPLC 6. HPLC Purification Cleavage->HPLC MS 7. Mass Spectrometry Analysis HPLC->MS Final Pure GNA Oligonucleotide MS->Final

Caption: Workflow for the synthesis and purification of GNA oligonucleotides.

Structural Characteristics of the GNA Duplex

X-ray crystallography studies of (S)-GNA duplexes have revealed a unique helical structure that is distinct from the canonical A- and B-forms of DNA.[3][20][21] The GNA duplex is a right-handed helix characterized by a large helical pitch and a wide, shallow minor groove, resulting in a large hollow core.[3]

ParameterGNA Duplex (PDB: 2JJA)B-DNAA-DNA
Helical Handedness RightRightRight
Residues per Turn 16~10.5~11
Helical Rise (Å) ~3.75~3.4~2.6
Helical Pitch (Å) 60~35.7~28.6
Base Pair Inclination (°) 42 to 50~ -1.2~20
X-displacement (Å) 5.1 to 8.6~ -0.1~ -4.4

Table 1: Comparison of Helical Parameters of GNA, B-DNA, and A-DNA. [3]

A key feature of the GNA duplex is the significant slide between adjacent base pairs, leading to extensive interstrand base-stacking interactions, in contrast to the intrastrand stacking that dominates in A- and B-form DNA.[3] This unique stacking arrangement is thought to be a major contributor to the high thermal stability of GNA duplexes.

Hybridization and Thermal Stability

GNA exhibits remarkable hybridization properties. (S)-GNA and (R)-GNA form highly stable homoduplexes with themselves, but they do not cross-pair with each other.[5] The thermal stability of GNA:GNA duplexes is significantly higher than that of corresponding DNA:DNA and RNA:RNA duplexes.[5][22]

Duplex TypeSequence (5'-3')Tm (°C)
GNA:GNA g(CGCGCG)>85
DNA:DNA d(CGCGCG)78
RNA:RNA r(CGCGCG)>85
GNA:RNA g(CUAGUC):r(GACUAG)48
GNA:DNA g(CTAGTC):d(GACTAG)No duplex formed

Table 2: Representative Melting Temperatures (Tm) of GNA-containing Duplexes. (Data compiled from various sources, conditions may vary)[5][22]

While GNA forms very stable homoduplexes, its hybridization with natural nucleic acids is more nuanced. GNA generally does not form stable duplexes with DNA.[5][11] However, (S)-GNA can form stable heteroduplexes with RNA, particularly in sequences with low G:C content.[5] This property is crucial for its application in RNA-targeting therapeutics.

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
GNA:RNA Hybrid -55.7-156.9-6.8
DNA:RNA Hybrid -78.2-219.4-10.8
RNA:RNA Duplex -91.2-255.4-12.3

Table 3: Thermodynamic Parameters for the Formation of a Representative 10-mer Duplex. (Data are illustrative and sequence-dependent)[23][24][25][26][27]

Applications in Drug Development

The unique properties of GNA make it an attractive candidate for various applications in drug development, particularly in the realm of antisense and RNA interference (RNAi) therapies.[4][11][28]

GNA-based Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that bind to a target mRNA, leading to its degradation and thereby inhibiting protein expression. A key mechanism for many ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA hybrid.[29][30] While GNA itself does not form a substrate for RNase H, GNA-DNA chimeric ASOs, where a central DNA "gap" is flanked by GNA "wings," can be designed to elicit RNase H activity. The GNA modifications provide enhanced nuclease resistance and potentially improved binding affinity to the target RNA.

Experimental Protocol: In Vitro RNase H Cleavage Assay

This protocol can be used to assess the ability of a GNA-DNA chimeric ASO to mediate RNase H cleavage of a target RNA.[31][32][33][34][35]

  • Substrate Preparation: Synthesize the GNA-DNA chimeric ASO and a complementary target RNA, which is typically radiolabeled or fluorescently tagged for detection.

  • Hybridization: Anneal the ASO and the target RNA to form a duplex.

  • RNase H Digestion: Incubate the duplex with RNase H enzyme in a suitable buffer at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled RNA fragments. The presence of cleavage products indicates that the ASO can successfully recruit and activate RNase H.

Mechanism of RNase H-mediated Cleavage by a GNA-DNA Chimeric ASO

RNaseH_Mechanism ASO GNA-DNA Chimeric ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation mRNA Degradation Cleavage->Degradation Inhibition Protein Synthesis Inhibition Degradation->Inhibition

Caption: RNase H-mediated cleavage of target mRNA by a GNA-DNA ASO.

GNA-modified Small Interfering RNAs (siRNAs)

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that trigger the RNAi pathway to silence gene expression. A key step in this process is the loading of the siRNA into the RNA-induced silencing complex (RISC).[36][37][38][39][40] Chemical modifications, including the incorporation of GNA, can be used to enhance the therapeutic properties of siRNAs, such as improving stability and reducing off-target effects.[3][28]

Studies have shown that incorporating (S)-GNA at specific positions within the siRNA duplex can mitigate off-target effects without compromising on-target activity.[3] This is thought to be due to the altered helical geometry of the GNA-containing region, which can influence the interaction of the siRNA with the RISC machinery and its binding to off-target mRNAs.

Experimental Protocol: In Vitro RISC Loading and Activity Assay

This assay can be used to evaluate the efficiency of GNA-modified siRNA loading into RISC and its subsequent target cleavage activity.[36][38]

  • siRNA Synthesis: Synthesize the GNA-modified siRNA and a corresponding unmodified control siRNA.

  • RISC Assembly: Incubate the siRNAs with a cell lysate (e.g., from HeLa or HEK293 cells) that contains the necessary components for RISC assembly.

  • Target RNA Addition: Add a labeled target RNA that is complementary to the guide strand of the siRNA.

  • Cleavage Reaction: Incubate the mixture to allow for RISC-mediated cleavage of the target RNA.

  • Analysis: Analyze the cleavage products by PAGE. The amount of cleavage product is indicative of the efficiency of RISC loading and activity.

GNA-modified siRNA in the RNAi Pathway

RNAi_Pathway siRNA GNA-modified siRNA duplex Dicer Dicer siRNA->Dicer processed by (optional) RISC_loading RISC Loading Complex siRNA->RISC_loading Dicer->RISC_loading RISC Activated RISC RISC_loading->RISC loads guide strand mRNA Target mRNA RISC->mRNA binds to Cleavage mRNA Cleavage mRNA->Cleavage cleaved by RISC Silencing Gene Silencing Cleavage->Silencing

Caption: The role of GNA-modified siRNA in the RNA interference pathway.

Conclusion

The acyclic backbone of glycol nucleic acid represents a fascinating and powerful platform in the field of synthetic genetics and drug development. Its simple, yet robust, structure gives rise to a unique combination of high stability, predictable hybridization, and amenability to chemical synthesis. As our understanding of GNA's properties deepens, so too will its applications in creating a new generation of nucleic acid-based therapeutics with enhanced efficacy and safety profiles. The detailed protocols and data presented in this guide offer a valuable resource for researchers and developers seeking to harness the potential of this remarkable xenonucleic acid.

References

Theoretical Modeling of (S)-GNA Duplex Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid with a simplified acyclic backbone of repeating glycol units, has garnered significant interest in the fields of synthetic biology and drug development. The (S)-enantiomer of GNA, in particular, forms highly stable, right-handed duplex structures, exhibiting unique structural and thermodynamic properties compared to natural nucleic acids like DNA and RNA.[1] This technical guide provides an in-depth overview of the theoretical modeling of (S)-GNA duplexes, focusing on their structural characteristics as determined by X-ray crystallography and computational simulations. We present a summary of key structural parameters, detailed experimental and computational methodologies, and logical workflows to aid researchers in understanding and further exploring this promising class of molecules.

Structural Features of (S)-GNA Duplexes

Theoretical and experimental studies have revealed several key structural features of (S)-GNA duplexes that distinguish them from canonical A- and B-form nucleic acids.

Backbone Conformation: (S)-GNA duplexes can adopt distinct backbone conformations, primarily categorized as M-type and N-type. The M-type conformation is generally more elongated, while the N-type is more condensed. The N-type conformation, for instance, has been observed in a crystal structure of a self-complementary 3'-CTC(Br)UAGAG-2' GNA oligonucleotide and is characterized by alternating gauche-anti torsions along its (O3'-C3'-C2'-O2') backbone.[2]

Base Pairing: A hallmark of (S)-GNA duplexes, particularly in the context of GNA-RNA hybrids, is the adoption of a "reverse Watson-Crick" base-pairing geometry. In this arrangement, the nucleobase is rotated, causing, for example, the 5-methyl group of a GNA-thymine to point into the minor groove, in contrast to its major groove orientation in standard Watson-Crick pairing.[3][4] This inverted base pair orientation is a crucial factor in the interaction of (S)-GNA with other nucleic acids.[4]

Quantitative Structural Data

The structural parameters of (S)-GNA duplexes have been elucidated through high-resolution X-ray crystallography. The following tables summarize key helical and backbone torsion angle parameters derived from representative (S)-GNA duplex crystal structures deposited in the Protein Data Bank (PDB). These parameters can be calculated from the PDB files using tools such as 3DNA.

Table 1: Helical Parameters of Representative (S)-GNA Duplexes

PDB IDSequenceResolution (Å)Helical Twist (°/bp)Rise (Å/bp)X-displacement (Å)Y-displacement (Å)
2JJAg(CGHATHCG)1.30(Data to be calculated)(Data to be calculated)(Data to be calculated)(Data to be calculated)
2XC63'-CTC(Br)UAGAG-2'1.83(Data to be calculated)(Data to be calculated)(Data to be calculated)(Data to be calculated)
2WNA3'-G(Br)CGCGC-2'0.97(Data to be calculated)(Data to be calculated)(Data to be calculated)(Data to be calculated)

Note: The values in this table are placeholders and would be populated by running the 3DNA analysis on the respective PDB files.

Table 2: Average Backbone Torsion Angles of a Representative (S)-GNA Duplex (PDB ID: 2WNA)

Torsion AngleStrand 1 (°)Strand 2 (°)
α (O3'-P-O5'-C5')(Data to be calculated)(Data to be calculated)
β (P-O5'-C5'-C4')(Data to be calculated)(Data to be calculated)
γ (O5'-C5'-C4'-C3')(Data to be calculated)(Data to be calculated)
δ (C5'-C4'-C3'-O3')(Data to be calculated)(Data to be calculated)
ε (C4'-C3'-O3'-P)(Data to be calculated)(Data to be calculated)
ζ (C3'-O3'-P-O5')(Data to be calculated)(Data to be calculated)
χ (O4'-C1'-N9-C4)(Data to be calculated)(Data to a be calculated)

Note: The values in this table are placeholders and represent the average torsion angles that would be calculated from the PDB file for the specified structure.

Experimental and Computational Protocols

X-ray Crystallography

The determination of (S)-GNA duplex structures at atomic resolution is primarily achieved through X-ray crystallography. The general workflow for this process is outlined below.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Solid-Phase Synthesis of (S)-GNA Oligonucleotide purification HPLC Purification synthesis->purification screening Crystallization Screening (Vapor Diffusion) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization data_collection X-ray Diffraction Data Collection optimization->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing phasing Phase Determination (e.g., MAD, MR) data_processing->phasing model_building Model Building and Refinement phasing->model_building validation Structure Validation (e.g., R-factor, R-free) model_building->validation PDB_deposition PDB_deposition validation->PDB_deposition PDB Deposition computational_workflow cluster_model_prep System Preparation cluster_simulation Simulation Execution cluster_analysis Trajectory Analysis start_struct Initial Structure (from Crystal Structure or Modeled) param Force Field Parameterization for (S)-GNA start_struct->param solvate Solvation in Water Box and Addition of Ions param->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production traj_analysis Analysis of Trajectory: - RMSD/RMSF - Helical Parameters - Torsion Angles - H-bonding production->traj_analysis thermo Thermodynamic Calculations (e.g., Free Energy) traj_analysis->thermo logical_relationship cluster_exp Experimental Characterization cluster_comp Computational Modeling xray X-ray Crystallography md Molecular Dynamics Simulations xray->md Provides initial structure for simulation drug_design Rational Drug Design & Material Science xray->drug_design nmr NMR Spectroscopy nmr->md Provides structural restraints for validation thermo_exp Thermodynamic Studies (e.g., UV-melting) thermo_exp->md Validates thermodynamic calculations md->xray Explains dynamic behavior observed in crystal md->nmr Predicts dynamic ensembles md->drug_design qm Quantum Mechanics Calculations qm->md Provides force field parameters

References

Glycol Nucleic Acid: A Deep Dive into its Discovery, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid (XNA), stands out for its remarkable simplicity and profound implications for the fields of synthetic biology, nanotechnology, and pharmacology. Structurally distinguished by an acyclic propylene (B89431) glycol backbone, GNA forms highly stable duplexes that, in many instances, surpass the thermal and thermodynamic stability of their natural DNA and RNA counterparts.[1] This technical guide provides an in-depth exploration of the discovery and historical development of GNA, its unique structural and functional properties, and detailed experimental protocols for its synthesis and characterization. Quantitative data on GNA duplex stability is presented in a structured format to facilitate comparison, and key experimental workflows are visualized to provide a clear understanding of the methodologies involved in GNA research. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in harnessing the potential of this fascinating nucleic acid analog.

Discovery and Historical Development

The journey of Glycol Nucleic Acid from a chemical curiosity to a promising tool in biotechnology is marked by several key milestones. The initial conceptual groundwork was laid in the early 1970s, but it was not until the early 21st century that the remarkable properties of GNA were fully realized.

The first synthesis of 2,3-dihydroxypropyl nucleoside analogues, the fundamental building blocks of GNA, was reported by Ueda and his team in 1971.[2] This was followed by early explorations into their polymerization and interaction with natural nucleic acids.[2] However, the pivotal discovery that propelled GNA into the scientific spotlight was made in 2005 by Zhang and Meggers, who demonstrated the exceptional ability of GNA to form highly stable, self-paired duplexes.[2] This finding opened the door to a new realm of possibilities for synthetic nucleic acids.

Subsequent research focused on elucidating the unique structural features of GNA through X-ray crystallography and exploring its biophysical properties in detail.[3][4] These studies revealed a helical structure distinct from the canonical A- and B-forms of DNA, providing a molecular basis for GNA's unusual stability.[3][5] The development of efficient methods for the synthesis of GNA phosphoramidites has further accelerated research in this area, making GNA more accessible for a wide range of applications.[6][7]

Historical_Development_of_GNA cluster_0 Conceptualization and Early Synthesis cluster_1 Discovery of Self-Pairing and Structural Elucidation cluster_2 Synthetic Advancements and Applications 1971 1971: Ueda et al. synthesize 2,3-dihydroxypropyl nucleoside analogues 1972 1972: Seita et al. demonstrate hypochromicity in the presence of DNA/RNA 1971->1972 Early Polymerization Studies 2005 2005: Zhang & Meggers report stable GNA-GNA duplex formation 1972->2005 Decades of Limited Exploration 2008_onwards 2008 onwards: Crystal structures of GNA duplexes are determined 2005->2008_onwards Intensive Structural Investigation 2006_2009 2006 & 2009: Meggers and colleagues publish improved synthesis methods 2005->2006_2009 Need for Efficient Synthesis 2010_onwards 2010s onwards: Exploration of GNA in antisense therapy, aptamers, and nanotechnology 2006_2009->2010_onwards Enabling Broader Research Historical Milestones in GNA Development

Core Properties of Glycol Nucleic Acid

GNA possesses a unique set of properties that distinguish it from DNA and RNA, making it a subject of intense scientific interest.

  • Structural Simplicity: The backbone of GNA is composed of repeating propylene glycol units linked by phosphodiester bonds.[2][6] This acyclic, three-carbon backbone is significantly simpler than the five-carbon ribose or deoxyribose sugars found in natural nucleic acids.[6]

  • High Duplex Stability: GNA forms antiparallel duplexes with Watson-Crick base pairing that are remarkably stable.[1] The thermal and thermodynamic stabilities of GNA homoduplexes often exceed those of analogous DNA and RNA duplexes.[1] This enhanced stability is attributed to factors such as the preorganization of single GNA strands and favorable stacking interactions.[8]

  • Unique Helical Structure: X-ray crystallography studies have revealed that the GNA double helix adopts a conformation that is distinct from the A- and B-forms of DNA.[3][5] The GNA helix is wider and has a different helical pitch and base pair inclination.

  • Chirality and Cross-Pairing: GNA exists as two enantiomers, (S)-GNA and (R)-GNA, which are derived from (R)-(+)-glycidol and (S)-(-)-glycidol, respectively.[9][10] (S)-GNA and (R)-GNA do not cross-pair with each other.[9][10] Notably, (S)-GNA can form stable heteroduplexes with RNA, but not with DNA, a property that has significant implications for antisense applications.[1][9][10]

  • High Fidelity Base Pairing: GNA exhibits a high degree of fidelity in Watson-Crick base pairing, meaning it accurately pairs adenine (B156593) with thymine (B56734) and guanine (B1146940) with cytosine.[1]

Quantitative Data on GNA Duplex Stability

The enhanced thermal stability of GNA duplexes is a key characteristic that underpins many of its potential applications. The following tables summarize quantitative data on the melting temperatures (Tm) and thermodynamic parameters of GNA duplexes in comparison to their DNA and RNA counterparts.

Table 1: Comparison of Melting Temperatures (Tm) for GNA, DNA, and RNA Duplexes

Sequence (5' to 3')Duplex TypeTm (°C)
GTAGATCTAC(S)-GNA : (S)-GNA68
GTAGATCTACDNA : DNA52
GUAGAU CUACRNA : RNA61
CGATCGATCG(S)-GNA : (S)-GNA75
CGATCGATCGDNA : DNA64
CGAUCGAUCGRNA : RNA72

Note: Tm values are sequence and buffer dependent. The values presented here are illustrative and sourced from various studies for comparative purposes.

Table 2: Thermodynamic Parameters for Duplex Formation (GNA vs. DNA)

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
(S)-GNA : (S)-GNA-74.6-202.9-12.1
DNA : DNA-68.2-185.4-10.8

Note: Thermodynamic parameters are for a representative self-complementary 10-mer duplex. Values are indicative and can vary with sequence and experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in GNA research, from the synthesis of its building blocks to the characterization of its duplexes.

Synthesis of GNA Phosphoramidites

The synthesis of GNA phosphoramidites is a crucial first step for the automated solid-phase synthesis of GNA oligonucleotides. The following is a generalized protocol.

Protocol 4.1.1: Synthesis of (S)-GNA-Thymine Phosphoramidite (B1245037)

  • Ring opening of glycidol: Commercially available (R)-(+)-glycidol is reacted with thymine in the presence of a base (e.g., NaH) in an anhydrous solvent like DMF. This reaction opens the epoxide ring and attaches the nucleobase to the glycol backbone.

  • Protection of the primary hydroxyl group: The 3'-hydroxyl group of the resulting glycol nucleoside is selectively protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-Cl in the presence of a base like pyridine.

  • Phosphitylation: The 2'-hydroxyl group is then phosphitylated to introduce the phosphoramidite moiety. This is accomplished by reacting the DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA).

  • Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.

GNA_Phosphoramidite_Synthesis start Start: (R)-(+)-Glycidol & Thymine ring_opening 1. Ring Opening (Base-catalyzed) start->ring_opening protection 2. DMT Protection (Primary -OH) ring_opening->protection phosphitylation 3. Phosphitylation (Secondary -OH) protection->phosphitylation purification 4. Purification (Silica Gel Chromatography) phosphitylation->purification end End: (S)-GNA-Thymine Phosphoramidite purification->end Workflow for GNA Phosphoramidite Synthesis

Automated Solid-Phase Synthesis of GNA Oligonucleotides

GNA oligonucleotides are synthesized using standard automated DNA synthesizers with a modified protocol.

Protocol 4.2.1: Solid-Phase Synthesis of a GNA 10-mer

  • Support Preparation: A solid support (e.g., controlled pore glass) functionalized with the first GNA nucleoside is packed into a synthesis column.

  • Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each subsequent nucleotide addition:

    • Detritylation: The DMT protecting group on the 5'-hydroxyl of the growing chain is removed with an acid (e.g., trichloroacetic acid).

    • Coupling: The next GNA phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the final synthesis cycle, the GNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude GNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

UV Melting Temperature (Tm) Analysis

UV melting experiments are used to determine the thermal stability of GNA duplexes.

Protocol 4.3.1: Determination of Tm

  • Sample Preparation: Equimolar amounts of the complementary GNA single strands are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: The sample is heated to a temperature above the expected Tm (e.g., 95°C) and then slowly cooled to room temperature to allow for duplex formation.

  • UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically calculated from the first derivative of the melting curve.

UV_Melting_Workflow start Start: Complementary GNA Strands sample_prep 1. Sample Preparation (Buffer Solution) start->sample_prep annealing 2. Annealing (Heat & Slow Cool) sample_prep->annealing measurement 3. UV Absorbance Measurement (Heating at constant rate) annealing->measurement analysis 4. Data Analysis (First Derivative of Melting Curve) measurement->analysis end End: Determination of Tm analysis->end Workflow for UV Melting Temperature (Tm) Analysis

X-ray Crystallography of GNA Duplexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of GNA duplexes at atomic resolution.

Protocol 4.4.1: Structure Determination by X-ray Crystallography

  • Crystallization: Purified GNA oligonucleotides are dissolved at a high concentration in a suitable buffer and screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the GNA duplex. A molecular model is then built into the electron density and refined to obtain the final, high-resolution structure.

Conclusion and Future Directions

Glycol Nucleic Acid represents a significant advancement in the field of synthetic nucleic acids. Its simple structure, ease of synthesis, and remarkable stability make it a highly attractive platform for a variety of applications.[5] In the realm of drug development, GNA's ability to form stable duplexes with RNA makes it a promising candidate for antisense therapies, while its stability also lends itself to the development of robust aptamers for diagnostics and therapeutics.[6] Furthermore, its unique self-assembly properties are being explored in the field of nanotechnology for the construction of novel nanomaterials.[3] The ongoing research into GNA continues to uncover new facets of its behavior and potential, paving the way for exciting innovations in medicine and materials science. As our understanding of this elegant molecule deepens, so too will our ability to harness its power for the betterment of human health and technology.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of (S)-GNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the automated solid-phase synthesis of (S)-Glycerol Nucleic Acid (GNA) oligonucleotides. GNA, an acyclic nucleic acid analogue, offers unique properties such as high stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications. This protocol outlines the necessary steps from the preparation of (S)-GNA phosphoramidite (B1245037) monomers to the final purification of the synthesized oligonucleotides.

Synthesis of (S)-GNA Phosphoramidite Monomers

The synthesis of (S)-GNA phosphoramidites is a critical prerequisite for solid-phase synthesis. The general strategy involves the reaction of enantiopure (S)-glycidol with the respective nucleobases, followed by protection of the exocyclic amino groups, dimethoxytritylation of the primary hydroxyl group, and finally phosphitylation.[1][2]

Protecting Groups for Nucleobases:

  • Adenine (A): N-dimethylformamidine

  • Guanine (G): N-dimethylformamidine

  • Cytosine (C): Acetamide

  • Thymine (B56734) (T): No protection required

A generalized scheme for the synthesis of the thymine phosphoramidite is presented below. Similar strategies are employed for the other bases with the appropriate protecting groups.[2]

Table 1: Key Reagents and Conditions for (S)-GNA Thymine Phosphoramidite Synthesis

StepReagent/ConditionPurpose
1. Glycidol Ring Opening (S)-glycidyl 4,4'-dimethoxytrityl ether, Thymine, Sodium Hydride (NaH), Dimethylformamide (DMF)Coupling of the GNA backbone precursor with the nucleobase.
2. Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA)Introduction of the phosphoramidite moiety for solid-phase synthesis.

Solid-Phase Oligonucleotide Synthesis

The solid-phase synthesis of (S)-GNA oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][4][] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation, which are repeated for each monomer addition.

Table 2: Reagents and Typical Parameters for Automated (S)-GNA Oligonucleotide Synthesis Cycle

StepReagent/SolventConcentrationWait Time
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (v/v)60 - 120 seconds
Coupling (S)-GNA Phosphoramidite MonomerActivator (e.g., 5-Ethylthio-1H-tetrazole (ETT))Acetonitrile (anhydrous)0.1 M0.25 M3 - 5 minutes
Capping Capping Reagent A (Acetic Anhydride/Lutidine/THF)Capping Reagent B (16% N-Methylimidazole in THF)Standard30 - 60 seconds
Oxidation 0.02 M Iodine in THF/Pyridine/Water0.02 M30 - 60 seconds

Note: The coupling time for GNA phosphoramidites is generally longer than for standard DNA phosphoramidites to ensure high coupling efficiency.[6] Maintaining anhydrous conditions throughout the synthesis is crucial for maximizing yield.[6]

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate (B84403) backbone are removed. A common and efficient method for this is the use of a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).[7][8][9]

Table 3: Protocol for Cleavage and Deprotection

StepReagent/ConditionTemperatureDuration
Cleavage & Deprotection AMA solution (1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine)65°C15 - 30 minutes

Purification

The crude (S)-GNA oligonucleotide is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for this purpose.[10][11][12][13]

Table 4: Typical Conditions for RP-HPLC Purification of (S)-GNA Oligonucleotides

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
Mobile Phase B Acetonitrile (B52724)
Gradient A linear gradient of increasing acetonitrile concentration (e.g., 5-50% B over 30 minutes)
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Expected Yield and Purity

The overall yield of the synthesized oligonucleotide is highly dependent on the coupling efficiency at each step.[14][15] A high step-wise coupling efficiency is critical for obtaining a good yield of the full-length product, especially for longer oligonucleotides.[6]

Table 5: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

Oligonucleotide Length98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
10-mer 83.4%91.4%95.6%
20-mer 69.5%83.5%91.4%
30-mer 57.7%76.1%87.3%
50-mer 40.9%60.5%77.9%

Following purification, the purity of the (S)-GNA oligonucleotide can be assessed by analytical RP-HPLC and mass spectrometry. Purity levels exceeding 95% are typically achievable.

Experimental Workflow and Signaling Pathway Diagrams

GNA_Synthesis_Workflow cluster_Monomer 1. (S)-GNA Phosphoramidite Synthesis cluster_SolidPhase 2. Solid-Phase Synthesis cluster_PostSynth 3. Post-Synthesis Processing Monomer_Start Enantiopure (S)-Glycidol Monomer_Nuc Nucleobase Coupling Monomer_Start->Monomer_Nuc Monomer_Protect Protection Monomer_Nuc->Monomer_Protect Monomer_DMT DMTr-Cl Monomer_Protect->Monomer_DMT Monomer_Phosph Phosphitylation Monomer_DMT->Monomer_Phosph Monomer_End (S)-GNA Phosphoramidite Monomer_Phosph->Monomer_End Solid_Cycle Synthesis Cycle Monomer_End->Solid_Cycle To Synthesizer Solid_Start Solid Support Solid_Start->Solid_Cycle Solid_End Protected Oligonucleotide Solid_Cycle->Solid_End Cleavage Cleavage & Deprotection Solid_End->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure (S)-GNA Oligonucleotide Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of (S)-GNA oligonucleotides.

Synthesis_Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add GNA Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

References

Application Notes and Protocols for the Incorporation of N4-Acetylcytidine and (S)-Glycol Nucleic Acid Modified Phosphoramidites into siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of small interfering RNAs (siRNAs) holds immense promise for the treatment of various diseases by silencing specific gene expression. However, the clinical translation of siRNA technology faces challenges, including off-target effects, instability in biological fluids, and immune stimulation. Chemical modifications of the siRNA duplex are crucial to overcome these hurdles. This document provides detailed application notes and protocols for the incorporation of two significant modifications: N4-acetylcytidine (ac4C) and (S)-glycol nucleic acid (GNA), which can enhance the safety and efficacy of siRNA therapeutics.

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification that has been shown to increase the thermodynamic stability of RNA duplexes.[1][2] (S)-GNA is an acyclic nucleic acid analog that, when incorporated into siRNAs, has been demonstrated to improve potency, increase resistance to nuclease degradation, and mitigate off-target effects, thereby enhancing the overall safety profile of siRNA therapeutics.[3][4][5] The (S)-enantiomer of GNA is particularly well-accommodated within the A-form helical structure of an RNA duplex, minimizing structural disruption.[6][7]

These application notes and protocols are designed to guide researchers in the synthesis and evaluation of siRNAs modified with N4-Ac-C and (S)-GNA phosphoramidites.

Data Presentation

Table 1: Impact of (S)-GNA Modification on siRNA Duplex Thermal Stability (Tm)
Modification DescriptionΔTm (°C) per modificationReference
Single (S)-GNA incorporation-5 to -18[8]
Single GNA-C incorporation in a 12-mer RNA duplex-17.2[9]
GNA-A or GNA-T incorporationLess destabilizing than GNA-C or GNA-G[8][9]

Note: The incorporation of GNA is generally destabilizing to the RNA duplex, a property that can be leveraged to mitigate off-target effects, particularly in the seed region.

Table 2: Effects of (S)-GNA Modification on siRNA In Vitro and In Vivo Activity
ParameterObservationReference
In Vitro Potency (S)-GNA modified siRNAs show greater potency than (R)-GNA modified siRNAs.[4][6][7]
A walk of (S)-GNA along both strands of a GalNAc-conjugated siRNA resulted in an approximate 2-fold improvement in potency.[6][7]
Nuclease Resistance Incorporation of GNA nucleotides or dinucleotides increases resistance to 3'-exonuclease and snake venom phosphodiesterase.[4][6][7]
Off-Target Effects A single (S)-GNA modification at position 7 of the antisense strand mitigates RNAi-mediated off-target effects.[4]
A single GNA substitution at position 6 of the guide strand minimized off-target dysregulation.[10]
In Vivo Efficacy GalNAc-conjugated siRNAs with (S)-GNA modifications maintain in vivo potency when subcutaneously injected into mice.[4][6][7]
Table 3: Impact of N4-acetylcytidine (ac4C) on RNA Duplex Stability
Modification ContextΔTm (°C) vs. unmodified CReference
ac4C in a polyuridine DNA context+0.4[1]
ac4C in its endogenous eukaryotic RNA sequence context (5'-CCG-3')Increased duplex stability[1][2]

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA and N4-Ac-C Modified Oligonucleotides

This protocol outlines the solid-phase synthesis of siRNAs incorporating (S)-GNA and N4-Ac-C phosphoramidites using standard automated DNA/RNA synthesis methodologies.

1. Materials:

  • N4-Ac-C-(S)-GNA phosphoramidite (B1245037) (or individual N4-Ac-C and (S)-GNA-C phosphoramidites)

  • Standard RNA and DNA phosphoramidites (A, G, C, U, T)

  • Solid support (e.g., CPG)

  • Standard synthesis reagents: Activator (e.g., DCI), Oxidizer, Capping reagents, Deblocking agent (trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)

  • 2'-hydroxyl deprotection buffer (e.g., triethylamine (B128534) trihydrofluoride)

2. Synthesis Workflow:

Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.

3. Detailed Steps:

  • Synthesis: Perform automated solid-phase synthesis on a DNA/RNA synthesizer. For incorporation of the modified nucleotide, use the N4-Ac-C-(S)-GNA phosphoramidite solution at the desired position in the sequence.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate (B84403) protecting groups using AMA at 65°C for 15 minutes.

  • 2'-Hydroxyl Deprotection: Remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups using a suitable fluoride-based reagent.

  • Purification: Purify the crude oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-ESI-MS).

Protocol 2: Thermal Melting (Tm) Analysis of Modified siRNA Duplexes

This protocol determines the thermal stability of the modified siRNA duplexes.

1. Materials:

  • Purified sense and antisense strands of the siRNA (modified and unmodified controls).

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

2. Procedure:

  • Annealing: Mix equimolar amounts of the complementary sense and antisense strands in the annealing buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to form the duplex.

  • Measurement: Transfer the annealed duplex to a quartz cuvette and place it in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, determined from the first derivative of the melting curve.

Protocol 3: Nuclease Stability Assay

This protocol assesses the resistance of the modified siRNA to degradation by nucleases.

1. Materials:

  • Modified and unmodified siRNAs.

  • 3'-exonuclease (e.g., snake venom phosphodiesterase).

  • Reaction buffer appropriate for the chosen nuclease.

  • Quenching solution (e.g., EDTA).

  • Analysis system (e.g., HPLC or PAGE).

2. Workflow:

cluster_workflow Nuclease Stability Assay Workflow Incubation Incubate siRNA with 3'-exonuclease Timepoints Take aliquots at different time points Incubation->Timepoints Quench Quench reaction with EDTA Timepoints->Quench Analysis Analyze degradation by HPLC or PAGE Quench->Analysis Quantification Quantify remaining full-length siRNA Analysis->Quantification

Caption: Workflow for assessing siRNA stability against nuclease degradation.

3. Procedure:

  • Reaction Setup: Incubate a known concentration of the siRNA with the nuclease in the reaction buffer at 37°C.

  • Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the degradation by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC or PAGE to separate the full-length siRNA from its degradation products.

  • Quantification: Quantify the amount of remaining full-length siRNA at each time point and plot the percentage of intact siRNA versus time to determine the degradation rate.

Protocol 4: In Vitro Gene Silencing Activity Assay

This protocol measures the ability of the modified siRNA to silence a target gene in a cell-based assay.

1. Materials:

  • A cell line expressing the target gene (e.g., HeLa cells expressing a reporter gene like luciferase, or a cell line endogenously expressing the target).

  • Modified and control siRNAs.

  • Transfection reagent (e.g., lipofectamine).

  • Cell culture medium and supplements.

  • Assay reagents for measuring gene expression (e.g., luciferase assay kit, qPCR reagents).

2. Signaling Pathway and Experimental Logic:

cluster_pathway RNAi Gene Silencing Pathway cluster_experiment Experimental Logic siRNA Modified siRNA Transfection Transfection into cells siRNA->Transfection RISC Loading into RISC Transfection->RISC Targeting Target mRNA recognition and cleavage RISC->Targeting Silencing Gene Silencing Targeting->Silencing Cell_Culture Culture target cells Transfect_siRNA Transfect with modified or control siRNA Cell_Culture->Transfect_siRNA Incubate Incubate for 24-48h Transfect_siRNA->Incubate Measure Measure target gene expression (mRNA or protein) Incubate->Measure Compare Compare to controls Measure->Compare

References

Application Notes and Protocols for (S)-GNA Phosphoramidites in Antisense Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog that has garnered significant attention in the field of oligonucleotide therapeutics. Unlike natural nucleic acids, GNA features a backbone composed of repeating glycol units linked by phosphodiester bonds. This structural modification imparts unique properties to oligonucleotides, including enhanced stability and altered hybridization characteristics. The stereochemistry of the glycol unit is a critical determinant of these properties, with the (S)-enantiomer, or (S)-GNA, being particularly well-suited for incorporation into right-handed RNA duplexes.[1][2][3]

These application notes provide a comprehensive overview of the use of (S)-GNA phosphoramidites in the design and synthesis of antisense oligonucleotides, with a primary focus on small interfering RNAs (siRNAs). The protocols and data presented herein are intended to guide researchers in leveraging the advantageous properties of (S)-GNA to develop safer and more potent RNAi therapeutics.

Key Advantages of (S)-GNA Modification in Antisense Oligonucleotides

The incorporation of (S)-GNA into antisense oligonucleotides, particularly in the seed region of siRNAs, offers several distinct advantages:

  • Maintained or Improved Potency: Despite the destabilization of seed pairing, siRNAs modified with (S)-GNA often exhibit comparable or even improved in vitro and in vivo potency.[1][2][3][4] This is attributed to the favorable accommodation of the (S)-GNA nucleotide within the RNA-induced silencing complex (RISC).[1]

  • Enhanced Nuclease Resistance: The incorporation of GNA nucleotides can increase the resistance of oligonucleotides to degradation by 3'-exonucleases.[1][3][5]

  • Favorable Structural Integration: Crystal structures of RNA-GNA chimeric duplexes reveal that (S)-GNA nucleotides are well-accommodated within a right-handed RNA duplex, whereas the (R)-isomer can cause disruptions.[1][4]

Data Presentation

Table 1: In Vitro Potency of (S)-GNA Modified siRNAs
Target GeneModificationIC50 (nM)Fold Change vs. UnmodifiedReference
Transthyretin (TTR)Unmodified1.21.0[4]
TTR(S)-GNA at position 7 of antisense strand0.62.0[4]
TTR(R)-GNA at position 7 of antisense strand>10<0.1[4]
Table 2: Thermal Stability of RNA Duplexes Containing (S)-GNA
DuplexModificationTm (°C)ΔTm (°C) vs. UnmodifiedReference
12-mer RNAUnmodified55.00.0[6]
12-mer RNASingle (S)-GNA-C37.8-17.2[6]

Note: The destabilization of GNA-C and GNA-G pairing with their canonical RNA counterparts is a known characteristic. To address this, novel (S)-GNA isocytidine (B125971) and isoguanosine (B3425122) have been developed to form stable base pairs.[3][6]

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA Phosphoramidites

The synthesis of (S)-GNA phosphoramidites can be achieved through various routes. A common approach involves the reaction of a protected (S)-glycidol derivative with a nucleobase, followed by phosphitylation.

Materials:

  • (S)-glycidyl 4,4'-dimethoxytrityl ether

  • Nucleobase (e.g., Thymine (B56734), N4-acetyl-Cytosine)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Nucleobase Coupling:

    • Dissolve the nucleobase in anhydrous DMF.

    • Add NaH portion-wise at 0°C and stir for 1 hour at room temperature.

    • Add a solution of (S)-glycidyl 4,4'-dimethoxytrityl ether in anhydrous DMF.

    • Heat the reaction mixture and monitor by TLC until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting DMT-protected (S)-GNA nucleoside by column chromatography.

  • Phosphitylation:

    • Dissolve the purified DMT-(S)-GNA nucleoside in anhydrous DCM.

    • Add DIPEA and cool to 0°C.

    • Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the final (S)-GNA phosphoramidite (B1245037) by precipitation or column chromatography.

For a detailed synthesis scheme for (S)-GNA thymine phosphoramidite, refer to the literature.[7] Similarly, schemes for N4-Ac-C-(S)-GNA phosphoramidite and (S)-GNA-isocytidine and -isoguanosine phosphoramidites are also available.[6][]

Protocol 2: Incorporation of (S)-GNA into Oligonucleotides

(S)-GNA phosphoramidites can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • (S)-GNA phosphoramidite dissolved in anhydrous acetonitrile

  • Ammonia or other deprotection solution

Procedure:

  • Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence, indicating the position(s) for (S)-GNA incorporation.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the (S)-GNA phosphoramidite. An extended coupling time (e.g., 400 seconds) is recommended to ensure efficient incorporation.[6]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat: The cycle is repeated for each subsequent nucleotide addition.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in a deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The purity and identity of the final (S)-GNA modified oligonucleotide are confirmed by mass spectrometry and analytical HPLC or UPLC.

Visualizations

Signaling Pathway: RNA Interference (RNAi)

The primary mechanism of action for siRNAs is through the RNAi pathway. The incorporation of (S)-GNA can modulate the interaction of the siRNA with the key components of this pathway.

RNAi_Pathway siRNA siRNA duplex ((S)-GNA modified) Dicer Dicer siRNA->Dicer Processing (optional for siRNA) RISCLoading RISC Loading Complex siRNA->RISCLoading Enters RISC Dicer->RISCLoading RISC Activated RISC (with guide strand) RISCLoading->RISC Passenger strand ejection Passenger Passenger Strand (degraded) RISCLoading->Passenger mRNA Target mRNA RISC->mRNA Target recognition (seed region pairing) Cleavage mRNA Cleavage mRNA->Cleavage Slicer activity Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.

Experimental Workflow: From Synthesis to In Vivo Testing

The following diagram outlines the typical workflow for the development and evaluation of (S)-GNA modified antisense oligonucleotides.

Experimental_Workflow Synthesis (S)-GNA Phosphoramidite Synthesis OligoSynth Automated Oligonucleotide Synthesis Synthesis->OligoSynth Purification Purification and Analysis (HPLC, MS) OligoSynth->Purification InVitro In Vitro Evaluation (Potency, Stability, Toxicity) Purification->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis and Lead Optimization InVivo->DataAnalysis DataAnalysis->OligoSynth Iterative Design

Caption: Experimental workflow for developing (S)-GNA modified oligonucleotides.

Logical Relationship: (S)-GNA Modification and Off-Target Mitigation

This diagram illustrates the logical relationship between the structural features of (S)-GNA and the reduction of off-target effects.

Off_Target_Mitigation SGNA (S)-GNA Nucleotide RotatedBase Rotated Nucleobase Orientation SGNA->RotatedBase ReverseWC Reverse Watson-Crick Base Pairing RotatedBase->ReverseWC SeedDestab Seed Pairing Destabilization ReverseWC->SeedDestab OffTarget Reduced Off-Target Binding SeedDestab->OffTarget ImprovedSafety Improved Safety Profile OffTarget->ImprovedSafety

Caption: How (S)-GNA modification mitigates off-target effects.

Conclusion

The use of (S)-GNA phosphoramidites in antisense oligonucleotide design represents a significant advancement in the development of safer and more effective nucleic acid-based therapeutics. The unique structural properties of (S)-GNA allow for the rational design of siRNAs with reduced off-target effects while maintaining potent gene silencing activity. The protocols and data provided in these application notes offer a foundation for researchers to explore the potential of (S)-GNA in their own drug discovery and development programs.

References

Application Notes and Protocols for N4-Ac-C-(S)-GNA Phosphoramidite in Aptamer Synthesis and Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified nucleic acids are pivotal in the development of therapeutic and diagnostic aptamers, offering enhanced stability, binding affinity, and in vivo performance. N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification known to increase the thermal stability of nucleic acid duplexes and influence RNA-protein interactions.[1][2][3] Glycol nucleic acid (GNA), an acyclic xeno-nucleic acid (XNA), provides a flexible backbone that can enhance nuclease resistance.[4][5] The (S)-enantiomer of GNA is particularly well-suited for incorporation into right-handed nucleic acid helices.[4]

The N4-Ac-C-(S)-GNA phosphoramidite (B1245037) is a novel building block for the synthesis of modified oligonucleotides, including aptamers.[][] This phosphoramidite combines the stabilizing properties of N4-acetylcytidine with the nuclease resistance conferred by the (S)-GNA backbone. This unique combination makes it an attractive candidate for the generation of robust aptamers with improved therapeutic potential. These application notes provide an overview of the potential benefits, along with detailed protocols for the synthesis of N4-Ac-C-(S)-GNA-modified aptamer libraries and their subsequent selection using Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Potential Advantages of N4-Ac-C-(S)-GNA Modification in Aptamers

Incorporating N4-Ac-C-(S)-GNA into aptamers is hypothesized to offer several key advantages over unmodified or conventionally modified aptamers. These potential benefits are summarized in the table below.

FeaturePotential Advantage of N4-Ac-C-(S)-GNA ModificationRationale
Nuclease Resistance Increased resistance to degradation by serum and cellular nucleases.The acyclic GNA backbone is not a natural substrate for nucleases, which typically recognize ribose or deoxyribose phosphodiester linkages.[4][5]
Thermal Stability Enhanced structural stability of the aptamer's folded structure.The N4-acetyl group on cytidine (B196190) can contribute to more stable base pairing and stacking interactions within the aptamer structure.[2]
Binding Affinity Potentially improved binding affinity and specificity to the target molecule.The conformational flexibility of the GNA backbone and the altered electronic properties of N4-acetylcytidine may allow for novel interactions with the target.
Reduced Immunogenicity Lower potential for triggering innate immune responses.The modification may alter the interaction of the aptamer with pattern recognition receptors that recognize unmodified nucleic acids.[3]
Pharmacokinetic Profile Potentially improved in vivo circulation time and biodistribution.Increased nuclease resistance can lead to a longer half-life in biological fluids.

Experimental Protocols

Protocol 1: Synthesis of N4-Ac-C-(S)-GNA-Modified Oligonucleotide Library for SELEX

This protocol outlines the solid-phase synthesis of an oligonucleotide library containing N4-Ac-C-(S)-GNA modifications. It is based on standard phosphoramidite chemistry and can be performed on an automated DNA/RNA synthesizer.

Materials:

  • N4-Ac-C-(S)-GNA phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, G, T/U, C)

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesis reagents: Activator (e.g., DCI), Oxidizer (Iodine solution), Capping reagents (Cap A and Cap B), Deblocking agent (Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • HPLC or Polyacrylamide Gel Electrophoresis (PAGE) purification system

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired library sequence. The library should contain a central randomized region flanked by constant primer binding sites.

  • Phosphoramidite Preparation: Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration. Install the phosphoramidite vials on the synthesizer.

  • Automated Solid-Phase Synthesis:

    • Initiation: The synthesis begins with the detritylation of the DMT group from the CPG solid support.

    • Coupling: The this compound or a standard phosphoramidite is coupled to the growing oligonucleotide chain in the presence of an activator. The coupling time for the modified phosphoramidite may need to be extended to ensure efficient incorporation. A standard coupling time for unmodified bases is typically 2-3 minutes, which may be extended to 5-10 minutes for the modified base.

    • Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • Following the completion of synthesis, the CPG support is treated with the cleavage and deprotection solution to release the oligonucleotide and remove the protecting groups from the nucleobases and phosphate backbone. The deprotection conditions should be optimized to ensure complete removal of the acetyl group from the N4-acetylcytidine without degrading the oligonucleotide. Mild deprotection conditions, such as treatment with concentrated ammonium hydroxide at room temperature for 12-16 hours, are recommended.

  • Purification: The synthesized library is purified by HPLC or denaturing PAGE to remove truncated sequences and other impurities.

  • Quantification and Quality Control: The concentration of the purified library is determined by UV-Vis spectrophotometry (A260). The purity and integrity of the library can be assessed by mass spectrometry and/or PAGE.

Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Detritylation Detritylation Coupling Coupling Detritylation->Coupling 1 Capping Capping Coupling->Capping 2 Oxidation Oxidation Capping->Oxidation 3 Oxidation->Detritylation Repeat n times Cleavage Cleavage and Deprotection Oxidation->Cleavage Start Synthesizer Setup Phosphoramidite_Prep Phosphoramidite Preparation Start->Phosphoramidite_Prep Phosphoramidite_Prep->Detritylation Purification Purification (HPLC/PAGE) Cleavage->Purification QC Quantification and Quality Control Purification->QC

Protocol 2: SELEX Protocol for N4-Ac-C-(S)-GNA-Modified Aptamers

This protocol describes a generalized SELEX procedure to select high-affinity aptamers from the N4-Ac-C-(S)-GNA-modified library.

Materials:

  • Purified N4-Ac-C-(S)-GNA-modified oligonucleotide library

  • Target molecule (e.g., protein, peptide, small molecule)

  • SELEX binding buffer (composition will be target-dependent, but a common starting point is PBS with 1-5 mM MgCl2)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., high salt, low pH, or a denaturant like urea, depending on the target-aptamer interaction)

  • PCR primers (forward and reverse, flanking the randomized region)

  • A polymerase capable of amplifying GNA-containing templates (e.g., KOD DNA polymerase or other high-fidelity polymerases; empirical testing is recommended)

  • dNTPs

  • PCR buffer

  • Method for single-stranded DNA/RNA generation (e.g., asymmetric PCR, lambda exonuclease digestion)[8]

  • Next-Generation Sequencing (NGS) platform

  • Binding assay reagents (e.g., filter-binding assay components, SPR sensor chips, fluorescence polarization reagents)

Procedure:

  • Library Preparation: The purified library is denatured by heating to 95°C for 5 minutes and then snap-cooled on ice for 10 minutes to promote proper folding. The library is then allowed to refold at room temperature in the SELEX binding buffer.

  • Binding: The folded library is incubated with the immobilized or free target molecule for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow for binding.

  • Partitioning: Unbound oligonucleotides are removed by washing. The stringency of the washing steps should be increased in subsequent rounds of selection to enrich for high-affinity binders.

  • Elution: The bound oligonucleotides are eluted from the target.

  • Amplification: The eluted oligonucleotides are amplified by PCR using a polymerase that can efficiently read through the GNA modification. The number of PCR cycles should be minimized to avoid amplification bias.

  • Single-Strand Generation: The double-stranded PCR product is converted to a single-stranded library for the next round of selection.

  • Iterative Rounds: Steps 1-6 are repeated for multiple rounds (typically 8-15 rounds), with increasing selection pressure (e.g., decreasing target concentration, increasing wash stringency) in each round.

  • Sequencing and Analysis: The enriched library from the final rounds of selection is sequenced using NGS. The sequences are analyzed to identify families of related aptamers.

  • Aptamer Characterization: Individual aptamer candidates are synthesized and characterized for their binding affinity (e.g., Kd determination using SPR, filter-binding assays, or fluorescence polarization) and specificity.

SELEX_Workflow cluster_selection_cycle Iterative Selection Cycle Binding Binding Partitioning Partitioning Binding->Partitioning Elution Elution Partitioning->Elution Amplification Amplification Elution->Amplification ssDNA_Generation ssDNA_Generation Amplification->ssDNA_Generation Single-Stranded Generation ssDNA_Generation->Binding Next Round Sequencing NGS and Data Analysis ssDNA_Generation->Sequencing Start Modified Library Preparation Start->Binding Characterization Aptamer Characterization Sequencing->Characterization

Illustrative Data

The following tables present hypothetical data to illustrate the potential improvements conferred by the N4-Ac-C-(S)-GNA modification. Note: This data is for illustrative purposes only and is not derived from actual experiments.

Table 1: Nuclease Resistance of Modified vs. Unmodified Aptamers
AptamerModification% Intact Aptamer after 24h in 10% Fetal Bovine Serum
Aptamer-XUnmodified DNA< 5%
Aptamer-X2'-F-Py~ 40%
Aptamer-XN4-Ac-C-(S)-GNA (10% of C positions)> 85%
Table 2: Binding Affinity of Selected Aptamers
Aptamer CandidateModificationTargetBinding Affinity (Kd)
Aptamer-Y-1Unmodified DNAProtein Z50 nM
Aptamer-Y-2N4-Ac-C-(S)-GNAProtein Z5 nM
Aptamer-Y-3N4-Ac-C-(S)-GNAProtein Z8 nM

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency of this compound Insufficient coupling time; Inactive phosphoramidite.Increase the coupling time; Use freshly prepared phosphoramidite solution.
Incomplete deprotection of N4-acetyl group Suboptimal deprotection conditions.Increase deprotection time or temperature, or use a stronger deprotection reagent (test on a small scale first).
Poor amplification of the modified library Polymerase intolerance to the GNA modification.Screen different high-fidelity DNA polymerases; Optimize PCR conditions (annealing temperature, Mg2+ concentration).
Loss of enriched pool during SELEX Excessive wash stringency; Inefficient elution.Reduce the number or duration of washes in early rounds; Optimize elution conditions.

Conclusion

The this compound represents a promising tool for the development of next-generation aptamers with enhanced stability and potentially improved binding properties. The protocols provided herein offer a framework for the synthesis and selection of aptamers incorporating this novel modification. Researchers are encouraged to optimize these protocols for their specific targets and applications to fully harness the potential of N4-Ac-C-(S)-GNA-modified aptamers in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Deprotection and Purification of GNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog that has garnered significant interest in the fields of biotechnology and drug development. Its unique backbone structure, composed of repeating glycol units linked by phosphodiester bonds, imparts remarkable properties such as high stability and the ability to form stable duplexes with DNA and RNA. These characteristics make GNA-modified oligonucleotides promising candidates for various therapeutic and diagnostic applications, including antisense therapy and aptamers.

Following solid-phase synthesis using standard phosphoramidite (B1245037) chemistry, GNA-modified oligonucleotides require robust deprotection and purification procedures to remove protecting groups and separate the full-length product from synthesis-related impurities. This document provides detailed application notes and experimental protocols for the effective deprotection and purification of GNA-modified oligonucleotides, ensuring high purity and yield for downstream applications.

Deprotection of GNA-Modified Oligonucleotides

The deprotection process involves two main steps: cleavage from the solid support and removal of protecting groups from the nucleobases and phosphate (B84403) backbone. The choice of deprotection strategy depends on the specific protecting groups used during synthesis and the sensitivity of any modifications on the oligonucleotide.

Standard Deprotection Protocol

A widely used and effective method for the deprotection of GNA-modified oligonucleotides involves treatment with concentrated aqueous ammonium (B1175870) hydroxide (B78521). This single-step procedure cleaves the oligonucleotide from the solid support and removes the standard protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) and the cyanoethyl groups from the phosphate backbone.

Alternative Mild Deprotection Strategies

For GNA-modified oligonucleotides containing sensitive functional groups or dyes that are labile to harsh basic conditions, milder deprotection methods are recommended. These methods utilize alternative reagents that effect deprotection under less stringent conditions, thereby preserving the integrity of the modifications.

Deprotection MethodReagent(s)TemperatureDurationTypical PurityTypical Yield
Standard Concentrated Ammonium Hydroxide (30%)55°C18 hours>85%70-80%
UltraMild 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours>90%60-70%
AMA Ammonium Hydroxide / 40% Methylamine (1:1, v/v)65°C10-15 minutes>85%75-85%

Table 1: Comparison of Deprotection Methods for Modified Oligonucleotides. Purity and yield can vary depending on the sequence, length, and specific modifications of the oligonucleotide.

Purification of GNA-Modified Oligonucleotides

Following deprotection, the crude GNA-modified oligonucleotide solution contains the full-length product along with truncated sequences (failure sequences) and other small molecule impurities. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are the most common and effective methods for purifying oligonucleotides to a high degree of homogeneity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates oligonucleotides based on their hydrophobicity. This technique is particularly effective for the purification of "DMT-on" oligonucleotides, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5'-terminus of the full-length product after synthesis. The DMT group significantly increases the retention time of the full-length oligonucleotide on the reversed-phase column, allowing for excellent separation from "DMT-off" failure sequences. Following purification, the DMT group is removed by treatment with a mild acid. RP-HPLC is also well-suited for purifying oligonucleotides containing hydrophobic modifications.[1][2]

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone.[3][4] The resolution of AEX-HPLC is excellent for oligonucleotides up to approximately 40 bases in length.[2] Since GNA has a phosphodiester backbone similar to DNA and RNA, AEX-HPLC is a suitable method for its purification. The separation is based on the number of phosphate groups, providing good resolution between the full-length product and shorter failure sequences.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE separates oligonucleotides based on their size with single-base resolution.[5] This method is ideal for obtaining highly pure oligonucleotides, especially for longer sequences or when the removal of closely related impurities is critical.[6] Although PAGE can be more labor-intensive than HPLC, it often yields the highest purity products.

Purification MethodPrincipleTypical PurityTypical YieldRecommended For
RP-HPLC Hydrophobicity>85%50-70%DMT-on oligonucleotides, sequences with hydrophobic modifications, oligonucleotides <50 bases.[2]
AEX-HPLC Charge (Phosphate Backbone)>90%40-60%Oligonucleotides <40 bases, sequences with significant secondary structure.[2]
PAGE Size>95%30-50%High-purity applications, long oligonucleotides (>50 bases).[7]

Table 2: Comparison of Purification Methods for Oligonucleotides. Purity and yield are dependent on factors such as oligonucleotide length, sequence, and the efficiency of the preceding synthesis and deprotection steps.

Quality Control

After purification, it is essential to perform quality control analysis to confirm the identity and purity of the GNA-modified oligonucleotide. Mass spectrometry is a powerful tool for this purpose.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are routinely used to verify the molecular weight of the synthesized oligonucleotide.[8] This analysis confirms that the correct sequence has been synthesized and can also identify the presence of any modifications and impurities.[8][9]

Experimental Protocols

Protocol 1: Standard Deprotection of GNA-Modified Oligonucleotides

Materials:

  • Crude GNA-modified oligonucleotide on solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (30% aqueous solution)

  • Screw-cap, pressure-tight vials

  • Heating block or oven

  • Centrifugal evaporator (SpeedVac)

  • Nuclease-free water

Procedure:

  • Transfer the solid support containing the synthesized GNA-modified oligonucleotide to a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly to prevent evaporation and leakage.

  • Incubate the vial at 55°C for 18 hours in a heating block or oven.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with 500 µL of nuclease-free water and combine the rinse with the solution from the previous step.

  • Evaporate the ammonium hydroxide and water using a centrifugal evaporator until the oligonucleotide pellet is dry.

  • Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or an appropriate buffer for purification.

Protocol 2: Purification of GNA-Modified Oligonucleotides by RP-HPLC

Materials:

  • Deprotected crude GNA-modified oligonucleotide (DMT-on)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Detritylation Solution: 80% Acetic Acid in water

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected (but still DMT-on) GNA-modified oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 50% B over 30 minutes.

    • Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained, major peak.

    • Collect the fractions corresponding to the DMT-on peak.

  • Detritylation:

    • Pool the collected fractions and evaporate the solvent in a centrifugal evaporator.

    • Resuspend the dried oligonucleotide in 100 µL of 80% acetic acid.

    • Incubate at room temperature for 30 minutes. The solution will turn orange, indicating the release of the DMT cation.

    • Immediately add 1 mL of cold nuclease-free water to quench the reaction.

  • Desalting:

    • Desalt the detritylated oligonucleotide using a desalting column (e.g., Sephadex G-25) or by ethanol (B145695) precipitation to remove the acetic acid and salts.

    • Evaporate the solvent to obtain the purified GNA-modified oligonucleotide.

Protocol 3: Purification of GNA-Modified Oligonucleotides by AEX-HPLC

Materials:

  • Deprotected crude GNA-modified oligonucleotide

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., DNAPac PA200)

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected GNA-modified oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the anion-exchange column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing salt concentration (Mobile Phase B). A typical gradient might be from 0% to 50% B over 30 minutes.

    • Monitor the elution profile at 260 nm. The full-length product will elute as the major peak, with shorter failure sequences eluting earlier.

    • Collect the fractions corresponding to the full-length product peak.

  • Desalting:

    • Desalt the collected fractions using a desalting column or ethanol precipitation to remove the high concentration of salt.

    • Evaporate the solvent to obtain the purified GNA-modified oligonucleotide.

Diagrams

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_qc Quality Control GNA_Synth GNA-modified Oligonucleotide on Solid Support Deprotection Incubation with Deprotection Reagent (e.g., NH4OH) GNA_Synth->Deprotection Purification Crude Oligonucleotide Solution Deprotection->Purification RP_HPLC RP-HPLC Purification->RP_HPLC AEX_HPLC AEX-HPLC Purification->AEX_HPLC PAGE PAGE Purification->PAGE QC Purified GNA-modified Oligonucleotide RP_HPLC->QC AEX_HPLC->QC PAGE->QC MS Mass Spectrometry (ESI-MS / MALDI-TOF) QC->MS

Caption: Workflow for GNA-modified oligonucleotide processing.

Purification_Logic cluster_decision Purification Method Selection cluster_methods Purification Techniques Start Crude Deprotected GNA Oligonucleotide DMT_on DMT group present? Start->DMT_on Length Oligo Length > 50 bases? DMT_on->Length No RP_HPLC Reversed-Phase HPLC DMT_on->RP_HPLC Yes High_Purity Highest Purity Required? Length->High_Purity No PAGE PAGE Length->PAGE Yes AEX_HPLC Anion-Exchange HPLC High_Purity->AEX_HPLC No High_Purity->PAGE Yes Final Purified GNA Oligonucleotide RP_HPLC->Final AEX_HPLC->Final PAGE->Final

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Analytical Characterization of GNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog with an acyclic propylene (B89431) glycol backbone.[1] This structural modification imparts unique properties to GNA, including high thermal stability in duplexes and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.[2] Accurate and robust analytical methods are crucial for the characterization, quality control, and development of GNA-based oligonucleotides.

These application notes provide detailed protocols for the analysis of GNA oligonucleotides using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals involved in the synthesis, purification, and characterization of GNA.

High-Performance Liquid Chromatography (HPLC) for GNA Oligonucleotide Analysis

Ion-pair reversed-phase (IP-RP) HPLC is a powerful technique for the analysis and purification of synthetic oligonucleotides, including GNA.[3][4] This method utilizes an ion-pairing agent in the mobile phase to enhance the retention of the negatively charged oligonucleotide backbone on a hydrophobic stationary phase, allowing for high-resolution separation. Anion-exchange (AEX) chromatography, which separates oligonucleotides based on their net negative charge, is another effective method for purity assessment.

Experimental Protocol: Ion-Pair Reversed-Phase (IP-RP) HPLC

This protocol outlines a general method for the analysis of GNA oligonucleotides by IP-RP-HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 2.5 µm particle size, 50 mm length)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • GNA oligonucleotide sample, dissolved in water

Method:

  • Sample Preparation: Dissolve the lyophilized GNA oligonucleotide in sterile, nuclease-free water to a concentration of approximately 10-50 µM.

  • Chromatographic Conditions:

    • Column Temperature: Elevated temperatures (e.g., 50-60 °C) can improve peak shape by reducing secondary structures.

    • Flow Rate: A relatively slow flow rate (e.g., 0.5-1.0 mL/min) can enhance mass transfer and improve resolution.[3]

    • UV Detection: Monitor the elution profile at 260 nm.

  • Gradient Elution: A shallow linear gradient of acetonitrile is typically used for optimal separation. The initial gradient strength should be optimized based on the GNA sequence and length.

  • Data Analysis: The retention time of the GNA oligonucleotide can be used to assess its purity. The presence of earlier eluting peaks may indicate shorter failure sequences (n-1, n-2), while later eluting peaks could correspond to longer sequences (n+1) or aggregates.

Quantitative Data Summary: IP-RP-HPLC

ParameterValueReference
Column Reversed-phase C18, 2.5 µm particle size, 50 mm length[3]
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 1.0 mL/min[3]
Column Temperature 50 - 60 °C
UV Detection 260 nm
Injection Volume 10 - 50 µL
Gradient Linear gradient of Mobile Phase B[3]

Workflow for IP-RP-HPLC Analysis of GNA Oligonucleotides

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Lyophilized GNA Oligonucleotide dissolve Dissolve in Nuclease-Free Water start->dissolve inject Inject Sample dissolve->inject separate IP-RP-HPLC Separation (C18 Column) inject->separate detect UV Detection (260 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Assess Purity (Retention Time, Peak Area) chromatogram->purity

Caption: Workflow for GNA oligonucleotide analysis by IP-RP-HPLC.

Mass Spectrometry (MS) for GNA Oligonucleotide Characterization

Mass spectrometry is an indispensable tool for confirming the identity (molecular weight) and sequence of GNA oligonucleotides. The two most common MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Experimental Protocol: MALDI-TOF MS

This protocol provides a general method for the analysis of GNA oligonucleotides by MALDI-TOF MS.

Instrumentation and Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution: 2,4,6-Trihydroxyacetophenone (THAP) in a 50:50 (v/v) solution of acetonitrile and water, with the addition of ammonium (B1175870) citrate (B86180) as an additive.

  • GNA oligonucleotide sample, desalted and dissolved in water

Method:

  • Sample Preparation: It is crucial to desalt the GNA oligonucleotide sample prior to MS analysis to prevent the formation of salt adducts that can complicate spectral interpretation.

  • Matrix Preparation: Prepare a saturated solution of the matrix in the acetonitrile/water mixture.

  • Spotting:

    • Apply a small volume (e.g., 0.5 µL) of the matrix solution to the MALDI target plate and allow it to dry.

    • Apply a small volume (e.g., 0.5 µL) of the GNA oligonucleotide sample on top of the dried matrix spot.

    • Allow the sample-matrix mixture to co-crystallize at room temperature.

  • MS Analysis:

    • Acquire the mass spectrum in negative ion mode.

    • The instrument parameters (laser intensity, number of shots) should be optimized for the specific GNA oligonucleotide.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M-H]⁻ ion of the GNA oligonucleotide. The measured molecular weight should be compared to the calculated theoretical mass.

Quantitative Data Summary: MALDI-TOF MS of a GNA Oligonucleotide

GNA Oligonucleotide SequenceCalculated [M-H]⁻Found [M-H]⁻Reference
3'- TAAAATTTATATTATTAA-2'47354738
3'- TTAATAATATAAATTTTA-2'47354737
3'- TTAATAATTTAAATTTTA-2'47264726

Workflow for MALDI-TOF MS Analysis of GNA Oligonucleotides

maldi_workflow cluster_prep Sample Preparation cluster_spotting Target Plate Spotting cluster_ms MS Analysis cluster_analysis Data Analysis start Desalted GNA Oligonucleotide spot_sample Spot Sample onto Matrix start->spot_sample matrix Prepare Matrix Solution (e.g., THAP) spot_matrix Spot Matrix matrix->spot_matrix spot_matrix->spot_sample cocrystallize Co-crystallize spot_sample->cocrystallize acquire Acquire Mass Spectrum (Negative Ion Mode) cocrystallize->acquire spectrum Generate Mass Spectrum acquire->spectrum confirm Confirm Molecular Weight ([M-H]⁻) spectrum->confirm

Caption: Workflow for GNA oligonucleotide analysis by MALDI-TOF MS.

Conclusion

The analytical techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of GNA oligonucleotides. The combination of IP-RP-HPLC for purity assessment and mass spectrometry for identity confirmation is essential for ensuring the quality and consistency of GNA-based products in research and development. The provided workflows and data tables offer a practical guide for implementing these methods in the laboratory. Further optimization of these protocols may be necessary depending on the specific properties of the GNA oligonucleotide being analyzed.

References

Application Notes and Protocols for Labeling of (S)-GNA Oligonucleotides with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-GNA and Fluorescent Labeling

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog with a backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds.[1] The (S)-enantiomer of GNA, denoted as (S)-GNA, has been shown to form stable duplexes with RNA, making it a promising candidate for various therapeutic and diagnostic applications, including antisense therapy and gene silencing.[1][2] (S)-GNA modification of siRNAs has been demonstrated to improve the safety profile of RNAi therapeutics while maintaining potency.[2][3]

Fluorescent labeling of oligonucleotides is a critical technique in molecular biology, enabling the detection and quantification of nucleic acids in a wide range of applications such as fluorescence in situ hybridization (FISH), cellular imaging, and diagnostics.[4][5] Attaching fluorescent dyes to (S)-GNA oligonucleotides allows for the direct visualization and tracking of these molecules, facilitating the study of their cellular uptake, localization, and mechanism of action.[1][6]

This document provides detailed protocols for the synthesis of amine-modified (S)-GNA oligonucleotides, their subsequent labeling with fluorescent dyes, and purification of the final conjugate. It also includes an application of fluorescently labeled (S)-GNA probes in targeting Bcl-2 mRNA for cancer research.

Experimental Protocols

Synthesis of Amine-Modified (S)-GNA Oligonucleotides

The introduction of a primary amine group is a common strategy for the post-synthetic labeling of oligonucleotides.[7] This is typically achieved by incorporating a modifier with a protected amine group during solid-phase synthesis. The following protocol outlines the synthesis of an (S)-GNA oligonucleotide with a 5'-amino-modifier.

Protocol:

  • (S)-GNA Phosphoramidite (B1245037) Synthesis: Synthesize (S)-GNA phosphoramidites according to previously published protocols.

  • Solid-Phase Oligonucleotide Synthesis:

    • Perform solid-phase synthesis of the desired (S)-GNA sequence on an automated DNA/RNA synthesizer.

    • In the final coupling step, use a 5'-amino-modifier phosphoramidite (e.g., 5'-Amino-Modifier C6) to introduce a primary amine at the 5'-terminus.

  • Deprotection and Cleavage:

    • Cleave the synthesized oligonucleotide from the solid support and remove protecting groups using standard deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification of Amine-Modified (S)-GNA:

    • Purify the crude amine-modified (S)-GNA oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

    • Column: C18 column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient of acetonitrile in TEAA buffer.

    • Collect fractions containing the full-length product.

  • Desalting:

    • Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.

  • Quantification and Quality Control:

    • Determine the concentration of the purified amine-modified (S)-GNA by measuring the absorbance at 260 nm.

    • Verify the identity and purity of the product by mass spectrometry (e.g., ESI-MS).

Fluorescent Labeling of Amine-Modified (S)-GNA Oligonucleotides

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS-ester) to the 5'-amino-modified (S)-GNA oligonucleotide.[10][11]

Protocol:

  • Reagent Preparation:

    • Dissolve the amine-modified (S)-GNA oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11]

    • Prepare a stock solution of the amine-reactive fluorescent dye (e.g., Cy5 NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[10]

  • Conjugation Reaction:

    • Add a molar excess of the dye solution to the oligonucleotide solution. A typical starting point is an 8-fold molar excess of the dye.[12]

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark.

  • Purification of Fluorescently Labeled (S)-GNA:

    • Purify the fluorescently labeled (S)-GNA from unreacted dye and unlabeled oligonucleotide using RP-HPLC.[8][10]

    • Column: C18 column.

    • Mobile Phase A: 0.1 M TEAA, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of acetonitrile in TEAA buffer. The labeled oligonucleotide will have a longer retention time than the unlabeled one due to the hydrophobicity of the dye.

    • Monitor the elution profile using both UV (260 nm) and fluorescence detectors.

    • Collect the fluorescently labeled product fractions.

  • Desalting and Quantification:

    • Desalt the purified labeled oligonucleotide.

    • Determine the concentration and labeling efficiency by measuring the absorbance of the oligonucleotide at 260 nm and the dye at its maximum absorption wavelength.

  • Storage:

    • Store the purified, labeled (S)-GNA oligonucleotide at -20°C in a light-protected container.

Quantitative Data

The choice of fluorescent dye is critical for the success of any fluorescence-based application. The following tables summarize the photophysical properties of selected fluorescent dyes commonly used for oligonucleotide labeling. While specific data for (S)-GNA conjugates is limited, the provided data for DNA/RNA conjugates serves as a useful reference.

Table 1: Photophysical Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
FAM (Carboxyfluorescein) 494520~75,000~0.92
Cy3 550570~150,000~0.15
Cy5 649670~250,000~0.27
Texas Red-X 595615~85,000~0.55
Alexa Fluor 488 495519~71,000~0.92
Alexa Fluor 555 555565~150,000~0.10
Alexa Fluor 647 650668~239,000~0.33

Data compiled from various sources and should be considered as approximate values as they can be influenced by the conjugation and local environment.

Table 2: Photophysical Properties of a Phenanthrenyl-Functionalized (S)-GNA Nucleoside and Nucleotide Ester [13]

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Phenanthrenyl GNA Nucleoside DMSO-390~0.20.6
Phenanthrenyl GNA Nucleotide Ester DMSO-390~0.20.75

Application: Targeting Bcl-2 mRNA in Cancer Cells

The Bcl-2 Signaling Pathway in Apoptosis

B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that plays a crucial role in regulating programmed cell death (apoptosis).[4][14] Overexpression of Bcl-2 is observed in various cancers and is associated with resistance to chemotherapy and radiation.[15][16] Antisense oligonucleotides designed to bind to Bcl-2 mRNA can inhibit its translation, leading to a decrease in Bcl-2 protein levels and subsequent induction of apoptosis in cancer cells.[14]

Bcl2_Signaling_Pathway Chemotherapy Chemotherapy/ Radiation DNA_Damage DNA Damage Chemotherapy->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_mRNA Bcl-2 mRNA Bcl2_Protein Bcl-2 Protein Bcl2_mRNA->Bcl2_Protein translation Bcl2_Protein->Bax_Bak inhibits Antisense_GNA Fluorescent (S)-GNA Antisense Oligonucleotide Antisense_GNA->Bcl2_mRNA binds and promotes degradation FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_washing Washing and Counterstaining cluster_imaging Imaging and Analysis Cell_Culture 1. Culture cancer cells on coverslips Fixation 2. Fix cells with 4% paraformaldehyde Cell_Culture->Fixation Permeabilization 3. Permeabilize cells with ethanol series Fixation->Permeabilization Probe_Prep 4. Prepare hybridization buffer with fluorescent (S)-GNA probe Permeabilization->Probe_Prep Hybridize 5. Apply probe to cells and hybridize overnight at 37°C Probe_Prep->Hybridize Wash 6. Wash to remove unbound probe Hybridize->Wash Counterstain 7. Counterstain nuclei with DAPI Wash->Counterstain Microscopy 8. Mount coverslips and image with fluorescence microscope Counterstain->Microscopy Analysis 9. Analyze images to determine Bcl-2 mRNA localization and abundance Microscopy->Analysis GNA_Probe_Workflow Start Start: Design of (S)-GNA Oligonucleotide Sequence Synthesis Solid-Phase Synthesis of Amine-Modified (S)-GNA Start->Synthesis Purification1 RP-HPLC Purification of Amine-Modified (S)-GNA Synthesis->Purification1 QC1 Mass Spectrometry Quality Control Purification1->QC1 Labeling Conjugation with Amine-Reactive Fluorescent Dye QC1->Labeling Purification2 RP-HPLC Purification of Labeled (S)-GNA Labeling->Purification2 QC2 Spectroscopic Characterization (Absorbance & Fluorescence) Purification2->QC2 Application Application: Cellular Imaging (FISH) QC2->Application Data_Analysis Image Acquisition and Data Analysis Application->Data_Analysis End End: Biological Insights Data_Analysis->End

References

Application Notes and Protocols: N4-Acetyl-cytidine-(S)-GNA Phosphoramidite in the Synthesis of Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic analog of DNA and RNA that features a simplified acyclic propylene (B89431) glycol backbone linked by phosphodiester bonds.[1][2] This structural alteration endows GNA with unique properties, including high thermal stability in GNA-GNA duplexes and significant resistance to nuclease degradation, making it an attractive scaffold for the development of molecular probes and therapeutics.[3][4] The (S)-enantiomer of GNA, in particular, has been shown to be well-tolerated when incorporated into RNA duplexes.[5]

The N4-acetyl-cytidine-(S)-GNA phosphoramidite (B1245037) is a key building block for the site-specific incorporation of N4-acetyl-cytidine into GNA oligonucleotides via standard solid-phase synthesis.[4] This modification can further modulate the properties of the resulting molecular probe, influencing its binding affinity and stability. These probes have potential applications in various fields, including antisense therapy, RNA interference (RNAi), aptamer development, and diagnostics.[4][6]

Applications of GNA-Modified Molecular Probes

Oligonucleotides incorporating N4-Ac-C-(S)-GNA are versatile tools for a range of molecular biology and drug development applications:

  • Antisense Oligonucleotides (ASOs): GNA's high stability and resistance to cellular nucleases make it a promising candidate for ASOs.[6] GNA-based ASOs can form stable duplexes with target mRNA, leading to the inhibition of protein translation.[6]

  • Small Interfering RNA (siRNA): The incorporation of (S)-GNA into siRNA strands can enhance their metabolic stability and in vivo potency.[4][5] Strategically placed GNA modifications, for instance at position 7 of the antisense strand, can also mitigate off-target effects, thereby improving the safety profile of RNAi therapeutics.[4][5]

  • Aptamers: GNA aptamers exhibit greater stability in biological fluids compared to their DNA or RNA counterparts.[6] This enhanced stability makes them ideal for use as high-affinity binding agents in diagnostics, biosensors, and targeted therapies.[4][6]

  • Diagnostic Probes: The unique hybridization properties of GNA allow for the development of highly specific and sensitive molecular probes for the detection of particular nucleic acid sequences in diagnostic assays.[4]

  • Imaging: GNA's versatile structure can be leveraged to create novel imaging probes for various research and clinical applications.[6]

Key Properties and Performance Data

The incorporation of GNA modifications into oligonucleotides significantly alters their physicochemical properties. While specific quantitative data for N4-Ac-C-(S)-GNA is emerging, the general effects of GNA and other common modifications provide insight into the expected performance enhancements.

Nuclease Resistance

A primary advantage of GNA is its enhanced resistance to degradation by cellular nucleases. The acyclic backbone is not readily recognized by these enzymes.

Table 1: Nuclease Resistance Profile of GNA-Modified Oligonucleotides

Modification Type Observation Citation

| (S)-GNA nucleotide/dinucleotide | Increased resistance against 3'-exonuclease-mediated degradation. |[3][4] |

For comparison, the following table presents quantitative data on the nuclease resistance conferred by other backbone modifications.

Table 2: Illustrative Quantitative Nuclease Resistance Data for Other Modifications

Modification Type Fold Increase in Resistance (Compared to Unmodified) Nuclease Citation
Extended Nucleic Acid (exNA) + Phosphorothioate (PS) 32x Exonucleases [7]
Paranemic Crossover (PX) DNA ~2,800x DNase I, Exonuclease V, T5, T7 [8]
PEGylation (of RNA) 15x Serum Nucleases [7]

Note: This table is for illustrative purposes to show the magnitude of improvement seen with other nuclease-resistant chemistries.

Thermal Stability (Melting Temperature, Tm)

The thermal stability of a duplex formed by a molecular probe and its target is a critical parameter. GNA-GNA duplexes are known to be exceptionally stable. However, the effect on Tm when GNA is incorporated into a DNA or RNA duplex is context-dependent.

Table 3: Thermal Stability of GNA-Containing Duplexes

Duplex Type Observation Citation
(S)-GNA in DNA duplex Can cause a significant loss in thermal stability (e.g., >10 °C drop). [3]
(R)-GNA in RNA duplex Causes a larger drop in Tm compared to (S)-GNA. [6]

| (S)-GNA in RNA duplex | Generally well-tolerated with minimal disruption to the duplex. |[5] |

The following table provides examples of how other modifications affect the melting temperature of RNA duplexes, which is a key consideration in probe design.

Table 4: Illustrative Tm Modification Data for RNA Duplexes

Modification in RNA Duplex Change in Tm (°C) per Modification Citation
2'-Fluoro +1.3 [9]
2'-O-Methyl Stabilizing [9]
Phosphorothioate (PS) -0.5 (per PS linkage) [9]

Note: This table provides reference data for common modifications to illustrate typical changes in thermal stability.

Binding Affinity (Dissociation Constant, Kd)

Binding affinity is crucial for applications like aptamers and therapeutics. While specific Kd values for N4-Ac-C-(S)-GNA probes are sequence and target-dependent, the goal is typically to achieve affinities in the nanomolar (nM) to picomolar (pM) range.

Table 5: Representative Aptamer Binding Affinities

Aptamer Target Kd Value Measurement Method Citation
Immunoglobulin E (IgE) Protein 12.15 nM Graphene Field-Effect Transistor [10]
Tumor Endothelial Cells 43.86 nM Flow Cytometry [11]

Note: This table shows typical Kd values for DNA aptamers to provide a benchmark for binding affinity.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a GNA-Modified Oligonucleotide

This protocol describes the standard automated solid-phase synthesis of an oligonucleotide containing a single N4-Ac-C-(S)-GNA modification using phosphoramidite chemistry.

Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblock 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Deblock->Coupling Exposes 5'-OH Capping 3. Capping (Terminate unreacted chains) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblock Ready for next cycle Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: CPG Solid Support with first nucleoside Start->Deblock Purification Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (Mass Spec, etc.) Purification->QC FinalProduct Final GNA-Modified Oligonucleotide QC->FinalProduct

Caption: Automated solid-phase synthesis cycle for GNA-modified oligonucleotides.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, G, C, T/U).

  • N4-Ac-C-(S)-GNA phosphoramidite

  • Activator solution (e.g., Tetrazole, ETT, or DCI).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

  • Capping solutions (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole).

  • Oxidizer solution (e.g., Iodine/Water/Pyridine).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Methylamine/Ammonia).

  • Purification system (e.g., HPLC).

Procedure:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Assign the this compound to the desired position in the sequence.

  • Synthesis Cycle Initiation: The synthesis begins with the CPG solid support in a reaction column.

  • Step 1: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by flushing with the deblocking solution. This exposes the 5'-hydroxyl group for the next reaction.

  • Step 2: Coupling: The this compound (or any other phosphoramidite in the sequence) is activated by the activator solution and delivered to the column. The activated monomer couples with the free 5'-hydroxyl group of the growing chain.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).

  • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.

  • Iteration: The four-step cycle is repeated for each subsequent monomer until the full-length oligonucleotide is synthesized.

  • Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and all remaining protecting groups (on the bases and phosphate backbone) are removed by incubation with the cleavage/deprotection solution.

  • Purification: The crude oligonucleotide product is purified, typically by reverse-phase or ion-exchange HPLC, to isolate the full-length product from truncated sequences.

  • Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the yield.

Protocol 2: Thermal Denaturation Analysis (Tm Determination)

This protocol outlines the procedure for determining the melting temperature (Tm) of a duplex formed between a GNA-modified probe and its complementary RNA target.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (thermo-peltier).

  • Quartz microcuvettes.

  • Purified GNA-modified oligonucleotide.

  • Purified complementary RNA oligonucleotide.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Procedure:

  • Sample Preparation: Dissolve the GNA-modified probe and its RNA complement in the melting buffer to a final, equimolar concentration (e.g., 2-5 µM).

  • Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometer Setup: Place the cuvette in the spectrophotometer. Set the instrument to monitor absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5-1.0°C per minute.

  • Data Acquisition: Start the program to collect absorbance readings as the temperature increases.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. A sigmoidal "melting curve" will be generated as the duplex dissociates into single strands, causing an increase in absorbance (hyperchromic effect).

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve.

  • Comparison: Perform the same experiment with an unmodified control duplex to determine the change in melting temperature (ΔTm) caused by the GNA modification.

Mechanism of Action: GNA in Gene Silencing

GNA-modified oligonucleotides can be designed to interfere with gene expression at the mRNA level. The diagram below illustrates the mechanism for an antisense oligonucleotide.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA Target mRNA DNA->mRNA Transcription mRNA_out Target mRNA mRNA->mRNA_out Export GNA_ASO GNA-Modified Antisense Probe Ribosome Ribosome GNA_ASO->Ribosome Blocks Translation GNA_ASO->mRNA_out Hybridization Protein Target Protein Ribosome->Protein Degradation mRNA Degradation (RNase H activity) mRNA_out->Ribosome Translation mRNA_out->Degradation Recruitment

Caption: Mechanism of gene silencing by a GNA-modified antisense oligonucleotide.

Conclusion

N4-acetyl-cytidine-(S)-GNA phosphoramidite is a valuable chemical tool for the synthesis of advanced molecular probes. The resulting GNA-modified oligonucleotides offer significant advantages, including enhanced stability and nuclease resistance, which are critical for in vivo applications. While further research is needed to fully quantify the specific effects of the N4-acetyl-cytidine modification within a GNA context, the underlying properties of the GNA backbone make it a powerful platform for developing next-generation diagnostics, research tools, and nucleic acid-based therapeutics. The protocols and data presented here provide a foundation for researchers to begin exploring the potential of this promising technology.

References

Applications of Glycol Nucleic Acid (GNA) in Diagnostics and Nanobiotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid (XNA) with a simplified acyclic glycol backbone, presents unique properties that make it a promising candidate for various applications in diagnostics and nanobiotechnology.[1] Its high stability, resistance to nuclease degradation, and strong binding affinity to complementary RNA sequences offer significant advantages over natural nucleic acids.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing GNA in their work.

Diagnostics: GNA-Based Biosensors for Nucleic Acid Detection

GNA's ability to form stable duplexes with RNA makes it an excellent material for the development of highly sensitive and specific biosensors for the detection of nucleic acid biomarkers, such as microRNAs (miRNAs), which are implicated in various diseases.[1]

Application Note: GNA-Based Fluorescent Biosensor for microRNA Detection

This application note describes a fluorescent biosensor for the detection of a specific miRNA sequence using a GNA probe. The principle relies on the hybridization of a fluorophore-labeled GNA probe to the target miRNA, leading to a detectable change in fluorescence. The high binding affinity and specificity of GNA for RNA can lead to lower limits of detection and reduced off-target effects compared to traditional DNA probes.

Experimental Protocol: GNA-Based Fluorescent Biosensor for miRNA Detection

This protocol is a generalized procedure and may require optimization for specific miRNA targets and experimental setups.

1. GNA Probe Design and Synthesis:

  • Design: Design a GNA oligonucleotide probe (18-22 monomers) complementary to the target miRNA sequence. Incorporate a fluorescent dye (e.g., FAM) at the 5' end and a quencher (e.g., Dabcyl) at the 3' end.

  • Synthesis: Synthesize the GNA probe using automated solid-phase synthesis with GNA phosphoramidites.[3][4][5]

  • Purification: Purify the synthesized GNA probe using high-performance liquid chromatography (HPLC) to ensure high purity.[3][6][7][8]

2. Biosensor Assembly:

  • Immobilize the GNA probe onto a solid support (e.g., magnetic beads, 96-well plate) through a suitable conjugation chemistry (e.g., biotin-streptavidin interaction).

3. miRNA Detection Assay:

  • Sample Preparation: Isolate total RNA from the biological sample (e.g., serum, cell lysate) using a standard RNA extraction kit.

  • Hybridization: Incubate the immobilized GNA probes with the RNA sample in a hybridization buffer at an optimized temperature and time to allow for the specific binding of the target miRNA.

  • Washing: Wash the solid support to remove unbound molecules.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence signal will be proportional to the amount of target miRNA in the sample.

4. Data Analysis:

  • Generate a standard curve using known concentrations of the synthetic target miRNA.

  • Quantify the concentration of the target miRNA in the samples by interpolating their fluorescence readings on the standard curve.

Quantitative Data: Comparison of GNA and DNA Probes

The following table summarizes hypothetical comparative data on the performance of GNA versus DNA probes in a diagnostic assay for a specific miRNA target.

ParameterGNA ProbeDNA ProbeReference
Limit of Detection (LOD) 10 fM100 fMHypothetical Data
Specificity (Single Mismatch Discrimination) HighModerateHypothetical Data
Nuclease Resistance (Half-life in Serum) > 24 hours< 1 hour[2][9]
Melting Temperature (Tm) with RNA target) 75°C65°CHypothetical Data

Workflow for GNA-Based Fluorescent Biosensor

GNA_Biosensor_Workflow cluster_prep Probe Preparation cluster_assay Detection Assay cluster_analysis Data Analysis design GNA Probe Design synthesis Solid-Phase Synthesis design->synthesis purification HPLC Purification synthesis->purification immobilization Immobilization purification->immobilization hybridization Hybridization with Sample immobilization->hybridization sample_prep RNA Extraction sample_prep->hybridization washing Washing hybridization->washing detection Fluorescence Detection washing->detection std_curve Standard Curve Generation detection->std_curve quantification miRNA Quantification detection->quantification std_curve->quantification

Caption: Workflow for a GNA-based fluorescent biosensor for miRNA detection.

Nanobiotechnology: GNA-Functionalized Nanoparticles for Drug Delivery

GNA's stability and specific targeting capabilities make it an ideal ligand for functionalizing nanoparticles for targeted drug delivery. GNA aptamers, short single-stranded GNA sequences that can bind to specific molecular targets with high affinity, can be used to direct drug-loaded nanoparticles to cancer cells or other diseased tissues.[1]

Application Note: GNA-Aptamer Functionalized Lipid Nanoparticles for Targeted siRNA Delivery

This application note outlines the use of GNA aptamers to functionalize lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA) to cancer cells. The GNA aptamer serves as a targeting moiety, binding to a specific receptor overexpressed on the cancer cell surface, thereby facilitating receptor-mediated endocytosis of the LNP and the intracellular release of the therapeutic siRNA.

Experimental Protocol: Preparation and Characterization of GNA-Aptamer-LNPs for siRNA Delivery

This protocol provides a general framework for the preparation of GNA-aptamer functionalized LNPs.

1. GNA Aptamer Selection (SELEX):

  • Library Synthesis: Synthesize a random library of GNA oligonucleotides.

  • SELEX Cycles: Perform Systematic Evolution of Ligands by Exponential Enrichment (SELEX) against the target cancer cells. This involves iterative rounds of binding, partitioning, and amplification to enrich for GNA sequences that bind specifically to the cell surface.[10][11]

  • Sequencing and Characterization: Sequence the enriched GNA pool to identify individual aptamer candidates and characterize their binding affinity and specificity.

2. Synthesis of GNA-Aptamer-Lipid Conjugate:

  • Synthesize the selected GNA aptamer with a terminal modification (e.g., a thiol group).

  • Conjugate the modified GNA aptamer to a lipid anchor (e.g., maleimide-functionalized lipid) to facilitate its incorporation into the LNP formulation.

3. LNP Formulation:

  • Prepare LNPs encapsulating the therapeutic siRNA using a microfluidic mixing method. The lipid mixture typically includes an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.[1][12][13]

  • Incorporate the GNA-aptamer-lipid conjugate into the lipid mixture during LNP formation.

4. Characterization of GNA-Aptamer-LNPs:

  • Size and Zeta Potential: Determine the size distribution and surface charge of the LNPs using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using a fluorescent dye-based assay.

  • Aptamer Density: Determine the number of GNA aptamers per LNP.

5. In Vitro Cellular Uptake and Gene Silencing:

  • Cellular Uptake: Treat target cancer cells and control cells with fluorescently labeled GNA-Aptamer-LNPs and quantify uptake using flow cytometry or confocal microscopy.

  • Gene Silencing: Measure the knockdown of the target gene expression at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.

Quantitative Data: Cellular Uptake and Efficacy

The following table presents hypothetical data on the cellular uptake and gene silencing efficacy of GNA-aptamer targeted LNPs compared to non-targeted LNPs.

ParameterGNA-Aptamer-LNPNon-Targeted LNPReference
Cellular Uptake in Target Cells (% of control) 85%20%[4][5][14][15][16]
Cellular Uptake in Non-Target Cells (% of control) 15%18%[4][5][14][15][16]
Target Gene Knockdown (IC50) 5 nM50 nMHypothetical Data
Off-target Gene Regulation MinimalModerate[2]

Workflow for GNA-Aptamer Targeted Nanoparticle Drug Delivery

GNA_Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation selex GNA Aptamer SELEX conjugation GNA-Lipid Conjugation selex->conjugation lnp_formulation LNP Formulation with siRNA conjugation->lnp_formulation dls Size & Zeta Potential (DLS) lnp_formulation->dls encapsulation Encapsulation Efficiency lnp_formulation->encapsulation aptamer_density Aptamer Density lnp_formulation->aptamer_density uptake Cellular Uptake lnp_formulation->uptake silencing Gene Silencing Assay uptake->silencing

Caption: Workflow for developing GNA-aptamer targeted nanoparticles for siRNA delivery.

GNA in Antisense Technology

GNA's high binding affinity for RNA and its exceptional resistance to nucleases make it a strong candidate for antisense applications.[1][2] GNA-based antisense oligonucleotides (ASOs) can be designed to bind to specific messenger RNA (mRNA) molecules, leading to their degradation and thereby inhibiting the expression of disease-causing proteins.

Application Note: GNA-Based Antisense Oligonucleotides for Gene Silencing

This application note describes the use of GNA-based ASOs to achieve potent and durable gene silencing. The enhanced stability of GNA ASOs can lead to a longer duration of action and potentially less frequent dosing compared to conventional ASOs.

Experimental Protocol: In Vitro and In Vivo Evaluation of GNA-ASOs

This protocol provides a general outline for the evaluation of GNA-ASOs.

1. GNA-ASO Design and Synthesis:

  • Design: Design GNA-ASOs (15-20 monomers) complementary to the target mRNA.

  • Synthesis and Purification: Synthesize and purify the GNA-ASOs as described in the biosensor section.

2. In Vitro Evaluation:

  • Cell Culture: Culture the target cells in appropriate media.

  • Transfection: Transfect the cells with the GNA-ASO using a suitable transfection reagent.

  • Gene Expression Analysis: After a designated incubation period, harvest the cells and analyze the target mRNA and protein levels by RT-qPCR and Western blotting, respectively.

  • Toxicity Assay: Assess the cytotoxicity of the GNA-ASO using a standard cell viability assay (e.g., MTT assay).

3. In Vivo Evaluation (Animal Model):

  • Animal Model: Utilize a relevant animal model for the disease of interest.

  • Administration: Administer the GNA-ASO to the animals via a suitable route (e.g., intravenous, subcutaneous).

  • Tissue Distribution: At various time points, collect tissues of interest and quantify the concentration of the GNA-ASO.

  • Efficacy Assessment: Analyze the target gene expression in the relevant tissues and monitor for therapeutic outcomes.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity and perform histopathological analysis of major organs.[17]

Quantitative Data: In Vivo Efficacy of GNA-ASO

The following table shows hypothetical data comparing the in vivo efficacy of a GNA-ASO to a conventional phosphorothioate-modified DNA ASO (PS-ASO).

ParameterGNA-ASOPS-ASOReference
Target mRNA Reduction in Liver (at 10 mg/kg) 90%70%Hypothetical Data
Duration of Action (50% knockdown) 4 weeks2 weeksHypothetical Data
In Vivo Half-life 72 hours24 hoursHypothetical Data
Observed Toxicity NoneMild hepatotoxicity at high doses[17]

Logical Flow for GNA-Based Antisense Therapy Development

GNA_Antisense_Logic start Target mRNA Identification design GNA-ASO Design & Synthesis start->design in_vitro In Vitro Screening (Efficacy & Toxicity) design->in_vitro lead_selection Lead Candidate Selection in_vitro->lead_selection lead_selection->design Optimize in_vivo In Vivo Studies (Animal Model) lead_selection->in_vivo Promising Candidate pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Assessment in_vivo->toxicology clinical_dev Clinical Development pk_pd->clinical_dev toxicology->clinical_dev

Caption: Logical flow for the development of GNA-based antisense therapeutics.

References

In Vivo Delivery Strategies for Glycol Nucleic Acid (GNA)-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo delivery of Glycol Nucleic Acid (GNA)-based therapeutics. GNA, an acyclic nucleic acid analog, offers unique properties for therapeutic applications, including high stability and the potential for reduced off-target effects when incorporated into oligonucleotides like small interfering RNAs (siRNAs). These characteristics make GNA a promising modification for developing potent and safe in vivo therapies.

The following sections detail various delivery strategies, present available quantitative data for chemically modified oligonucleotides as a proxy for GNA-based therapeutics, and provide step-by-step protocols for key experimental procedures.

Application Note 1: Lipid Nanoparticle (LNP) Mediated Delivery of GNA-siRNA

Lipid nanoparticles are a leading platform for the systemic delivery of nucleic acid therapeutics to the liver. The incorporation of GNA into siRNAs can enhance their stability within the LNP and upon release into the cytoplasm.

Key Considerations for GNA-siRNA LNP Formulation:
  • Lipid Composition: A typical LNP formulation includes an ionizable cationic lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid. The ratio of these components is critical for encapsulation efficiency and in vivo performance.

  • Particle Size: LNP size is a crucial parameter affecting biodistribution. For liver targeting, a size range of 30-100 nm is generally optimal.

  • Encapsulation Efficiency: High encapsulation efficiency (>90%) is desirable to ensure a sufficient therapeutic payload and minimize exposure to free GNA-siRNA.

Quantitative Data on LNP-Delivered Modified siRNA (Representative Data)

Disclaimer: The following data is for chemically modified siRNAs and is intended to be representative. Specific quantitative data for GNA-modified siRNAs delivered via LNPs is not extensively available in the public domain.

ParameterValueSpeciesTarget GeneReference
ED50 (Median Effective Dose) 0.005 - 0.03 mg/kgMouseFactor VII[1]
Duration of Silencing ~3-4 weeks (in non-dividing hepatocytes)MouseLuciferase[2]
Liver Accumulation HighMouseN/A[3]

Application Note 2: GalNAc Conjugation for Targeted Delivery of GNA-siRNA to Hepatocytes

N-acetylgalactosamine (GalNAc) is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. Conjugating GalNAc to GNA-modified siRNAs enables targeted delivery to the liver following subcutaneous administration.

Mechanism of Action:
  • Subcutaneous Injection: The GalNAc-GNA-siRNA conjugate is administered subcutaneously.

  • Systemic Distribution: The conjugate enters the systemic circulation.

  • Hepatocyte Targeting: The GalNAc ligand binds to the ASGPR on hepatocytes.

  • Internalization: The conjugate-receptor complex is internalized via endocytosis.

  • Endosomal Escape and RISC Loading: The GNA-siRNA is released from the endosome into the cytoplasm and loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

Quantitative Data on GalNAc-Conjugated Modified siRNA (Representative Data)

Disclaimer: The following data is for chemically modified siRNAs and is intended to be representative. Specific quantitative data for GalNAc-GNA-siRNA conjugates is limited in publicly available literature.

ParameterValueSpeciesTarget GeneReference
ED50 (Median Effective Dose) 1 mg/kg (single dose)MouseTransthyretin (TTR)[4]
Duration of Silencing Sustained for over 9 months (with chronic weekly dosing)RodentsN/A[4]
Bioavailability (Subcutaneous) High liver accumulationMouseTTR[4]

Application Note 3: Polymer-Based Nanocarriers for GNA Therapeutic Delivery

Polymeric nanoparticles offer a versatile platform for the delivery of nucleic acids. Polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) can be formulated into nanoparticles to encapsulate and protect GNA-based therapeutics, potentially offering controlled release and improved biodistribution.

Advantages of Polymeric Nanocarriers:
  • Biocompatibility and Biodegradability: Many polymers used are biocompatible and biodegradable, reducing potential toxicity.

  • Versatility: The physicochemical properties of polymeric nanoparticles can be tuned to optimize drug loading, release kinetics, and targeting.

  • Protection of Cargo: The polymer matrix protects the GNA therapeutic from degradation in the biological environment.

Quantitative data for GNA-based therapeutics delivered via polymeric nanocarriers is currently limited in the literature.

Experimental Protocols

Protocol 1: Formulation of GNA-siRNA Loaded Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of GNA-siRNA loaded LNPs using a microfluidic device, a method that allows for rapid and reproducible production of nanoparticles with controlled size.

Materials:

  • GNA-modified siRNA in an appropriate buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)

  • Lipid stock solution in ethanol (B145695):

    • Ionizable lipid (e.g., DLin-MC3-DMA)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., PEG-DMG)

    • (Molar ratio example: 50:10:38.5:1.5)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the GNA-siRNA solution at the desired concentration in the aqueous buffer.

  • Prepare the lipid mixture in ethanol at the desired total lipid concentration.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the GNA-siRNA solution and the lipid solution into separate syringes.

  • Set the flow rates for the aqueous and ethanolic phases. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

  • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • To remove the ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

  • After dialysis, sterile-filter the LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Vivo Efficacy Study of GalNAc-GNA-siRNA Conjugates in Mice

This protocol outlines a typical in vivo study to assess the gene silencing efficacy of a GalNAc-GNA-siRNA conjugate in mice.

Materials:

  • GalNAc-GNA-siRNA conjugate lyophilized or in a sterile, RNase-free solution.

  • Sterile, RNase-free PBS.

  • C57BL/6 mice (or other appropriate strain).

  • Insulin syringes (or other appropriate syringes for subcutaneous injection).

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., retro-orbital sinus capillary tubes).

  • Tissue collection tools.

  • RNA extraction kits.

  • qRT-PCR reagents and instrument.

Procedure:

  • Acclimatize mice for at least one week before the start of the study.

  • Prepare the dosing solution by dissolving the GalNAc-GNA-siRNA conjugate in sterile PBS to the desired concentration.

  • Divide the mice into treatment and control groups (e.g., PBS control).

  • On Day 0, administer a single subcutaneous injection of the dosing solution or PBS to the respective groups. A typical dose volume is 5-10 mL/kg.

  • At predetermined time points (e.g., Day 7, 14, 21, 28), collect blood samples via retro-orbital bleeding under anesthesia.

  • Process the blood to obtain serum and store at -80°C for later analysis of the target protein levels (e.g., by ELISA).

  • At the end of the study, euthanize the mice and harvest the liver. A portion of the liver can be snap-frozen in liquid nitrogen for RNA analysis, and another portion can be fixed in formalin for histological analysis.

  • Extract total RNA from the liver samples using a suitable RNA extraction kit.

  • Perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.

  • Analyze the data to determine the percentage of target gene knockdown compared to the PBS control group.

Protocol 3: General Toxicology Screen for GNA-Based Therapeutics in Rodents

This protocol provides a general framework for an acute toxicology study to assess the safety profile of a GNA-based therapeutic.

Materials:

  • GNA-based therapeutic formulation.

  • Vehicle control (e.g., PBS).

  • Sprague-Dawley rats (or other appropriate rodent species).

  • Dosing syringes and needles.

  • Blood collection tubes (with appropriate anticoagulant).

  • Clinical chemistry and hematology analyzers.

  • Formalin and other histology reagents.

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into groups: a vehicle control group and at least three dose groups (low, mid, high) of the GNA therapeutic.

  • Administer the therapeutic via the intended clinical route (e.g., intravenous or subcutaneous) as a single dose.

  • Monitor the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, body weight).

  • Collect blood samples at baseline and at specified time points post-dose (e.g., 24 hours, 72 hours, 7 days) for hematology and clinical chemistry analysis.

    • Hematology: Analyze complete blood counts (CBC).

    • Clinical Chemistry: Analyze markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • At the end of the study (e.g., 7 or 14 days), euthanize the animals and perform a gross necropsy.

  • Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and weigh them.

  • Fix the organs in 10% neutral buffered formalin for histopathological examination.

  • A veterinary pathologist should examine the stained tissue sections for any signs of cellular damage or inflammation.

  • Compile and analyze all data to assess the potential toxicity of the GNA-based therapeutic.

Visualizations

GNA_Delivery_Workflow cluster_formulation Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis GNA-Oligonucleotide GNA-Oligonucleotide Formulation Formulation & Characterization GNA-Oligonucleotide->Formulation Delivery Vehicle Delivery Vehicle (LNP, GalNAc, Polymer) Delivery Vehicle->Formulation Administration In Vivo Administration (s.c. or i.v.) Formulation->Administration Animal Model Animal Model (e.g., Mouse) Administration->Animal Model Sample Collection Sample Collection (Blood, Tissues) Animal Model->Sample Collection Efficacy Efficacy Assessment (qPCR, ELISA) Sample Collection->Efficacy Biodistribution Biodistribution (e.g., qPCR, Imaging) Sample Collection->Biodistribution Toxicology Toxicology Assessment (Histology, Bloodwork) Sample Collection->Toxicology

Caption: Experimental workflow for in vivo GNA therapeutic evaluation.

PCSK9_Pathway PCSK9_mRNA PCSK9 mRNA Translation Translation PCSK9_mRNA->Translation GNA_siRNA GNA-modified siRNA RISC RISC GNA_siRNA->RISC Loading RISC->PCSK9_mRNA Cleavage PCSK9_Protein PCSK9 Protein Translation->PCSK9_Protein LDLR LDL Receptor (LDLR) PCSK9_Protein->LDLR Binds to LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Promotes LDL_Uptake LDL Uptake LDLR->LDL_Uptake Mediates LDL LDL LDL->LDL_Uptake Blood_LDL Blood LDL Levels LDLR_Degradation->Blood_LDL Increases LDL_Uptake->Blood_LDL Reduces

Caption: PCSK9 signaling pathway targeted by GNA-modified siRNA.

References

Troubleshooting & Optimization

Improving coupling efficiency of N4-Ac-C-(S)-GNA phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the use of N4-Ac-C-(S)-GNA phosphoramidite (B1245037) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N4-Ac-C-(S)-GNA phosphoramidite and what are its primary applications?

A1: this compound is a modified nucleoside building block used in the solid-phase synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. GNA is a synthetic analog of DNA and RNA with a glycol backbone, which imparts unique properties such as high stability against nucleases and the ability to form stable duplexes.[][2] Its primary applications are in the development of therapeutic oligonucleotides, such as antisense therapies and siRNAs, as well as in diagnostic and research applications where nuclease resistance is advantageous.

Q2: What are the main challenges associated with the coupling of this compound?

A2: The primary challenge in coupling this compound is its steric bulk compared to standard DNA or RNA phosphoramidites. This steric hindrance can lead to lower coupling efficiencies, requiring optimization of coupling conditions to achieve satisfactory yields of the full-length oligonucleotide.[3][4]

Q3: How does the stereochemistry "(S)" in this compound affect its use?

A3: The "(S)" designation refers to the specific stereoisomer of the glycol nucleic acid. This is a critical aspect as the stereochemistry of the GNA backbone influences the helical structure and pairing properties of the resulting oligonucleotide.

Q4: What is the recommended on-synthesizer stability for this compound solutions?

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Problem: Low Coupling Efficiency

  • Symptom: Consistently low trityl yields after the coupling step of this compound, or analysis of the crude oligonucleotide by HPLC or mass spectrometry shows a significant peak corresponding to the n-1 deletion product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Coupling Time Due to the steric hindrance of the GNA moiety, standard coupling times (e.g., 30-60 seconds) may be insufficient. Extend the coupling time significantly. Start with a coupling time of 3-5 minutes and optimize from there. One study has reported using a coupling time of 400 seconds for GNA phosphoramidites.
Suboptimal Activator The choice of activator can significantly impact the coupling efficiency of sterically hindered phosphoramidites. While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often more effective for modified phosphoramidites.[5][6][7][8][9] Consider switching to ETT or DCI.
Reagent Purity and Freshness Degraded phosphoramidite or activator, or the presence of moisture in the acetonitrile (B52724), can drastically reduce coupling efficiency.[10] Ensure that the this compound is fresh and has been stored properly. Use anhydrous acetonitrile with low water content (<30 ppm) and fresh activator solutions.
Inadequate Reagent Delivery Issues with the synthesizer's fluidics can lead to insufficient delivery of the phosphoramidite or activator to the synthesis column. Perform a flow test to ensure proper delivery volumes.

Problem: Presence of n+1 Species in Mass Spectrometry Analysis

  • Symptom: Mass spectrometry analysis of the purified oligonucleotide shows a peak with a mass corresponding to the desired product plus the mass of an additional GNA monomer.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Dimer Formation in Phosphoramidite Solution If the activator is too acidic, it can cause some detritylation of the phosphoramidite in the solution on the synthesizer, leading to the formation of dimers. This dimer can then be incorporated, resulting in an n+1 impurity.[8] If using a highly acidic activator and observing this issue, consider switching to a less acidic activator like DCI.[5][7][8]
Inefficient Capping If the capping step after a failed coupling is inefficient, the unreacted 5'-hydroxyl group can be coupled in the next cycle, leading to a deletion product, not an n+1. However, if there are issues with the capping of the GNA monomer itself, it could potentially lead to side reactions. Ensure that the capping reagents are fresh and effective.

Data Presentation: Optimizing Coupling Conditions

The following tables present illustrative data for optimizing the coupling efficiency of this compound. Note: This data is hypothetical and intended for illustrative purposes to guide optimization experiments, as specific comparative data for this phosphoramidite is not publicly available.

Table 1: Effect of Activator on Coupling Efficiency

Activator (0.25 M)Coupling Time (min)Average Repetitive Coupling Efficiency (%)
1H-Tetrazole592.5
5-Ethylthio-1H-tetrazole (ETT)597.8
4,5-Dicyanoimidazole (DCI)598.5

Table 2: Effect of Coupling Time on Coupling Efficiency with DCI Activator

ActivatorCoupling Time (min)Average Repetitive Coupling Efficiency (%)
DCI (0.25 M)296.0
DCI (0.25 M)498.2
DCI (0.25 M)698.8
DCI (0.25 M)898.9

Table 3: Effect of Temperature on Coupling Efficiency with DCI Activator

ActivatorCoupling Time (min)Temperature (°C)Average Repetitive Coupling Efficiency (%)
DCI (0.25 M)625 (Ambient)98.8
DCI (0.25 M)63599.1
DCI (0.25 M)64598.5 (potential for increased side reactions)

Experimental Protocols

Protocol 1: Optimization of Coupling Time for this compound

Objective: To determine the optimal coupling time for maximizing the incorporation efficiency of this compound.

Methodology:

  • Synthesize a short test oligonucleotide (e.g., a 10-mer) containing a single incorporation of the this compound at a central position.

  • Use a robust activator such as 0.25 M DCI in anhydrous acetonitrile.

  • Set up parallel syntheses with varying coupling times for the GNA monomer: 2, 4, 6, 8, and 10 minutes. Keep all other synthesis parameters constant.

  • Cleave and deprotect the oligonucleotides from the solid support using standard procedures.

  • Analyze the crude product from each synthesis by reverse-phase HPLC and mass spectrometry.

  • Quantify the full-length product and the n-1 deletion product in each sample. The coupling efficiency can be estimated from the ratio of the peak areas of the full-length product to the sum of the full-length and n-1 deletion products.

  • Plot the coupling efficiency against the coupling time to determine the optimal duration.

Protocol 2: Comparative Analysis of Activators

Objective: To evaluate the performance of different activators for the coupling of this compound.

Methodology:

  • Synthesize the same test oligonucleotide as in Protocol 1.

  • Set up parallel syntheses using different activators at a standard concentration (e.g., 0.25 M): 1H-Tetrazole, ETT, and DCI.

  • Use a fixed, extended coupling time determined from Protocol 1 (e.g., 6 minutes).

  • Cleave, deprotect, and analyze the crude products by reverse-phase HPLC and mass spectrometry.

  • Compare the coupling efficiencies achieved with each activator to identify the most effective one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Optimization cluster_analysis Analysis cluster_results Results reagents Prepare Fresh Reagents: - this compound - Anhydrous Acetonitrile - Activator Solutions synthesizer Prime DNA Synthesizer reagents->synthesizer synthesis Synthesize Test Oligonucleotide (Varying Coupling Time/Activator) synthesizer->synthesis cleavage Cleavage and Deprotection synthesis->cleavage hplc RP-HPLC Analysis cleavage->hplc ms Mass Spectrometry Analysis cleavage->ms quantification Quantify Full-Length and n-1 Products hplc->quantification ms->quantification optimization Determine Optimal Coupling Conditions quantification->optimization

Caption: Workflow for optimizing the coupling of this compound.

troubleshooting_logic start Low Coupling Efficiency (High n-1 peak) check_time Is Coupling Time Extended (e.g., > 3 min)? start->check_time extend_time Extend Coupling Time check_time->extend_time No check_activator Is an Enhanced Activator Used (e.g., DCI, ETT)? check_time->check_activator Yes success Coupling Efficiency Improved extend_time->success change_activator Switch to DCI or ETT check_activator->change_activator No check_reagents Are Reagents Fresh and Anhydrous? check_activator->check_reagents Yes change_activator->success replace_reagents Use Fresh Phosphoramidite, Activator, and Acetonitrile check_reagents->replace_reagents No check_fluidics Check Synthesizer Fluidics check_reagents->check_fluidics Yes replace_reagents->success service_synthesizer Perform Maintenance/ Service Synthesizer check_fluidics->service_synthesizer Issue Found check_fluidics->success No Issue service_synthesizer->success

Caption: Troubleshooting logic for low coupling efficiency of this compound.

References

Technical Support Center: Optimizing Hybridization Conditions for GNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycol Nucleic Acid (GNA) probe hybridization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using GNA probes.

Frequently Asked Questions (FAQs)

Q1: What is a GNA probe and how does it differ from traditional DNA or RNA probes?

A Glycol Nucleic Acid (GNA) probe is a synthetic nucleic acid analog that utilizes a repeating glycol unit in its backbone instead of the deoxyribose or ribose found in DNA and RNA, respectively. This structural difference confers unique properties to GNA, most notably its high thermal stability when forming duplexes. GNA is known to hybridize strongly and specifically to complementary RNA sequences, but it does not form stable duplexes with DNA.

Q2: What are the main advantages of using GNA probes?

The primary advantage of GNA probes is their exceptional thermal stability in GNA-RNA duplexes. This high stability allows for more stringent hybridization and washing conditions, which can significantly reduce background noise and improve signal specificity. This makes GNA probes particularly useful for detecting low-abundance RNA targets.

Q3: What is the recommended starting point for hybridization temperature with GNA probes?

Due to the high thermal stability of GNA-RNA duplexes, the optimal hybridization temperature will generally be higher than that used for traditional DNA or RNA probes. A good starting point is to calculate the theoretical melting temperature (Tm) for a corresponding DNA-RNA hybrid and then begin optimization at a temperature 5-10°C higher. Empirical optimization is crucial for achieving the best results.

Q4: Can I use standard hybridization buffers for GNA probes?

Yes, standard hybridization buffers used for DNA and RNA in situ hybridization (ISH) can be adapted for GNA probes. A common starting point is a formamide-based buffer containing SSC (Saline-Sodium Citrate), a blocking agent, and a detergent. However, the concentrations of these components, especially formamide (B127407) and salt, may need to be adjusted to optimize the stringency for GNA's high affinity.

Q5: How can I label GNA probes?

GNA oligonucleotides can be synthesized with modifications that allow for the attachment of various labels. Common labeling methods include incorporating a terminal amine or biotin (B1667282) group during synthesis, which can then be conjugated to fluorophores, enzymes (like alkaline phosphatase or horseradish peroxidase), or other detection moieties.

Troubleshooting Guide

This guide addresses common problems encountered during GNA probe hybridization experiments.

Problem Potential Cause Recommended Solution
No or Weak Signal 1. Suboptimal Hybridization Temperature: The temperature may be too high, preventing stable GNA-RNA duplex formation.- Empirically test a range of hybridization temperatures, starting from the estimated Tm and decreasing in 2-5°C increments. - Ensure accurate temperature control of your hybridization oven or water bath.
2. Incorrect Probe Concentration: The probe concentration may be too low for effective target detection.- Increase the probe concentration in the hybridization buffer. A typical starting range is 1-5 ng/µL, but this may need to be optimized.
3. Poor Probe Penetration: In tissue samples, insufficient permeabilization can prevent the probe from reaching the target RNA.- Optimize the proteinase K or other permeabilization agent concentration and incubation time. Be cautious, as over-digestion can lead to poor tissue morphology.
4. RNA Degradation: The target RNA in the sample may be degraded.- Use fresh or properly preserved samples. - Employ RNase-free techniques and reagents throughout the entire protocol.
5. Inefficient Probe Labeling: The probe may not be adequately labeled for detection.- Verify the labeling efficiency using a dot blot or spectrophotometry. - Ensure that the labeling chemistry is compatible with any modifications on the GNA oligonucleotide.
High Background 1. Non-Specific Probe Binding: The probe may be binding to off-target sites.- Increase the stringency of the post-hybridization washes by increasing the temperature and/or decreasing the salt concentration (lower SSC concentration). - Increase the formamide concentration in the hybridization buffer. - Add or increase the concentration of blocking agents (e.g., sheared salmon sperm DNA, yeast tRNA, or commercial blocking solutions) in the pre-hybridization and hybridization buffers.
2. Probe Aggregates: The probe may be forming aggregates that stick to the sample.- Before adding to the hybridization buffer, briefly heat the probe to 80-90°C and then snap-cool on ice to denature any secondary structures or aggregates. - Filter the hybridization buffer before use.
3. Autofluorescence of Tissue: The tissue itself may be fluorescent at the detection wavelength.- Treat the sample with a background-reducing agent. - View the sample under a microscope before hybridization to assess the level of autofluorescence.
Uneven Staining 1. Uneven Probe Distribution: The hybridization solution may not have been evenly applied to the sample.- Ensure the entire sample is covered with the hybridization solution. - Use a coverslip to evenly distribute the probe solution and prevent evaporation.
2. Incomplete Rehydration or Dewaxing: For paraffin-embedded tissues, residual wax can prevent even probe penetration.- Ensure complete removal of paraffin (B1166041) by performing an adequate number of xylene and ethanol (B145695) washes.
3. Air Bubbles: Air bubbles trapped under the coverslip can prevent the probe from accessing the tissue.- Be careful when applying the coverslip to avoid trapping air bubbles.

Experimental Protocols

General Hybridization Buffer Composition

While the optimal buffer composition should be determined empirically, a standard starting point for GNA probe hybridization can be adapted from established in situ hybridization protocols.

Component Stock Concentration Final Concentration Purpose
FormamideDeionized50% (v/v)Lowers the melting temperature of the hybrid, allowing for lower hybridization temperatures.
SSC20x5xProvides salt ions that stabilize the nucleic acid duplex.
Denhardt's Solution50x1xBlocking agent to reduce non-specific binding.
Sheared Salmon Sperm DNA10 mg/mL100 µg/mLBlocking agent to reduce non-specific binding.
Yeast tRNA10 mg/mL50 µg/mLBlocking agent to reduce non-specific binding.
SDS10% (w/v)0.1% (w/v)Detergent to reduce surface tension and non-specific binding.
EDTA0.5 M1 mMChelates divalent cations that can damage nucleic acids.

Note: The final volume is brought up with nuclease-free water.

General In Situ Hybridization Workflow for GNA Probes

GNA_ISH_Workflow cluster_prehybridization Pre-Hybridization cluster_hybridization Hybridization cluster_posthybridization Post-Hybridization & Detection SamplePrep Sample Preparation (Fixation, Sectioning) Permeabilization Permeabilization (e.g., Proteinase K) SamplePrep->Permeabilization Prehybridization Prehybridization (Blocking) Permeabilization->Prehybridization ProbeDenaturation Probe Denaturation Hybridization Hybridization with GNA Probe Prehybridization->Hybridization ProbeDenaturation->Hybridization StringentWashes Stringent Washes Hybridization->StringentWashes AntibodyIncubation Antibody Incubation (if using hapten-labeled probe) StringentWashes->AntibodyIncubation Detection Signal Detection (e.g., Chromogenic, Fluorescent) AntibodyIncubation->Detection Imaging Imaging Detection->Imaging Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem No or Weak Signal Temp Temperature Too High Problem->Temp ProbeConc Probe Concentration Too Low Problem->ProbeConc Perm Poor Permeabilization Problem->Perm RNA_Deg RNA Degradation Problem->RNA_Deg OptimizeTemp Optimize Temperature Temp->OptimizeTemp IncreaseProbe Increase Probe Concentration ProbeConc->IncreaseProbe OptimizePerm Optimize Permeabilization Perm->OptimizePerm RNaseFree Use RNase-Free Technique RNA_Deg->RNaseFree

Preventing degradation of N4-Ac-C-(S)-GNA phosphoramidite during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N4-Ac-C-(S)-GNA Phosphoramidite (B1245037)

Welcome to the technical support center for N4-Ac-C-(S)-GNA phosphoramidite. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and optimal performance of this novel phosphoramidite during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized building block used for the synthesis of Glycol Nucleic Acids (GNAs), which are a novel class of xeno-nucleic acids.[] Unlike DNA or RNA, GNAs feature a glycol backbone instead of a (deoxy)ribose sugar moiety.[] The N4-acetyl group on the cytosine base (N4-Ac-C) is a protecting group used during synthesis.[2]

Primary applications include:

  • Therapeutics: Development of antisense oligonucleotides, siRNAs, and aptamers with potentially higher biological stability and improved target selectivity.[]

  • Diagnostics: Creation of highly sensitive and specific molecular probes for detecting nucleic acid sequences.[]

  • Synthetic Biology: Construction of novel genetic systems and molecular computing frameworks.[]

Q2: What are the optimal storage conditions to prevent degradation?

To ensure the long-term stability and performance of this compound, strict storage conditions are necessary. Phosphoramidites are highly sensitive to moisture and oxidation.[][4][5]

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale & Best Practices
Temperature -20°C or lower[5][6]Reduces the rate of chemical degradation.[] Avoid using frost-free freezers due to temperature cycling, which can introduce moisture.[5]
Atmosphere Inert Gas (Argon or Nitrogen)[5]Prevents oxidation of the trivalent phosphorus (P(III)) center.[5] Vials should be sealed under an inert atmosphere.
Moisture Anhydrous ConditionsPhosphoramidites are extremely sensitive to hydrolysis.[][5][7] Always allow the vial to warm to room temperature for at least 30-60 minutes before opening to prevent condensation.[5]
Light Protect from LightStore in amber vials or in the dark to prevent potential photo-degradation.
Form Solid PowderStore as a dry powder until ready for use. Solutions have a significantly shorter shelf-life.[6][7][8]
Q3: What are the primary pathways of phosphoramidite degradation?

The two main chemical reactions that lead to the degradation of phosphoramidites are hydrolysis and oxidation.[5] These reactions render the molecule inactive for oligonucleotide synthesis, leading to lower coupling efficiencies and the accumulation of truncated or failed sequences.[9][10]

  • Hydrolysis: In the presence of trace amounts of water, the phosphoramidite is hydrolyzed to an inactive H-phosphonate species.[5][7][8] This reaction is often acid-catalyzed.[5]

  • Oxidation: The trivalent phosphorus (P(III)) atom is readily oxidized by air to a pentavalent phosphate (B84403) (P(V)) species, which will not couple to the growing oligonucleotide chain.[5]

G Putative Degradation Pathways of this compound Amidite This compound (Active P(III)) Hydrolysis_Product H-Phosphonate Derivative (Inactive) Amidite->Hydrolysis_Product Hydrolysis Oxidation_Product Phosphate Triester (Inactive P(V)) Amidite->Oxidation_Product Oxidation Water H₂O (Moisture) Water->Hydrolysis_Product Oxygen O₂ (Air) Oxygen->Oxidation_Product

Primary degradation pathways for phosphoramidites.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency in Oligonucleotide Synthesis

You observe a significant drop in coupling efficiency during synthesis, indicated by faint trityl colors or analysis of the crude product showing a high percentage of failure sequences.[9]

G Troubleshooting Workflow: Low Coupling Efficiency Start Low Coupling Efficiency Detected Check_Amidite 1. Check Phosphoramidite Handling Start->Check_Amidite Check_Reagents 2. Verify Reagent Quality Check_Amidite->Check_Reagents Pass Handling_Issue Issue: Improper warming, exposure to air/moisture. Check_Amidite->Handling_Issue Fail Check_System 3. Inspect Synthesizer Fluidics Check_Reagents->Check_System Pass Reagent_Issue Issue: Wet acetonitrile (B52724), degraded activator. Check_Reagents->Reagent_Issue Fail Test_Amidite 4. Perform Quality Control on Phosphoramidite Check_System->Test_Amidite Pass System_Issue Issue: Blocked lines, leaks, inaccurate delivery. Check_System->System_Issue Fail Amidite_Degraded Result: Phosphoramidite is degraded. Test_Amidite->Amidite_Degraded Fails QC Amidite_OK Result: Phosphoramidite is of high quality. Test_Amidite->Amidite_OK Passes QC Solution_Handling Action: Review handling SOP. Use fresh aliquot. Handling_Issue->Solution_Handling Solution_Reagents Action: Replace all reagents with fresh, anhydrous stock. Reagent_Issue->Solution_Reagents Solution_System Action: Perform system maintenance and calibration. System_Issue->Solution_System Solution_Amidite Action: Discard degraded stock. Order new lot. Amidite_Degraded->Solution_Amidite Re_evaluate Re-evaluate synthesis parameters (e.g., coupling time). Amidite_OK->Re_evaluate

A logical workflow for troubleshooting low coupling efficiency.

Possible Causes & Solutions:

  • Degraded Phosphoramidite: The most common cause is the use of a phosphoramidite that has been compromised by moisture or air.[9]

    • Solution: Perform a quality control check (see Experimental Protocols below). If degraded, discard the vial and use a fresh, unopened vial. Ensure proper warming and handling procedures are followed.[11]

  • Suboptimal Reagents: The quality of other synthesis reagents is critical.

    • Solution: Use fresh, anhydrous (<30 ppm water) acetonitrile for phosphoramidite dissolution and on the synthesizer.[12][13][14] Ensure the activator solution is fresh and not degraded.[9]

  • Synthesizer Issues: Problems with the instrument's fluidics can prevent proper reagent delivery.

    • Solution: Check for leaks, blocked lines, or calibration errors in the synthesizer.[9]

Problem 2: Phosphoramidite Powder Appears Clumped or Discolored

You open a new or stored vial and the normally white, free-flowing powder appears yellow, brownish, or is clumped together.

  • Cause: This is a strong visual indicator of degradation, likely due to improper storage, a compromised vial seal allowing moisture and air to enter, or exposure to high temperatures.

  • Action: It is highly inadvisable to use this phosphoramidite. The likelihood of achieving acceptable coupling efficiency is extremely low. The material has almost certainly been hydrolyzed and/or oxidized.

  • Recommendation: Discard the vial. Review your storage and handling protocols to prevent future occurrences. Check the seals on other vials from the same shipment or storage box.

Experimental Protocols for Quality Control

When troubleshooting, it is essential to empirically assess the quality of the phosphoramidite.

Protocol 1: ³¹P NMR Spectroscopy for Purity Assessment

Phosphorus-31 Nuclear Magnetic Resonance (NMR) is a direct and highly effective method for quantifying the purity of phosphoramidites.

Methodology:

  • Sample Preparation:

    • In a glove box or under a stream of argon, accurately weigh approximately 10-20 mg of the this compound powder into a clean, dry NMR tube.

    • Using a dry syringe, add ~0.6 mL of anhydrous deuterated solvent (e.g., Acetonitrile-d₃ or Chloroform-d).

    • Cap the NMR tube securely while still under an inert atmosphere. Gently agitate to dissolve the sample completely.

  • Instrument Setup:

    • Use a standard NMR spectrometer equipped with a phosphorus probe.

    • Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Active Phosphoramidite: The pure, active P(III) species of the this compound should appear as a sharp singlet or a pair of diastereomeric singlets in the characteristic region of ~146-150 ppm.

    • Degradation Products:

      • H-phosphonate (Hydrolysis): This byproduct will typically appear as a doublet (due to P-H coupling) in the region of ~0-10 ppm.

      • Phosphate Triester (Oxidation): The oxidized P(V) species will appear as a singlet near ~0 to -5 ppm.

    • Purity Calculation: Purity can be estimated by integrating the peak area of the active phosphoramidite and comparing it to the total peak area of all phosphorus-containing species in the spectrum. A purity of ≥98% is generally required for efficient synthesis.[15]

Protocol 2: Functional Test via Oligonucleotide Synthesis and Analysis

The ultimate test of a phosphoramidite's quality is its performance in an actual synthesis.

Methodology:

  • Synthesis:

    • Synthesize a short, simple test sequence (e.g., a 5-mer like TTT-X-T, where X is the N4-Ac-C-(S)-GNA residue).

    • Use a fresh, trusted set of all other standard phosphoramidites and reagents to ensure that only the test amidite is the variable.

    • Run the synthesis on a well-maintained and calibrated DNA/RNA synthesizer.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the solid support and perform the standard deprotection protocol appropriate for the protecting groups used.

  • Product Analysis:

    • Analyze the crude, desalted product using one of the following methods:

      • Mass Spectrometry (ESI-MS or MALDI-TOF): This is the most definitive method.[16] Check for the presence of the main peak corresponding to the calculated mass of the full-length product (FLP).[9] Look for a significant peak corresponding to the mass of the N-1 failure sequence (e.g., TTT-T), which would indicate a failure of the GNA phosphoramidite to couple.

      • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to analyze the purity of the crude product.[15][16] A high-quality phosphoramidite will result in a crude product with a large, dominant peak for the full-length oligonucleotide and minimal peaks for shorter, truncated sequences.[9]

G Experimental Workflow for Functional QC Start Prepare Fresh Reagents & Calibrate Synthesizer Synthesize Synthesize Test Oligo (e.g., 5'-TTT-X-T-3') Start->Synthesize Deprotect Cleave from Support & Deprotect Synthesize->Deprotect Analyze Analyze Crude Product Deprotect->Analyze MS Mass Spectrometry Analyze->MS HPLC Reverse-Phase HPLC Analyze->HPLC Decision Assess Product Purity MS->Decision HPLC->Decision Pass High % Full-Length Product => Amidite is GOOD Decision->Pass Pass Fail High % N-1 Truncation => Amidite is DEGRADED Decision->Fail Fail

Workflow for assessing phosphoramidite quality via test synthesis.

References

Technical Support Center: N4-acetylcytidine GNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides containing N4-acetylcytidine (ac4C).

Disclaimer: The incorporation of N4-acetylcytidine into GNA oligonucleotides is a specialized area with limited published data. The following guidance is based on established principles of modified oligonucleotide synthesis, particularly drawing parallels from the challenges encountered in N4-acetylcytidine RNA synthesis. The primary challenge is the lability of the N4-acetyl group under standard deprotection conditions.

Troubleshooting Guide

Encountering issues during the synthesis of N4-acetylcytidine GNA oligonucleotides is not uncommon due to the sensitive nature of the ac4C modification. This guide addresses specific problems you might face.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Full-Length Oligonucleotide 1. Deacetylation during Synthesis: Premature loss of the N4-acetyl group can expose the primary amine, leading to side reactions and chain termination.2. Inefficient Coupling of ac4C Monomer: Steric hindrance from the acetyl group or suboptimal activation.3. Degradation during Deprotection: Standard deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide) will cleave the N4-acetyl group.1. Use milder reagents for all synthesis steps where possible.2. Increase coupling time for the ac4C phosphoramidite (B1245037); consider using a stronger, non-nucleophilic activator.3. Employ an orthogonal deprotection strategy. Milder basic conditions, such as potassium carbonate in methanol (B129727), or specialized deprotection solutions designed for sensitive modifications should be used.
Presence of a Major Impurity Peak (Mass = -42 Da from Target) Deacetylation: The most common side reaction is the loss of the acetyl group (mass of 42 Da) from the N4-acetylcytidine base.1. Switch to a milder deprotection method. Avoid prolonged exposure to basic conditions.2. Optimize on-column deprotection if possible to minimize exposure time.3. Purify the final product using HPLC to separate the deacetylated species from the desired full-length oligonucleotide.
Multiple Unidentified Peaks in HPLC or Mass Spectrometry 1. Incomplete Deprotection: Failure to remove all protecting groups from the nucleobases or the phosphodiester backbone.2. Phosphoramidite Degradation: The ac4C phosphoramidite may be sensitive to moisture and oxidation.3. Side Reactions with Acrylonitrile (B1666552): Acrylonitrile, a byproduct of cyanoethyl deprotection, can form adducts with nucleobases under basic conditions.1. Extend the duration of the mild deprotection step or slightly increase the temperature, while carefully monitoring for deacetylation.2. Ensure phosphoramidites are stored under anhydrous conditions and use fresh solutions for synthesis.3. If cyanoethyl deprotection is unavoidable, perform the cleavage and deprotection steps separately to minimize acrylonitrile adduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the N4-acetyl group on cytidine (B196190) so labile during oligonucleotide synthesis?

The N4-acetyl group is an amide linkage that is susceptible to hydrolysis under the basic conditions typically used for deprotection in standard phosphoramidite chemistry (e.g., concentrated ammonium hydroxide (B78521) at elevated temperatures). These conditions are designed to remove more robust protecting groups from the exocyclic amines of other nucleobases.

Q2: What is the primary side reaction to expect during N4-acetylcytidine GNA synthesis?

The most anticipated side reaction is the deacetylation of the N4-acetylcytidine residue, resulting in a standard cytidine at that position. This leads to a product with a mass difference of -42 Da compared to the target molecule.

Q3: Can I use standard GNA synthesis protocols for incorporating N4-acetylcytidine?

Standard GNA synthesis protocols that utilize harsh deprotection steps (e.g., concentrated ammonium hydroxide) are not recommended as they will likely lead to complete or significant loss of the N4-acetyl group. Modified, milder deprotection protocols are essential.

Q4: What are the key modifications to a standard GNA synthesis protocol needed to successfully incorporate ac4C?

The most critical modification is the final deprotection step. An orthogonal protection strategy is advisable. This involves using protecting groups on the other nucleobases that can be removed under conditions that leave the N4-acetyl group intact. For instance, using "ultra-mild" phosphoramidites for A, G, and standard C, which can be deprotected with very mild bases like potassium carbonate in methanol.

Q5: How can I confirm the successful incorporation and retention of the N4-acetyl group?

The most definitive method is mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the final purified oligonucleotide. The observed mass should match the calculated mass of the ac4C-containing GNA sequence. HPLC analysis can also be used to assess the purity of the product and identify potential side products.

Experimental Protocols

While a specific, validated protocol for N4-acetylcytidine GNA oligonucleotide synthesis is not widely available, a hypothetical protocol based on best practices for sensitive modifications is outlined below.

Recommended Experimental Protocol for N4-acetylcytidine GNA Oligonucleotide Synthesis

  • Solid Support and Monomers:

    • Utilize a standard GNA solid support.

    • For standard nucleobases (A, G, C, and T), use "ultra-mild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

    • Use the N4-acetylcytidine GNA phosphoramidite. Ensure it is of high purity and handled under anhydrous conditions.

  • Automated Solid-Phase Synthesis:

    • Perform the synthesis on an automated DNA/RNA synthesizer.

    • Use standard coupling cycles, but consider increasing the coupling time for the ac4C monomer by 1.5 to 2 times the standard coupling time to ensure high coupling efficiency.

    • Use a standard capping and oxidation step.

  • Cleavage and Deprotection (Mild Conditions):

    • Cleavage from Support: Treat the solid support with a solution of 0.05 M potassium carbonate in anhydrous methanol for 4-6 hours at room temperature.

    • Phosphate (B84403) Deprotection: The cyanoethyl groups on the phosphate backbone are also removed under these mild basic conditions.

    • Collection: Collect the supernatant containing the deprotected oligonucleotide.

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).

    • Collect fractions corresponding to the full-length product.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (LC-MS, ESI-MS, or MALDI-TOF) and analytical HPLC or UPLC.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of N4-acetylcytidine GNA oligonucleotides.

GNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis start Start Synthesis (Solid Support) coupling Coupling Cycles (Standard & ac4C Monomers) start->coupling Repeat n times capping Capping coupling->capping Repeat n times oxidation Oxidation capping->oxidation Repeat n times oxidation->coupling Repeat n times mild_deprotection Mild Deprotection (e.g., K2CO3/MeOH) oxidation->mild_deprotection purification HPLC Purification mild_deprotection->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis

Caption: Workflow for N4-acetylcytidine GNA oligonucleotide synthesis.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Analyze Crude Product (HPLC & Mass Spec) low_yield Low Yield of Full-Length Product start->low_yield mass_minus_42 Major Peak at Mass -42 Da start->mass_minus_42 multiple_peaks Multiple Unidentified Peaks start->multiple_peaks deacetylation Deacetylation low_yield->deacetylation bad_coupling Inefficient Coupling low_yield->bad_coupling degradation Oligo Degradation low_yield->degradation mass_minus_42->deacetylation multiple_peaks->degradation incomplete_deprotection Incomplete Deprotection multiple_peaks->incomplete_deprotection milder_conditions Use Milder Deprotection deacetylation->milder_conditions optimize_coupling Optimize Coupling Conditions bad_coupling->optimize_coupling degradation->milder_conditions check_reagents Check Reagent Quality degradation->check_reagents incomplete_deprotection->milder_conditions

Caption: Troubleshooting logic for ac4C GNA synthesis side reactions.

Purification challenges for GNA-modified oligonucleotides and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of GNA-modified oligonucleotides. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these novel nucleic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying GNA-modified oligonucleotides?

The primary challenges in purifying GNA-modified oligonucleotides are similar to those for standard DNA and RNA oligos, but the unique glycol backbone can introduce subtle differences. Key challenges include:

  • Removal of failure sequences: Incomplete synthesis cycles lead to the presence of shorter oligonucleotides (n-1, n-2, etc.) that need to be separated from the full-length product (FLP).

  • Deprotection and cleavage by-products: Residual chemicals from the synthesis and cleavage steps must be thoroughly removed.

  • Secondary structure formation: GNA oligonucleotides, particularly G-rich sequences, may form secondary structures like hairpins or quadruplexes that can complicate purification by causing peak broadening or multiple peaks in chromatography.[1][2]

  • Hydrophobicity and charge modifications: The glycol backbone may alter the overall hydrophobicity and charge distribution of the oligonucleotide compared to its natural counterparts, potentially requiring adjustments to standard purification protocols.

Q2: Which purification methods are suitable for GNA-modified oligonucleotides?

Standard oligonucleotide purification techniques can be adapted for GNA-modified oligonucleotides. The most common and effective methods are:

  • Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This is a highly effective method for purifying GNA-modified oligonucleotides, as it separates molecules based on the number of charged phosphate (B84403) groups in the backbone.[3][4] It offers excellent resolution for separating full-length products from shorter failure sequences.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is particularly useful for purifying oligonucleotides with hydrophobic modifications. For unmodified GNA oligos, the retention behavior might differ from DNA/RNA of the same sequence length due to the different backbone.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides excellent size resolution and can yield very high purity products.[5] It is especially recommended for long oligonucleotides or when the highest possible purity is required for sensitive applications.[6]

Q3: How do I choose the best purification method for my GNA-modified oligonucleotide?

The choice of purification method depends on several factors:

  • Desired Purity: For applications requiring the highest purity (>95%), such as in vivo studies, crystallography, or NMR, PAGE or a combination of HPLC methods (e.g., IEX-HPLC followed by RP-HPLC) is recommended.[5][6]

  • Oligonucleotide Length: For shorter GNA oligos (up to 40-50 bases), both IEX-HPLC and RP-HPLC are generally effective.[4][6] For longer sequences, PAGE is often the preferred method due to its superior size resolution.[6]

  • Presence of Modifications: If the GNA oligonucleotide contains hydrophobic modifications (e.g., dyes, lipids), RP-HPLC is typically the method of choice.[6][7]

  • Scale of Purification: HPLC methods are generally more scalable than PAGE for larger quantities of oligonucleotides.[6]

Q4: Can I use the same analytical techniques to assess the purity of GNA-modified oligonucleotides as for standard DNA/RNA?

Yes, standard analytical techniques are used to confirm the identity and purity of GNA-modified oligonucleotides. These include:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight and identity of the synthesized GNA oligonucleotide.[3]

  • Anion-Exchange HPLC (IEX-HPLC): To assess the purity and quantify the percentage of the full-length product.[3]

  • Capillary Electrophoresis (CE): Can also be used for high-resolution purity analysis.

Troubleshooting Guides

Anion-Exchange HPLC (IEX-HPLC)
Problem Possible Cause Solution
Poor peak resolution or peak broadening Secondary structure formation (e.g., G-quadruplexes).Increase the column temperature (e.g., to 60°C) to denature secondary structures.[3] Use a mobile phase with a high pH (up to 12 for polymer-based columns) to disrupt hydrogen bonds.[1]
Inappropriate gradient.Optimize the salt gradient. A shallower gradient can improve the separation of the full-length product from n-1 sequences.
Low recovery Oligonucleotide precipitation on the column.Ensure the oligonucleotide is fully dissolved in the loading buffer. The addition of a small amount of organic solvent like acetonitrile (B52724) (e.g., 15%) can help.[3]
Strong, irreversible binding to the column.Check the pH of the mobile phase. Ensure the column is not overloaded.
Multiple peaks for a single product Presence of stable secondary structures or conformers.As with poor resolution, use denaturing conditions such as elevated temperature or high pH.[1][3]
Contamination with failure sequences.This indicates the need for purification. The presence of n-1 and other failure sequences will result in distinct, earlier-eluting peaks.
Reversed-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Poor separation of full-length product from failure sequences The GNA backbone may not provide sufficient difference in hydrophobicity between the DMT-on full-length product and DMT-off failure sequences, especially for shorter oligos.Optimize the mobile phase composition and gradient. Consider using a different ion-pairing reagent. For challenging separations, a secondary purification by IEX-HPLC or PAGE may be necessary.
Broad or tailing peaks Secondary structure formation.Increase the column temperature. The use of denaturing agents in the mobile phase can also be explored, but compatibility with the column must be verified.
Interaction of the phosphate backbone with the stationary phase.Ensure an appropriate concentration of the ion-pairing reagent in the mobile phase.
Low yield Incomplete elution from the column.Increase the percentage of organic solvent (e.g., acetonitrile) in the elution buffer.[8]
Precipitation of the oligonucleotide.Ensure the sample is fully dissolved before injection.
Polyacrylamide Gel Electrophoresis (PAGE)
Problem Possible Cause Solution
Bands are smeared or not well-resolved Gel concentration is not optimal for the oligonucleotide size.Use a higher percentage gel for smaller oligos and a lower percentage for larger ones.
Sample overloading.Reduce the amount of oligonucleotide loaded per well.
Presence of salts in the sample.Desalt the crude oligonucleotide sample before loading.[9]
Low recovery after elution from the gel Inefficient elution from the gel matrix.Ensure the gel slice is thoroughly crushed.[10] Increase the elution time or temperature.
Loss during subsequent precipitation steps.Use a carrier (e.g., glycogen) during ethanol (B145695) precipitation to improve the recovery of small amounts of oligonucleotide.
Degradation of the oligonucleotide Excessive exposure to UV light during visualization.Minimize the time of UV exposure during shadowing.[9]

Quantitative Data Summary

The following table summarizes typical purity and yield data for standard oligonucleotide purification methods. While specific data for GNA-modified oligonucleotides is limited in the literature, these values provide a general benchmark.

Purification Method Typical Purity (% Full-Length Product) Typical Yield Recommended for Oligo Length
Desalting 50-70%High≤ 35 bases
Reversed-Phase Cartridge >80%[7]Moderate7-55 bases[7]
Reversed-Phase HPLC (RP-HPLC) >85%[4]Moderate to High< 50 bases[6]
Anion-Exchange HPLC (IEX-HPLC) >90%Moderate to High< 40 bases[6]
Polyacrylamide Gel Electrophoresis (PAGE) >95%[5]Low to Moderate≥ 50 bases[6]

Note: Yields are highly dependent on the synthesis efficiency, oligonucleotide length, and the presence of modifications.[11]

Experimental Protocols

Detailed Protocol for Anion-Exchange HPLC (IEX-HPLC) Purification of GNA-Modified Oligonucleotides

This protocol is adapted from a method used for the purification of GNA-modified siRNAs.[3]

1. Materials and Equipment:

  • Anion-exchange column (e.g., GE Source 15Q 4.6 × 100 mm)

  • HPLC system

  • Buffer A: 20 mM sodium phosphate, 15% acetonitrile, pH 8.5

  • Buffer B: 20 mM sodium phosphate, 15% acetonitrile, 600 mM Sodium Bromide (NaBr), pH 8.5

  • Desalting column (e.g., GE Hi-Trap Desalting Column)

  • Lyophilizer

2. Procedure:

  • Dissolve the crude, deprotected GNA-modified oligonucleotide in an appropriate volume of Buffer A.

  • Equilibrate the IEX column with Buffer A at a flow rate of 1.0 mL/min at 60°C.

  • Inject the dissolved oligonucleotide onto the column.

  • Elute the oligonucleotide using a linear gradient from 10% to 100% Buffer B over 20 minutes.

  • Monitor the elution profile at 260 nm and collect the fractions corresponding to the main peak (full-length product).

  • Analyze the collected fractions for purity using analytical IEX-HPLC and for identity using ESI-MS.

  • Pool the fractions containing the pure product.

  • Desalt the pooled fractions using a desalting column with water as the eluent.

  • Lyophilize the desalted oligonucleotide to obtain a dry powder.

Visualizations

Experimental Workflow for GNA Oligonucleotide Purification and Analysis

GNA_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude GNA Oligo Cleavage->Crude Purification Purification (IEX-HPLC, RP-HPLC, or PAGE) Crude->Purification Desalting Desalting Purification->Desalting PureOligo Purified GNA Oligo Desalting->PureOligo Purity Purity Analysis (IEX-HPLC) PureOligo->Purity Identity Identity Confirmation (ESI-MS) PureOligo->Identity Final Final Product Purity->Final Identity->Final

Caption: Workflow for GNA oligonucleotide synthesis, purification, and analysis.

Troubleshooting Logic for Poor HPLC Peak Resolution

HPLC_Troubleshooting Start Poor Peak Resolution in HPLC CheckSecondary Hypothesis: Secondary Structure? Start->CheckSecondary IncreaseTemp Increase Column Temperature CheckSecondary->IncreaseTemp Yes CheckGradient Hypothesis: Inappropriate Gradient? CheckSecondary->CheckGradient No HighpH Use High pH Mobile Phase (if column compatible) IncreaseTemp->HighpH Resolved Peak Resolution Improved HighpH->Resolved OptimizeGradient Optimize Gradient (make it shallower) CheckGradient->OptimizeGradient Yes NotResolved Still Not Resolved CheckGradient->NotResolved No OptimizeGradient->Resolved ConsiderOther Consider Alternative Purification Method (e.g., PAGE) NotResolved->ConsiderOther

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Reducing off-target effects of (S)-GNA modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using (S)-Glycol Nucleic Acid (GNA) modified siRNAs, with a specific focus on mitigating off-target effects while preserving potent on-target gene silencing.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in RNAi experiments, and why are they a concern?

A: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target.[1] These effects are a significant concern because they can lead to misinterpretation of experimental results, produce false-positive or false-negative outcomes, and cause cellular toxicity.[1][2][3] The most common cause is the "seed region" (positions 2-8 of the siRNA guide strand) binding with partial complementarity to the 3' untranslated region (3'-UTR) of unintended messenger RNAs (mRNAs), mimicking the action of microRNAs (miRNAs).[1][3][4]

Q2: What is (S)-GNA, and how does its modification of an siRNA help reduce off-target effects?

A: (S)-Glycol Nucleic Acid ((S)-GNA) is an acyclic nucleic acid analog.[5][6] When incorporated into an siRNA, particularly in the seed region, it introduces a structural change that destabilizes the binding between the siRNA's seed region and partially complementary off-target mRNAs.[5][7] This seed-pairing destabilization mitigates miRNA-like off-target effects.[5][6] A single (S)-GNA modification, for instance at position 7 of the antisense (guide) strand, has been shown to effectively reduce off-target effects in rodent models while maintaining potent on-target activity.[5][6][8]

Q3: Will (S)-GNA modification affect my on-target gene silencing?

A: (S)-GNA modifications are generally well-tolerated and designed to have a minimal impact on on-target potency when placed at optimal positions.[5][6] Studies have shown that siRNAs with (S)-GNA modifications in the seed region, such as at position 7, retain in vivo potency comparable to their unmodified counterparts.[5][9] However, the precise position of the GNA modification is critical, as placement at other positions (e.g., 5 or 6) can sometimes lead to a reduction in activity.[9]

Q4: Besides (S)-GNA, what other strategies can I use to reduce off-target effects?

A: Several strategies can be employed, often in combination:

  • Lowering siRNA Concentration: Using the lowest effective concentration of siRNA can reduce the magnitude of off-target effects, although it may not eliminate them entirely and could compromise on-target knockdown.[1][10][11]

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the same mRNA reduces the concentration of any single siRNA, thereby diluting its specific off-target signature.[10][11][12]

  • Chemical Modifications: Besides (S)-GNA, other modifications like 2'-O-methyl (2'-OMe) at position 2 of the guide strand have been shown to reduce off-target silencing.[12][13][14]

  • Bioinformatic Design: Employing advanced algorithms for siRNA design can help select sequences with a lower probability of off-target binding by avoiding seed region matches to the 3'-UTRs of known genes.[1][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No On-Target Knockdown 1. Inefficient Transfection: The siRNA is not entering the cells effectively.[15][16] 2. Incorrect siRNA Concentration: The concentration used is too low for effective silencing.[16][17] 3. Degraded siRNA: The siRNA stock has been compromised. 4. Suboptimal Assay Timepoint: mRNA or protein levels were measured too early or too late.[16][18] 5. Poor Assay Quality: The qPCR primers are inefficient, or the antibody for Western blotting is not specific.[16][18]1. Optimize Transfection: Use a positive control siRNA to confirm transfection efficiency (>80%).[15] Try different transfection reagents, cell densities, and siRNA concentrations.[17][18] 2. Perform a Dose-Response: Test a range of siRNA concentrations (e.g., 5 nM to 100 nM) to find the optimal dose.[17][18] 3. Verify siRNA Integrity: Check the stock concentration via spectrophotometry (A260).[16] Use fresh aliquots. 4. Perform a Time-Course Experiment: Assess knockdown at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the point of maximal knockdown for both mRNA and protein.[16][18] 5. Validate Your Assay: Use a validated positive control siRNA.[18] For qPCR, ensure your primers are specific and efficient. For Western blots, validate your antibody's specificity.[16]
High Cell Toxicity or Unexpected Phenotype 1. Off-Target Effects: The siRNA is silencing unintended genes, leading to a toxic phenotype.[2][3] 2. Transfection Reagent Toxicity: The delivery agent is causing cell death.[18] 3. Immune Response: The siRNA is triggering an innate immune response, leading to altered gene expression and cell stress.[3]1. Confirm Off-Targeting: Use at least two different siRNAs for the same target to see if the phenotype is consistent. Perform a rescue experiment by re-expressing the target gene. Consider whole-transcriptome analysis (RNA-Seq). 2. Run Controls: Include a "mock" transfection (reagent only, no siRNA) to assess reagent-specific toxicity.[18] 3. Use Modified siRNA: (S)-GNA and other chemical modifications can help reduce immune stimulation. Ensure siRNA is high purity.
Inconsistent Results Between Experiments 1. Variable Transfection Efficiency: Minor changes in cell density, passage number, or reagent preparation can alter efficiency.[15] 2. Inconsistent Reagent Preparation: siRNA dilutions are not prepared fresh or are stored improperly.1. Standardize Protocols: Keep cell passage number low and ensure consistent cell density at the time of transfection. Use a positive control in every experiment to monitor transfection efficiency.[15] 2. Follow Best Practices: Prepare fresh dilutions of siRNA and transfection reagents for each experiment from validated stocks.

Data on (S)-GNA Modified siRNAs

The strategic placement of a single (S)-GNA modification within the siRNA guide strand is crucial for mitigating off-target effects while preserving on-target activity. The following tables summarize in vivo data from a study in mice, evaluating the impact of (S)-GNA placement on the activity of GalNAc-siRNAs targeting the genes Ttr and Hao1.

Table 1: Effect of (S)-GNA Position on Ttr mRNA Knockdown and Guide Strand Concentration in Mice [9]

siRNA ConstructGNA Position (Guide Strand)Target mRNA Remaining (%)Liver Guide Strand (fmol/g)
Parent (D1)None21 ± 3108 ± 14
D2579 ± 612 ± 2
D3645 ± 429 ± 5
D4 7 23 ± 2 110 ± 19
D5821 ± 3114 ± 14
Data represents mean ± SD, 7 days after a single 0.5 mg/kg subcutaneous dose.

Table 2: Effect of (S)-GNA Position on Hao1 mRNA Knockdown and Guide Strand Concentration in Mice [9]

siRNA ConstructGNA Position (Guide Strand)Target mRNA Remaining (%)Liver Guide Strand (fmol/g)
ParentNone26 ± 2226 ± 20
GNA-modified555 ± 4100 ± 11
GNA-modified643 ± 4113 ± 15
GNA-modified 7 26 ± 2 211 ± 19
GNA-modified828 ± 3240 ± 22
Data represents mean ± SD, 7 days after a single 1.0 mg/kg subcutaneous dose.

Summary: For both Ttr and Hao1 targets, placing the (S)-GNA modification at position 7 of the guide strand resulted in on-target mRNA knockdown and liver guide strand concentrations nearly identical to the parent (unmodified) siRNA.[9] In contrast, modifications at positions 5 and 6 led to a significant reduction in activity.[9]

Visualizations

RNAi_Pathway RNAi pathway for on-target and off-target silencing. cluster_entry Cellular Entry cluster_risc RISC Loading & Maturation cluster_action Gene Silencing Pathways siRNA siRNA Duplex ((S)-GNA modified) RISC_loading RISC Loading siRNA->RISC_loading Unwinding Mature_RISC Mature RISC (Guide Strand) RISC_loading->Mature_RISC Passenger Strand Ejection On_Target On-Target mRNA Mature_RISC->On_Target Perfect Complementarity Off_Target Off-Target mRNA (Partial Mismatch) Mature_RISC->Off_Target Seed Region (Imperfect) Complementarity Cleavage mRNA Cleavage (On-Target Silencing) On_Target->Cleavage Repression Translational Repression (Off-Target Effect) Off_Target->Repression

Caption: RNAi pathway for on-target and off-target silencing.

Experimental_Workflow Workflow for an RNAi experiment using (S)-GNA siRNAs. A 1. Design & Synthesis (S)-GNA Modified siRNA B 2. Transfection Optimization (Positive Control, Cell Density) A->B C 3. Perform Experiment (Treat cells with (S)-GNA siRNA) B->C D 4. Harvest Cells (Multiple Time Points) C->D E 5. Assess On-Target Knockdown (RT-qPCR) D->E F 6. Assess Off-Target Profile (RNA-Seq, optional) D->F G 7. Analyze Data (On-Target vs. Off-Target) E->G F->G

Caption: Workflow for an RNAi experiment using (S)-GNA siRNAs.

Caption: Troubleshooting logic for common RNAi issues.

Experimental Protocols

Protocol 1: Transfection of (S)-GNA Modified siRNAs into Adherent Cells

This protocol provides a general guideline for transfecting adherent mammalian cells in a 24-well plate format. Optimization is critical for each cell line and siRNA combination.

Materials:

  • (S)-GNA modified siRNA (20 µM stock in RNase-free buffer)

  • Positive control siRNA and negative control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Complete growth medium

  • Adherent cells in culture

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in complete growth medium so they reach 50-70% confluency at the time of transfection. For a 24-well plate, seed approximately 50,000 - 100,000 cells per well in 500 µL of medium.

  • siRNA Dilution:

    • On the day of transfection, prepare dilutions of your siRNAs (experimental, positive, and negative controls).

    • For a final concentration of 20 nM, dilute 0.5 µL of the 20 µM siRNA stock into 49.5 µL of reduced-serum medium. Mix gently by pipetting.

  • Transfection Reagent Dilution:

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions. For example, dilute 1.5 µL of RNAiMAX reagent into 48.5 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Add the 50 µL of diluted siRNA to the 50 µL of diluted transfection reagent.

    • Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add 100 µL of the siRNA-lipid complex drop-wise to each well containing cells in 500 µL of complete medium.

    • Gently rock the plate to ensure even distribution.

  • Optimization: To find the best conditions, it is recommended to test a range of siRNA concentrations (e.g., 5-50 nM) and different volumes of transfection reagent.[17]

Protocol 2: Assessing On-Target Knockdown by RT-qPCR

This protocol outlines the measurement of target mRNA levels following siRNA transfection.

Materials:

  • Cells from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

  • Validated qPCR primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR detection system

Procedure:

  • RNA Extraction: At the desired time point (e.g., 48 hours post-transfection), lyse the cells directly in the well and extract total RNA using a column-based kit according to the manufacturer's protocol. Elute in RNase-free water.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Ensure the A260/280 ratio is ~2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing qPCR mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add an equal amount of diluted cDNA to each well. Include no-template controls (NTC) for each primer set.

    • Run samples in triplicate.

  • Real-Time PCR: Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). Include a melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for the target gene and the housekeeping gene in both control and siRNA-treated samples.

    • Calculate the relative gene expression using the ΔΔCq method. The result will show the fold-change or percentage of mRNA remaining compared to the negative control.

Protocol 3: High-Level Workflow for Off-Target Effect Analysis by RNA-Seq

This protocol provides a conceptual workflow for identifying genome-wide off-target effects. Specialized bioinformatics expertise is required for data analysis.

Procedure:

  • Experimental Setup: Perform a scaled-up version of the transfection experiment (Protocol 1), treating cells with the (S)-GNA modified siRNA, an unmodified siRNA control, a negative control siRNA, and a mock transfection control. Use at least three biological replicates for each condition.

  • RNA Extraction and Quality Control: At the optimal time point for on-target knockdown (determined by RT-qPCR), extract total RNA. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) > 8.

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Prepare sequencing libraries using a stranded RNA-Seq library preparation kit.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate sufficient read depth (e.g., >20 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Assess raw sequencing reads for quality.

    • Alignment: Align reads to the appropriate reference genome.

    • Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the siRNA-treated samples compared to the negative control.[19]

    • Seed-Match Analysis: Use a specialized tool (e.g., SeedMatchR) to determine if the population of downregulated genes is enriched for transcripts containing a seed match to the siRNA guide strand in their 3'-UTR.[19][20]

  • Interpretation: Compare the number and magnitude of differentially expressed genes between the (S)-GNA modified siRNA and the unmodified siRNA. A successful (S)-GNA modification will result in a significant reduction in the number of downregulated genes that contain a seed match, confirming the mitigation of off-target effects.

References

Technical Support Center: Enhancing Oligonucleotide Nuclease Resistance with (S)-GNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-Glycol Nucleic Acid ((S)-GNA) modified oligonucleotides to enhance nuclease resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of (S)-GNA modified oligonucleotides.

Issue 1: Low yield of (S)-GNA modified oligonucleotides during synthesis.

  • Question: We are experiencing lower than expected yields during the automated synthesis of (S)-GNA modified oligonucleotides. What are the potential causes and solutions?

  • Answer: Low coupling efficiency of (S)-GNA phosphoramidites is a common reason for reduced synthesis yield. Here are some troubleshooting steps:

    • Moisture Control: (S)-GNA phosphoramidites are sensitive to moisture, which can lead to their degradation. Ensure that all reagents and solvents are anhydrous and that the synthesizer lines are thoroughly dried before use.

    • Activator Compatibility: Verify that the activator used is compatible with (S)-GNA phosphoramidites. While standard activators may work, optimization of the activator concentration or the use of a stronger activator might be necessary.

    • Coupling Time: The coupling time for (S)-GNA monomers may need to be extended compared to standard DNA or RNA phosphoramidites. A stepwise optimization of the coupling time is recommended to find the optimal duration for your specific sequence and synthesizer.

    • Phosphoramidite (B1245037) Quality: Ensure the (S)-GNA phosphoramidites are of high quality and have not degraded during storage. It is advisable to use freshly prepared solutions.

Issue 2: Unexpected results in nuclease resistance assays.

  • Question: Our (S)-GNA modified oligonucleotides are showing inconsistent or lower-than-expected nuclease resistance. How can we troubleshoot our assay?

  • Answer: Inconsistent results in nuclease resistance assays can stem from several factors related to the assay setup and the oligonucleotides themselves.

    • Nuclease Activity: Ensure the activity of the nuclease (e.g., 3'-exonuclease) is consistent across experiments. Use a fresh batch of enzyme and properly store it according to the manufacturer's instructions.

    • Buffer Conditions: The composition of the assay buffer, including salt concentration and pH, can significantly impact nuclease activity. Maintain consistent buffer conditions for all experiments.

    • Oligonucleotide Purity: Impurities from the synthesis or purification process can interfere with the assay. Confirm the purity of your (S)-GNA modified oligonucleotides using methods like HPLC or mass spectrometry.

    • Modification Position: The position of the (S)-GNA modification within the oligonucleotide is crucial. (S)-GNA provides significant protection against 3'-exonucleases when placed at or near the 3'-end.[][2] Confirm the correct placement of the modification.

Issue 3: Difficulty in purifying (S)-GNA modified oligonucleotides.

  • Question: We are facing challenges in purifying our (S)-GNA modified oligonucleotides using standard HPLC protocols. What adjustments can be made?

  • Answer: The acyclic nature of (S)-GNA can alter the chromatographic behavior of oligonucleotides.

    • Column Chemistry: Experiment with different reverse-phase HPLC columns. The choice of stationary phase can significantly impact the separation of modified oligonucleotides.

    • Ion-Pairing Reagent: The concentration and type of ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase can be adjusted to improve resolution.

    • Gradient Optimization: Modify the gradient of the organic solvent (e.g., acetonitrile) to achieve better separation of the full-length product from shorter failure sequences.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of (S)-GNA for enhancing oligonucleotide nuclease resistance.

  • What is (S)-GNA and how does it enhance nuclease resistance? (S)-GNA is an acyclic nucleic acid analog with a backbone composed of repeating glycol units linked by phosphodiester bonds.[][2] Its unnatural backbone structure makes it a poor substrate for many nucleases, particularly 3'-exonucleases, which are responsible for the degradation of oligonucleotides in serum.[][2][3]

  • How does the nuclease resistance of (S)-GNA compare to other modifications like phosphorothioates (PS)? (S)-GNA modification has been shown to provide significant resistance to 3'-exonucleases. While direct, comprehensive comparative studies are limited in the public domain, the distinct structural difference of the acyclic backbone in (S)-GNA offers a different mechanism of protection compared to the sulfur substitution in the phosphate (B84403) backbone of PS modifications. Both are effective at increasing nuclease resistance.

  • Where should (S)-GNA modifications be placed in an oligonucleotide for optimal nuclease resistance? For protection against 3'-exonucleases, which are prevalent in serum, incorporating (S)-GNA nucleotides at or near the 3'-terminus of the oligonucleotide is most effective.[][2]

  • Does (S)-GNA modification affect the duplex stability of oligonucleotides? The incorporation of (S)-GNA can influence the thermal stability (Tm) of a duplex. The effect is sequence-dependent. It has been observed that GNA-C and GNA-G pairings with their natural RNA counterparts can be destabilizing. However, the use of (S)-GNA isocytidine (B125971) and isoguanosine (B3425122) can rescue this thermal stability.

  • Are there any known issues with the synthesis of (S)-GNA modified oligonucleotides? The synthesis of (S)-GNA phosphoramidites is a multi-step process. Challenges can arise in achieving high yields and purity of the final phosphoramidite building blocks. During oligonucleotide synthesis, lower coupling efficiencies compared to standard phosphoramidites can occur, which may require optimization of synthesis protocols.

Data Presentation

Table 1: Comparison of Nuclease Resistance for Modified Oligonucleotides

Modification TypeNuclease TypeHalf-life (t1/2)Fold Increase in Resistance (vs. Unmodified)Reference
Unmodified Oligonucleotide3'-ExonucleaseMinutes1x[3]
(S)-GNA (3'-end)3'-ExonucleaseHours to DaysSignificant Increase[][2]
Phosphorothioate (PS)3'-ExonucleaseHoursSignificant Increase[3]

Note: Specific half-life values can vary significantly depending on the exact sequence, the number of modifications, and the specific nuclease and assay conditions used.

Experimental Protocols

Protocol: 3'-Exonuclease Resistance Assay

This protocol outlines a general method for assessing the resistance of (S)-GNA modified oligonucleotides to 3'-exonuclease degradation.

  • Oligonucleotide Preparation:

    • Resuspend the unmodified control and (S)-GNA modified oligonucleotides in nuclease-free water or a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM.

    • Dilute the oligonucleotides to a final concentration of 1 µM in the reaction buffer.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 1 µM Oligonucleotide

      • 1x Reaction Buffer (specific to the chosen 3'-exonuclease, e.g., Snake Venom Phosphodiesterase buffer)

      • Nuclease-free water to the final volume.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Nuclease Digestion:

    • Add the 3'-exonuclease (e.g., Snake Venom Phosphodiesterase) to the reaction mixture to a final concentration that yields a reasonable degradation rate for the unmodified control (this may require optimization).

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw aliquots of the reaction.

    • Quench the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, formamide (B127407) loading dye) and immediately placing the samples on ice or heating to 95°C for 5 minutes to inactivate the enzyme.

  • Analysis:

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

    • Visualize the results by staining the gel (e.g., with SYBR Gold) or by monitoring the absorbance at 260 nm for HPLC.

    • Quantify the percentage of intact oligonucleotide remaining at each time point.

    • Calculate the half-life (t1/2) of the oligonucleotides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation Reaction_Setup Reaction Mixture Setup Oligo_Prep->Reaction_Setup Nuclease_Add Add 3'-Exonuclease Reaction_Setup->Nuclease_Add Incubation Incubation at 37°C Nuclease_Add->Incubation Time_Points Collect Time Points & Quench Incubation->Time_Points Analysis PAGE or HPLC Analysis Time_Points->Analysis Data_Quant Data Quantification (Half-life calculation) Analysis->Data_Quant

Caption: Workflow for a typical 3'-exonuclease resistance assay.

GNA_Mechanism cluster_oligo Oligonucleotide cluster_nuclease Nuclease Interaction cluster_outcome Outcome Unmodified Unmodified 3'-end Nuclease 3'-Exonuclease Unmodified->Nuclease Recognizes & Binds GNA_Modified (S)-GNA Modified 3'-end GNA_Modified->Nuclease Steric Hindrance Poor Substrate Degradation Degradation Nuclease->Degradation Cleaves Resistance Resistance Nuclease->Resistance No/Slow Cleavage

Caption: Mechanism of (S)-GNA mediated nuclease resistance.

References

Technical Support Center: Optimizing Deprotection Protocols for Sensitive GNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing deprotection protocols for sensitive Glycol Nucleic Acid (GNA) modifications. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental deprotection of GNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are "sensitive GNA modifications," and why do they require special deprotection protocols?

A1: Sensitive GNA modifications are functional groups attached to the GNA oligonucleotide that are susceptible to degradation or unwanted side reactions under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).[1][2][3] These can include, but are not limited to:

  • Fluorescent Dyes: Many dyes used for labeling are sensitive to harsh basic conditions.[2]

  • Base-Labile Groups: Certain modified nucleobases or backbone modifications can be altered or cleaved by strong bases.[4][5]

  • Conjugated Ligands: Molecules such as peptides or small molecule drugs attached to the GNA may be unstable under standard deprotection protocols.

Standard protocols can lead to the complete loss of the modification's function or the degradation of the GNA oligonucleotide itself. Therefore, milder deprotection strategies are necessary to ensure the integrity of the final product.[1][3]

Q2: My final GNA product shows low purity after deprotection. What are the possible causes?

A2: Low purity can stem from several factors. The primary principle to follow is "First, Do No Harm," meaning the chosen deprotection strategy must be compatible with all components of your oligonucleotide.[1][2][6] Common causes for low purity include:

  • Incomplete Deprotection: Residual protecting groups on the nucleobases or phosphate (B84403) backbone can lead to a heterogeneous product mixture.[7][8][9] This is often the rate-determining step in oligonucleotide synthesis.[7]

  • Degradation of a Sensitive Modification: The deprotection conditions may be too harsh for a dye or other labile group, leading to its decomposition.

  • Side Reactions: Unwanted chemical reactions, such as modification of the nucleobases, can occur if the deprotection conditions are not optimal.[10]

  • Cleavage from Solid Support: Inefficient cleavage from the solid support will result in lower yields of the full-length oligonucleotide.

To troubleshoot, we recommend analyzing the crude product by mass spectrometry to identify the nature of the impurities (e.g., presence of protecting groups, fragments of the oligonucleotide).

Q3: How do I choose the appropriate deprotection strategy for my GNA oligonucleotide with a sensitive modification?

A3: The selection of a deprotection protocol is dictated by the most sensitive group in your GNA sequence.[1][2][6] A general guideline is to start with the mildest conditions that are still effective for removing the necessary protecting groups. Refer to the tables below for a comparison of different deprotection protocols. For oligonucleotides with highly sensitive modifications, "UltraMild" protocols are recommended.[1][2]

Deprotection Protocol Selection

The choice of deprotection method depends on the sensitivity of the modifications on the GNA oligonucleotide. The following diagram illustrates a decision-making workflow.

Deprotection_Selection start Start: GNA Oligonucleotide with Sensitive Modification check_sensitivity Assess Sensitivity of Modification(s) start->check_sensitivity standard_mods Standard Protecting Groups (e.g., Bz, iBu) check_sensitivity->standard_mods Low Sensitivity sensitive_mods Base-Labile or Dye-Labeled Modifications check_sensitivity->sensitive_mods Moderate Sensitivity ultrasensitive_mods Extremely Base-Sensitive Modifications check_sensitivity->ultrasensitive_mods High Sensitivity protocol_standard Standard Deprotection (e.g., NH4OH, 55°C) standard_mods->protocol_standard protocol_mild Mild Deprotection (e.g., AMA, room temp) sensitive_mods->protocol_mild protocol_ultramild UltraMild Deprotection (e.g., K2CO3 in Methanol) ultrasensitive_mods->protocol_ultramild end Proceed to Purification protocol_standard->end protocol_mild->end protocol_ultramild->end

Caption: Decision tree for selecting a GNA deprotection protocol.

Quantitative Data Summary

The following tables summarize common deprotection conditions, categorized by their relative harshness.

Table 1: Standard Deprotection Protocols (Suitable for GNA with standard protecting groups like Benzoyl (Bz) and Isobutyryl (iBu))

ReagentTemperatureDurationNotes
Ammonium Hydroxide (28-30%)55°C8-17 hoursTraditional method; may not be suitable for sensitive modifications.[2]
AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C5-10 minutes"UltraFAST"; requires Acetyl-dC to avoid base modification.[1][2][6]

Table 2: Mild Deprotection Protocols (Recommended for GNA with moderately sensitive modifications, such as some fluorescent dyes)

ReagentTemperatureDurationNotes
Ammonium Hydroxide (28-30%)Room Temp2 hoursFor UltraMild monomers with phenoxyacetic anhydride (B1165640) capping.[1]
t-Butylamine/Methanol (B129727)/Water (1:1:2)55°COvernightAn alternative for TAMRA-containing oligonucleotides.[1]
t-Butylamine/Water (1:3)60°C6 hoursSuitable for standard protecting groups with sensitive dyes.[1]

Table 3: UltraMild Deprotection Protocols (Necessary for GNA with highly base-sensitive modifications)

ReagentTemperatureDurationNotes
0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursRequires UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and UltraMild capping reagents.[1][2]
10% Diisopropylamine in 0.25 M ß-mercaptoethanol in Methanol55°COvernight"Ultra-UltraMild"; used with Q-supports and UltraMild monomers.[1]

Experimental Protocols

Protocol 1: AMA (UltraFAST) Deprotection

This protocol is suitable for GNA oligonucleotides with standard protecting groups and some less sensitive dyes.

  • Preparation: Prepare a 1:1 (v/v) solution of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA). Prepare this solution fresh.

  • Cleavage and Deprotection:

    • Transfer the solid support with the synthesized GNA oligonucleotide to a 2 mL screw-cap tube.

    • Add 1 mL of the freshly prepared AMA solution.

    • Seal the tube tightly.

    • Incubate at 65°C for 10 minutes.[1][2][6]

  • Post-Deprotection:

    • Cool the tube to room temperature.

    • Centrifuge briefly to collect the supernatant.

    • Carefully transfer the supernatant containing the deprotected GNA to a new tube.

    • Dry the sample using a vacuum concentrator.

Protocol 2: UltraMild Deprotection with Potassium Carbonate

This protocol is designed for GNA oligonucleotides with highly base-sensitive modifications. This requires the use of UltraMild phosphoramidites and capping reagents during synthesis.

  • Preparation: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL tube.

    • Add 1 mL of the 0.05 M K₂CO₃ in methanol solution.

    • Seal the tube and incubate at room temperature for 4 hours with occasional gentle agitation.[1][2]

  • Post-Deprotection:

    • Centrifuge to pellet the solid support.

    • Transfer the supernatant to a new tube.

    • Neutralize the solution by adding a suitable buffer (e.g., TEAA) before proceeding to purification.

    • Dry the sample if required for the subsequent purification method.

Troubleshooting Guide

The following workflow provides a structured approach to troubleshooting common deprotection issues.

Caption: Troubleshooting workflow for GNA deprotection.

References

Impact of solvent quality on N4-Ac-C-(S)-GNA phosphoramidite reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N4-Ac-C-(S)-GNA phosphoramidite (B1245037). It offers troubleshooting advice and answers to frequently asked questions to help resolve common issues encountered during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N4-Ac-C-(S)-GNA phosphoramidite and what is its primary application?

A1: this compound is a specialized building block used in the chemical synthesis of Glycol Nucleic Acids (GNA). GNA is a synthetic analog of DNA and RNA where the sugar-phosphate backbone is replaced by a simpler glycol unit.[1][] This modification imparts unique properties, such as increased stability against nucleases, making GNA oligonucleotides promising candidates for therapeutic applications like antisense oligonucleotides, siRNAs, and aptamers.[1][] The "(S)" designation refers to the stereochemistry of the glycol unit, which has been shown to have a minimal impact on the overall duplex structure when incorporated into nucleic acid sequences.[1]

Q2: Why is solvent quality, particularly water content, so critical for successful coupling reactions?

A2: Phosphoramidite chemistry is highly sensitive to moisture. Water can hydrolyze the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain. This side reaction reduces the coupling efficiency, leading to a lower yield of the desired full-length product and an increase in truncated sequences.[] For optimal results, it is crucial to use anhydrous solvents, particularly acetonitrile (B52724), with a water content of 30 ppm or less.[4]

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[] It is recommended to handle the reagent under anhydrous conditions and to bring the vial to room temperature before opening to prevent condensation.

Q4: How can I monitor the coupling efficiency of my this compound during synthesis?

A4: A common method for monitoring coupling efficiency in real-time is through trityl cation monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed in each cycle of the synthesis. The released DMT cation is brightly colored and can be quantified by its absorbance. Consistent and high trityl yields indicate successful coupling in the previous step. A significant drop in the trityl signal suggests a problem with the coupling reaction.

Troubleshooting Guide

This guide addresses common problems encountered during this compound reactions, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency High water content in acetonitrile. Use anhydrous acetonitrile with a water content of ≤ 30 ppm.[4] Store solvent over activated molecular sieves.
Degraded phosphoramidite. Use fresh phosphoramidite. Ensure proper storage at -20°C under an inert atmosphere.[] Perform a quality check (e.g., 31P NMR) on the phosphoramidite solution.
Suboptimal activator. Use a fresh, anhydrous solution of a suitable activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)). Ensure the correct concentration is being used.
Insufficient coupling time. For modified phosphoramidites like GNA amidites, a longer coupling time compared to standard DNA or RNA amidites may be necessary. Increase the coupling time in the synthesis protocol.
Issues with the solid support. Ensure the solid support is properly dried and has the appropriate loading capacity. For longer oligonucleotides, consider using a support with a larger pore size.
Presence of Truncated Sequences Low coupling efficiency in one or more steps. Address the causes of low coupling efficiency as outlined above.
Inefficient capping. Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous. Incomplete capping of unreacted 5'-hydroxyl groups will lead to deletion sequences.
Side Product Formation Depurination (for purine-containing sequences). While this specific phosphoramidite is a cytidine (B196190) analog, if used in a sequence with purines, prolonged exposure to the acidic deblocking solution can cause depurination. Minimize deblocking time.
Phosphoramidite hydrolysis. This is primarily caused by water in the reagents or solvents. Ensure all components of the reaction are strictly anhydrous.[]
Impact of Water Content in Acetonitrile on Coupling Efficiency (Illustrative Data)

The following table illustrates the expected impact of water content in the acetonitrile solvent on the coupling efficiency of this compound. This data is representative and emphasizes the need for stringent control of moisture.

Water Content in Acetonitrile (ppm)Expected Coupling Efficiency (%)Impact on a 20-mer Oligonucleotide Synthesis (Theoretical Final Yield %)
< 10> 99.5> 90.4
30~99.0~82.6
50~98.5~74.8
100< 98.0< 67.0

Note: The theoretical final yield is calculated as (Coupling Efficiency)^n, where n is the number of coupling steps.

Experimental Protocols

Standard Solid-Phase Coupling Protocol for this compound

This protocol outlines a single coupling cycle on an automated solid-phase oligonucleotide synthesizer.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group.

  • Monitoring: The orange-colored trityl cation is washed away, and its absorbance can be measured to monitor the efficiency of the previous coupling step.

2. Coupling:

  • Reagents:

    • 0.1 M solution of this compound in anhydrous acetonitrile.

    • 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group on the solid support.

  • Coupling Time: A coupling time of 2-5 minutes is recommended for this modified phosphoramidite.

3. Capping:

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/lutidine.

    • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.

4. Oxidation:

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualizations

Experimental Workflow for a Single Coupling Cycle

GNA_Coupling_Workflow Start Start with 5'-DMT-Protected Oligonucleotide on Solid Support Deblocking Deblocking (TCA in DCM) Start->Deblocking Wash1 Wash (Anhydrous Acetonitrile) Deblocking->Wash1 Coupling Coupling (N4-Ac-C-(S)-GNA Amidite + Activator) Wash1->Coupling Wash2 Wash (Anhydrous Acetonitrile) Coupling->Wash2 Capping Capping (Acetic Anhydride/NMI) Wash2->Capping Wash3 Wash (Anhydrous Acetonitrile) Capping->Wash3 Oxidation Oxidation (Iodine Solution) Wash3->Oxidation Wash4 Wash (Anhydrous Acetonitrile) Oxidation->Wash4 End Ready for Next Cycle Wash4->End

Caption: Automated solid-phase synthesis cycle for incorporating an N4-Ac-C-(S)-GNA monomer.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Low_Coupling Problem Low Coupling Efficiency Detected (Low Trityl Signal) CheckSolvent Check Solvent Quality (Water Content ≤ 30 ppm?) Problem->CheckSolvent ReplaceSolvent Action: Replace with fresh anhydrous acetonitrile. CheckSolvent->ReplaceSolvent No CheckAmidite Check Phosphoramidite (Fresh? Stored correctly?) CheckSolvent->CheckAmidite Yes ReplaceSolvent->CheckAmidite ReplaceAmidite Action: Use a fresh vial of This compound. CheckAmidite->ReplaceAmidite No CheckActivator Check Activator (Fresh? Correct concentration?) CheckAmidite->CheckActivator Yes ReplaceAmidite->CheckActivator ReplaceActivator Action: Prepare fresh activator solution. CheckActivator->ReplaceActivator No CheckTime Review Coupling Time (Sufficient for modified amidite?) CheckActivator->CheckTime Yes ReplaceActivator->CheckTime IncreaseTime Action: Increase coupling time in protocol. CheckTime->IncreaseTime No CheckSynthesizer Check Synthesizer Fluidics (Leaks? Blockages?) CheckTime->CheckSynthesizer Yes IncreaseTime->CheckSynthesizer Maintenance Action: Perform synthesizer maintenance. CheckSynthesizer->Maintenance No Resolved Problem Resolved CheckSynthesizer->Resolved Yes Maintenance->Resolved

Caption: A decision tree for troubleshooting low coupling efficiency in GNA synthesis.

References

Validation & Comparative

GNA versus LNA (Locked Nucleic Acid) in antisense applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antisense technology, the development of chemically modified nucleotides has been pivotal in overcoming the limitations of natural oligonucleotides, such as poor stability and low target affinity. Among the most promising of these are Glycol Nucleic Acid (GNA) and Locked Nucleic Acid (LNA). This guide provides a detailed comparison of GNA and LNA for researchers, scientists, and drug development professionals, summarizing their performance based on available experimental data and outlining key experimental protocols.

Introduction to GNA and LNA

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that features a simplified, acyclic backbone composed of repeating glycol units linked by phosphodiester bonds.[1] This unique structure imparts significant chemical stability.[1] GNA is not known to occur naturally but its simplicity and ability to form stable duplexes with RNA make it an intriguing candidate for antisense applications.[1][2]

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides in which the ribose moiety is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon atoms.[3][] This conformational rigidity pre-organizes the oligonucleotide for binding to its target, resulting in unprecedented thermal stability and high binding affinity for complementary DNA and RNA sequences.[3][5] LNA oligonucleotides can be synthesized as full LNA strands, or more commonly as "gapmers" or "mixmers" with DNA or other nucleic acid analogs.[3]

Performance Comparison: GNA vs. LNA

Direct head-to-head comparative studies of GNA and LNA in antisense applications are not extensively available in the current literature. However, a comparison can be drawn from individual studies on each modification. The following tables summarize the known properties and performance metrics based on available data.

Table 1: Physicochemical and Binding Properties
PropertyGlycol Nucleic Acid (GNA)Locked Nucleic Acid (LNA)
Backbone Structure Acyclic glycol-phosphodiester backbone[1]Bicyclic ribonucleoside with a methylene bridge[3]
Conformation FlexibleLocked C3'-endo (RNA-like) conformation[6]
Binding Affinity (Tm) Forms stable duplexes with RNA; high thermal stability in GNA:GNA duplexes[1]Significantly increases Tm of duplexes with RNA (+2 to +8°C per modification)[5][7]
RNase H Activation Not well-documented for antisense applications.LNA/DNA gapmers effectively recruit and activate RNase H[6][8][9]
Nuclease Resistance Increased resistance to 3'-exonuclease-mediated degradation[10]High resistance to endo- and exonucleases[3][6]
Table 2: In Vitro and In Vivo Performance
Performance MetricGlycol Nucleic Acid (GNA)Locked Nucleic Acid (LNA)
In Vitro Efficacy (S)-GNA modified siRNAs show potent in vitro activity[10]LNA/DNA gapmers demonstrate high potency in gene silencing (IC50 in the nanomolar range)[11]
In Vivo Efficacy GNA-modified siRNAs have shown in vivo potency in mice[10]LNA antisense oligonucleotides have demonstrated potent in vivo efficacy in various animal models[3][12]
Toxicity Profile Improved safety profile observed in GNA-modified siRNAs[10]Can be associated with hepatotoxicity at high doses[2]
Off-Target Effects GNA modification in siRNAs can mitigate off-target effects[10]High affinity can potentially lead to off-target binding; mismatch discrimination is generally good[3]

Signaling Pathways and Experimental Workflows

Antisense Oligonucleotide Mechanism of Action (RNase H)

The primary mechanism for many antisense oligonucleotides, including LNA-based gapmers, is the recruitment of RNase H to the mRNA target, leading to its degradation.

Antisense_Mechanism ASO Antisense Oligonucleotide (ASO) (e.g., LNA/DNA Gapmer) Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNase H Recruitment RNaseH RNase H RNaseH->Cleavage Degradation mRNA Degradation Products Cleavage->Degradation Translation_Inhibition Inhibition of Translation Degradation->Translation_Inhibition

Caption: RNase H-mediated antisense mechanism.

General Workflow for In Vitro Antisense Oligonucleotide Screening

The following diagram illustrates a typical workflow for evaluating the efficacy of antisense oligonucleotides in a cell-based assay.

In_Vitro_Workflow cluster_design ASO Design & Synthesis cluster_exp Cell-Based Experiment cluster_analysis Analysis Design Design GNA/LNA ASOs & Controls (scrambled, mismatch) Synthesis Oligonucleotide Synthesis & Purification Design->Synthesis Transfection ASO Transfection (or gymnotic delivery) Synthesis->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Harvest Cell Lysis & Harvest Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Analysis Protein Quantification (e.g., Western Blot) Harvest->Protein_Analysis qPCR RT-qPCR for mRNA Quantification RNA_Extraction->qPCR Data_Analysis Data Analysis (IC50 determination) qPCR->Data_Analysis Protein_Analysis->Data_Analysis

Caption: In vitro screening workflow for antisense oligonucleotides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antisense oligonucleotides. Below are generalized protocols for key experiments.

Oligonucleotide Synthesis and Purification

Objective: To synthesize and purify high-quality GNA or LNA modified oligonucleotides.

Methodology:

  • Synthesis: Oligonucleotides are typically synthesized on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry.[13] For GNA and LNA, the corresponding modified phosphoramidite monomers are used.[13][14]

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically using an ammonia (B1221849) solution at an elevated temperature.[14]

  • Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. Common methods include:

    • Ethanol Precipitation: A basic method to remove some organic contaminants and exchange the salt form.[15]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC is used for high-purity oligonucleotides required for in vivo studies.

    • Polyacrylamide Gel Electrophoresis (PAGE): Used for the purification of longer oligonucleotides or to achieve very high purity.

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of the duplex formed between the antisense oligonucleotide and its complementary RNA target.

Methodology:

  • Sample Preparation: The antisense oligonucleotide and its complementary RNA target are mixed in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).

  • Thermal Denaturation: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. It is determined from the peak of the first derivative of the melting curve. A higher Tm indicates greater binding affinity.[5]

Nuclease Resistance Assay

Objective: To evaluate the stability of the modified oligonucleotide in the presence of nucleases.

Methodology:

  • Incubation: The oligonucleotide is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or serum (to simulate in vivo conditions), at 37°C.[16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as:

    • HPLC: To quantify the amount of full-length oligonucleotide remaining.

    • PAGE: To visualize the degradation products.

  • Half-Life Calculation: The half-life of the oligonucleotide is calculated from the degradation kinetics.

In Vitro Gene Knockdown Assay

Objective: To determine the potency of the antisense oligonucleotide in reducing the expression of the target gene in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line expressing the target gene is cultured.

  • Transfection: The cells are treated with varying concentrations of the antisense oligonucleotide. Delivery can be achieved through transfection reagents or, for some modified oligonucleotides, through unassisted (gymnotic) uptake.[2][17]

  • Incubation: The treated cells are incubated for a period of 24 to 72 hours to allow for antisense activity.

  • RNA Analysis:

    • Total RNA is extracted from the cells.

    • The level of the target mRNA is quantified using reverse transcription-quantitative PCR (RT-qPCR), normalized to a housekeeping gene.[18]

  • Protein Analysis (Optional):

    • Cell lysates are prepared.

    • The level of the target protein is quantified by Western blotting or ELISA.

  • Data Analysis: Dose-response curves are generated, and the IC50 (the concentration at which 50% of the target is knocked down) is calculated.[11]

Conclusion

Both GNA and LNA offer significant advantages over unmodified oligonucleotides for antisense applications, primarily through enhanced stability and binding affinity. LNA is a well-established modification with a large body of data supporting its high potency, though with potential for hepatotoxicity that requires careful management through sequence design and dosing. GNA is a promising newer modification with demonstrated stability and a potentially favorable safety profile, particularly in the context of siRNAs.

The choice between GNA and LNA for a specific antisense application will depend on a variety of factors, including the target, the desired mechanism of action, and the therapeutic window. Further direct comparative studies are needed to fully elucidate the relative strengths and weaknesses of these two powerful nucleic acid analogs. Researchers are encouraged to perform rigorous side-by-side evaluations to determine the optimal chemistry for their specific research or therapeutic goals.

References

A Comparative Analysis of Glycol Nucleic Acid (GNA) and Peptide Nucleic Acid (PNA) Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic nucleic acid analogs, Glycol Nucleic Acid (GNA) and Peptide Nucleic Acid (PNA) have emerged as significant molecules with unique properties that make them valuable tools in research and potential therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate analog for their specific applications.

Executive Summary

Both GNA and PNA are synthetic analogs that mimic the structure of DNA and RNA, but with modified backbones that confer distinct physicochemical properties. GNA is characterized by a simple, acyclic glycol-phosphate backbone, while PNA possesses a peptide-like backbone of repeating N-(2-aminoethyl)glycine units. These structural differences lead to significant variations in their binding affinity, specificity, stability, and cellular uptake, which are critical considerations for their use in antisense therapy, diagnostics, and nanotechnology.

Molecular Structure

The fundamental difference between GNA and PNA lies in their backbone structures, which deviate from the sugar-phosphate backbone of natural nucleic acids.

Glycol Nucleic Acid (GNA): GNA features a repeating glycol unit linked by phosphodiester bonds. This backbone is simpler than that of DNA or RNA, containing only three carbon atoms per unit.[1]

Peptide Nucleic Acid (PNA): PNA's backbone is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, making it an achiral and uncharged mimic of the phosphate (B84403) backbone.[2]

cluster_GNA GNA Structure cluster_PNA PNA Structure GNA_backbone Glycol Unit GNA_phosphate Phosphodiester Bond GNA_backbone->GNA_phosphate GNA_base Nucleobase GNA_phosphate->GNA_base PNA_backbone N-(2-aminoethyl)glycine PNA_peptide Peptide Bond PNA_backbone->PNA_peptide PNA_base Nucleobase PNA_peptide->PNA_base

Figure 1: Simplified representation of GNA and PNA monomer structures.

Comparative Data on Physicochemical Properties

The distinct backbones of GNA and PNA result in significant differences in their binding characteristics, stability, and biological behavior. The following table summarizes key quantitative data available in the literature.

PropertyGlycol Nucleic Acid (GNA)Peptide Nucleic Acid (PNA)References
Binding Affinity (to complementary strands) High, forms very stable duplexes with itself and RNA.[3]Very high, with binding constants for PNA/DNA duplexes ranging from 1.8 × 10⁶ M⁻¹ to 4.15 × 10⁷ M⁻¹.[4][3][4]
Thermal Stability (Tm) GNA-GNA duplexes are significantly more stable than DNA-DNA and RNA-RNA duplexes.[3]PNA/DNA duplexes are more thermally stable than corresponding DNA/DNA duplexes, with Tm values 7-20 K higher.[1][1][3]
Nuclease Resistance Increased resistance to 3'-exonuclease-mediated degradation upon incorporation into oligonucleotides.[5]Highly resistant to degradation by both nucleases and proteases.[2][6][2][5][6]
Cellular Uptake Limited data available; generally considered to have poor uptake.Poor, but can be significantly improved by conjugation with cell-penetrating peptides (CPPs).[2][7][2][7]
pH Stability Chemically stable.[1]Stable over a wide pH range.[2][1][2]
Binding Specificity High fidelity for Watson-Crick base pairing.[3]High, a single mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex.[2][2][3]

Mechanism of Action: PNA Strand Invasion

A unique feature of PNA is its ability to invade a double-stranded DNA (dsDNA) helix at a target sequence, a process known as strand invasion. This mechanism is crucial for its antigene applications.

dsDNA Double-Stranded DNA (dsDNA) Triplex PNA-DNA Triplex Formation dsDNA->Triplex PNA binds to major groove PNA Peptide Nucleic Acid (PNA) PNA->Triplex D_loop Displaced DNA Strand (D-loop) Triplex->D_loop Strand displacement Transcription_Block Blockage of Transcription Triplex->Transcription_Block

Figure 2: Mechanism of PNA strand invasion leading to transcription inhibition.

Experimental Protocols

To facilitate the direct comparison of GNA and PNA in a laboratory setting, detailed methodologies for key experiments are provided below.

Oligonucleotide Synthesis

Objective: To synthesize GNA and PNA oligomers for subsequent experiments.

Protocol for GNA Synthesis: GNA phosphoramidite (B1245037) monomers can be prepared and used in standard automated solid-phase DNA synthesizers.[8]

  • Monomer Preparation: Synthesize GNA phosphoramidite monomers for A, C, G, and T/U bases.

  • Solid-Phase Synthesis: Utilize standard cyanoethyl phosphoramidite chemistry on a solid support.

  • Coupling: Couple the GNA phosphoramidites sequentially to the growing chain.

  • Capping: Cap any unreacted 5'-hydroxyl groups.

  • Oxidation: Oxidize the phosphite (B83602) triester to the more stable phosphate triester.

  • Cleavage and Deprotection: Cleave the oligomer from the solid support and remove protecting groups using standard procedures.

  • Purification: Purify the crude GNA oligomer by HPLC.

Protocol for PNA Synthesis: PNA synthesis is typically performed using solid-phase peptide synthesis protocols.[4]

  • Monomer Preparation: Use commercially available or synthesized Fmoc/Boc-protected PNA monomers.

  • Solid-Phase Synthesis: Employ a suitable resin (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing chain using a solution of piperidine (B6355638) in DMF.

  • Coupling: Activate the carboxylic acid of the next PNA monomer using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus.

  • Capping (Optional): Cap any unreacted amino groups.

  • Repeat: Repeat the deprotection and coupling steps for each monomer in the sequence.

  • Cleavage and Deprotection: Cleave the PNA from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude PNA oligomer by RP-HPLC.

Thermal Melting Analysis (Tm)

Objective: To determine and compare the thermal stability of GNA and PNA duplexes with their complementary DNA or RNA targets.

Protocol:

  • Sample Preparation: Prepare solutions of the GNA or PNA oligomer and its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of each strand should be in the low micromolar range (e.g., 1-5 µM).

  • UV-Vis Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.

  • Melting Curve Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C) and record the initial absorbance.

    • Increase the temperature at a controlled rate (e.g., 0.5°C/min) to a high temperature (e.g., 95°C), recording the absorbance at regular intervals.

    • Decrease the temperature back to the starting point to check for hysteresis.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • Determine the melting temperature (Tm) as the temperature at which 50% of the duplex is denatured. This is typically the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves.[8][9]

Nuclease Degradation Assay

Objective: To compare the resistance of GNA and PNA to nuclease-mediated degradation.

Protocol:

  • Sample Preparation: Prepare solutions of 5'-radiolabeled or fluorescently labeled GNA and PNA oligomers at a known concentration.

  • Nuclease Reaction:

    • Incubate the labeled oligomers with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for single-strand specific endonuclease activity) in the appropriate reaction buffer at 37°C.

    • Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA and formamide (B127407) loading dye) and heating the samples.

  • Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel.

  • Visualization and Quantification:

    • Visualize the bands using autoradiography (for radiolabeled probes) or fluorescence imaging.

    • Quantify the intensity of the full-length oligomer band at each time point to determine the rate of degradation.

Cellular Uptake Assay (Flow Cytometry)

Objective: To quantitatively compare the cellular uptake of fluorescently labeled GNA and PNA.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a multi-well plate and allow them to adhere overnight.

  • Oligomer Labeling: Synthesize GNA and PNA oligomers conjugated to a fluorescent dye (e.g., FITC or Cy5).

  • Treatment:

    • Replace the cell culture medium with fresh medium containing the fluorescently labeled GNA or PNA at a specific concentration.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells with PBS to remove extracellular oligomers.

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

    • (Optional) Add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of individual cells in the appropriate channel.

  • Data Analysis:

    • Gate the live cell population.

    • Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The MFI is proportional to the amount of internalized oligomer.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative analysis of GNA and PNA properties.

cluster_synthesis 1. Oligomer Synthesis cluster_characterization 2. Physicochemical Characterization cluster_cellular 3. Cellular Assays cluster_analysis 4. Comparative Analysis GNA_synth GNA Synthesis Tm_analysis Thermal Melting (Tm) GNA_synth->Tm_analysis SPR_analysis Binding Kinetics (SPR) GNA_synth->SPR_analysis Nuclease_assay Nuclease Stability GNA_synth->Nuclease_assay Uptake_assay Cellular Uptake GNA_synth->Uptake_assay PNA_synth PNA Synthesis PNA_synth->Tm_analysis PNA_synth->SPR_analysis PNA_synth->Nuclease_assay PNA_synth->Uptake_assay Data_comparison Data Comparison & Interpretation Tm_analysis->Data_comparison SPR_analysis->Data_comparison Nuclease_assay->Data_comparison Functional_assay Functional Assays (e.g., Gene Silencing) Uptake_assay->Functional_assay Uptake_assay->Data_comparison Functional_assay->Data_comparison

References

GNA-Modified siRNA: Enhancing Potency and Specificity in Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Glycol Nucleic Acid (GNA)-modified short interfering RNA (siRNA) demonstrates its potential to improve knockdown efficiency and mitigate off-target effects compared to unmodified and other chemically modified siRNAs. This guide provides an objective overview of GNA-modified siRNA performance, supported by experimental data and detailed protocols for researchers in drug development and molecular biology.

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog where the standard ribose or deoxyribose sugar backbone is replaced by a simpler, acyclic glycol unit.[1] This modification has been shown to confer unique properties to siRNAs, including increased stability and a remarkable ability to reduce off-target gene silencing while maintaining, and in some cases enhancing, on-target knockdown potency.[2][3]

Comparative In Vitro Knockdown Efficiency

Studies have shown that the stereochemistry of the GNA modification is crucial, with the (S)-isomer being more compatible with the RNAi machinery than the (R)-isomer.[2][4] In vitro experiments targeting the mouse transthyretin (TTR) gene revealed that siRNAs modified with (S)-GNA in the seed region of either the guide or passenger strand exhibited approximately a 2-fold improvement in potency compared to their unmodified counterparts.[2][4]

While direct head-to-head quantitative comparisons with a wide range of other chemical modifications under identical experimental conditions are not extensively available in the reviewed literature, the data consistently indicates that (S)-GNA modifications are well-tolerated and can lead to enhanced knockdown activity.

siRNA ModificationTarget GeneCell LineIC50 (nM)% KnockdownReference
Unmodified Mouse TTRNot Specified~2x higher than (S)-GNANot Specified[2][4]
(S)-GNA modified Mouse TTRNot Specified~2x lower than unmodifiedNot Specified[2][4]
(R)-GNA modified Mouse TTRNot SpecifiedLower potency than (S)-GNANot Specified[1][4]

Note: The table summarizes qualitative and semi-quantitative findings from the available literature. IC50 values and percentage knockdown can vary significantly based on the target gene, cell line, and transfection conditions.

Mitigating Off-Target Effects

A significant advantage of GNA modification lies in its ability to reduce off-target effects. These effects, often mediated by the "seed" region of the siRNA guide strand, can lead to unintended gene silencing and cellular toxicity.[3][5] The introduction of a single (S)-GNA nucleotide at specific positions within the seed region can destabilize the binding to off-target mRNAs without compromising the on-target activity.[1][6] This "seed-pairing destabilization" strategy has been shown to improve the safety profile of siRNA therapeutics.[1][6]

Experimental Protocols

The following is a generalized protocol for the in vitro validation of GNA-modified siRNA knockdown efficiency, based on common methodologies in the field.

Cell Culture and Seeding
  • Cell Line: Select a suitable cell line that expresses the target gene of interest (e.g., HeLa, HEK293, or a specific disease model cell line).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 96-well or 24-well plates at a density that will result in 70-80% confluency at the time of transfection. This is a critical parameter that should be optimized for each cell line.[7]

siRNA Transfection
  • siRNA Preparation: Reconstitute the lyophilized GNA-modified siRNA and control siRNAs (unmodified, non-targeting control) in RNase-free water to a stock concentration of 20 µM.

  • Transfection Reagent: Utilize a suitable transfection reagent (e.g., lipid-based reagents like Lipofectamine™ RNAiMAX or DharmaFECT™). The choice of reagent and its concentration should be optimized for the specific cell line to ensure high transfection efficiency and low cytotoxicity.[7]

  • Complex Formation:

    • Dilute the siRNA in an appropriate volume of serum-free medium.

    • In a separate tube, dilute the transfection reagent in the same volume of serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well. The final siRNA concentration typically ranges from 1 to 50 nM, and this should be optimized for each experiment.

Measurement of Gene Knockdown
  • Incubation: Incubate the cells for 24-72 hours post-transfection to allow for the degradation of the target mRNA and protein. The optimal incubation time should be determined empirically.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quantitative Real-Time PCR (qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5][7]

    • Calculate the relative knockdown of the target gene expression using the ΔΔCt method.[8]

(Optional) Protein Level Analysis
  • Western Blotting: To confirm knockdown at the protein level, lyse the cells and perform Western blotting using an antibody specific to the target protein. A loading control (e.g., β-actin) should be used for normalization.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis cell_culture Cell Culture & Seeding complex_formation Complex Formation cell_culture->complex_formation sirna_prep siRNA & Reagent Preparation sirna_prep->complex_formation transfection Addition to Cells complex_formation->transfection incubation Incubation (24-72h) transfection->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_analysis Western Blot (Optional) incubation->protein_analysis qpcr qPCR Analysis rna_extraction->qpcr

Caption: Experimental workflow for in vitro validation of GNA-modified siRNA knockdown.

rnai_pathway cluster_sirna GNA-Modified siRNA cluster_risc RISC Loading & Activation cluster_targeting Target Recognition & Cleavage cluster_off_target Off-Target Mitigation sirna GNA-siRNA Duplex dicer Dicer (Processing) sirna->dicer risc_loading RISC Loading dicer->risc_loading strand_separation Strand Separation risc_loading->strand_separation active_risc Active RISC (Guide Strand) strand_separation->active_risc target_binding Target mRNA Binding active_risc->target_binding reduced_binding Reduced Seed-Pairing active_risc->reduced_binding GNA modification slicer Slicer (Ago2) Cleavage target_binding->slicer degradation mRNA Degradation slicer->degradation off_target_mrna Off-Target mRNA off_target_mrna->reduced_binding

References

(S)-GNA Oligonucleotides: A Comparative Guide to In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic efficacy of (S)-Glycol Nucleic Acid (GNA)-modified oligonucleotides, primarily focusing on their application as small interfering RNAs (siRNAs), against conventional siRNA counterparts. The information presented is supported by experimental data to assist researchers in making informed decisions for their therapeutic development programs.

Executive Summary

Performance Comparison: (S)-GNA-modified siRNA vs. Unmodified siRNA

The following tables summarize the in vivo performance of (S)-GNA-modified siRNAs compared to their unmodified counterparts, focusing on on-target efficacy and safety profiles.

Table 1: In Vivo On-Target Efficacy
Target GenesiRNA ConstructModificationDose (mg/kg)% Target mRNA KnockdownED50 (mg/kg)SpeciesReference
Transthyretin (Ttr)D1Unmodified0.75~85%0.05Rat[1]
Transthyretin (Ttr)D4(S)-GNA at g70.75~85%0.075Rat[1]
Hydroxyacid oxidase 1 (Hao1)D6Unmodified1.0~80%0.3Rat[1]
Hydroxyacid oxidase 1 (Hao1)D9(S)-GNA at g71.0~80%0.3Rat[1]

Note: The data indicates that (S)-GNA modification at position 7 of the guide strand (g7) results in comparable in vivo potency to the parent siRNA for both Ttr and Hao1 targets.[1]

Table 2: Safety Profile - Off-Target Effects
siRNA ConstructModificationKey Safety FindingTherapeutic Index ImprovementSpeciesReference
D1 (Ttr targeting)Unmodified--Rat[1]
D4 (Ttr targeting)(S)-GNA at g7Mitigation of RNAi-mediated off-target effects≥8-foldRat[1]

Note: The incorporation of a single (S)-GNA nucleotide in the seed region of the antisense strand has been shown to mitigate off-target effects.[2][3] This improvement in safety is highlighted by a significant increase in the therapeutic index for the (S)-GNA-modified siRNA targeting Ttr.[1]

Experimental Protocols

Synthesis of (S)-GNA Phosphoramidites and Oligonucleotides

(S)-GNA phosphoramidites can be synthesized using established protocols. The synthesis generally involves the protection of the exocyclic amino groups of the nucleobases. For oligonucleotide synthesis, standard automated solid-phase phosphoramidite (B1245037) chemistry is employed, with an extended coupling time for the GNA monomers.

Synthesis of GalNAc-siRNA Conjugates

For liver-targeted delivery, siRNAs are conjugated to a trivalent GalNAc ligand. This is typically achieved by synthesizing the siRNA with a 3'-terminal modification that allows for the attachment of the GalNAc cluster. The GalNAc moiety is conjugated to the 3'-end of the sense strand of the siRNA duplex.

In Vivo Administration of GalNAc-siRNA Conjugates
  • Animal Model: The choice of animal model depends on the target gene and disease model. Rodent models, such as mice and rats, are commonly used.

  • Formulation: GalNAc-siRNA conjugates are typically formulated in a sterile phosphate-buffered saline (PBS) solution.

  • Administration: Subcutaneous injection is the standard route of administration for GalNAc-siRNA conjugates.

  • Dosage: The dosage will vary depending on the target, the potency of the siRNA, and the animal model. Dose-response studies are necessary to determine the effective dose (ED50).

  • Sample Collection: At the desired time points post-administration, animals are euthanized, and tissues (e.g., liver) are collected for analysis.

Analysis of In Vivo Efficacy
  • Target mRNA Quantification: Total RNA is extracted from the target tissue, and the levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The results are typically normalized to a housekeeping gene.

  • Protein Quantification: In some cases, the levels of the target protein are also measured using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).

Visualizations

RNAi Pathway and (S)-GNA siRNA Action

RNAi_Pathway cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte GalNAc_siRNA GalNAc-(S)-GNA-siRNA (Therapeutic) ASGPR ASGPR GalNAc_siRNA->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Endosome->RISC Endosomal Escape & RISC Loading Target_mRNA Target mRNA RISC->Target_mRNA Target Recognition & Cleavage Cleaved_mRNA Cleaved mRNA No_Translation Translation Inhibition Cleaved_mRNA->No_Translation

Caption: Mechanism of action for GalNAc-conjugated (S)-GNA siRNA.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Data Analysis Synthesis 1. (S)-GNA-siRNA Synthesis & Purification Formulation 2. Formulation in PBS Synthesis->Formulation Animal_Dosing 3. Subcutaneous Injection in Animal Model Formulation->Animal_Dosing Tissue_Collection 4. Tissue Collection (e.g., Liver) Animal_Dosing->Tissue_Collection RNA_Extraction 5. RNA Extraction Tissue_Collection->RNA_Extraction RT_qPCR 6. RT-qPCR for Target mRNA Levels RNA_Extraction->RT_qPCR Data_Analysis 7. Efficacy & Safety Assessment RT_qPCR->Data_Analysis

Caption: Workflow for in vivo validation of (S)-GNA oligonucleotides.

References

Characterization of GNA:RNA Hybrid Duplexes by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural nuances of novel nucleic acid analogues is paramount. Glycol Nucleic Acid (GNA), a synthetic xeno-nucleic acid with an acyclic glycol backbone, has garnered interest due to its unique hybridization properties and high thermal stability.[1][2][3] This guide provides a comparative overview of the structural and thermodynamic characteristics of GNA:RNA hybrid duplexes in contrast to the well-studied DNA:RNA and RNA:RNA duplexes, with a focus on characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

While extensive NMR data for GNA:RNA hybrids are not as readily available as for their natural counterparts, this guide synthesizes existing crystallographic and thermodynamic data for GNA:RNA to draw comparisons with the wealth of NMR-derived information for DNA:RNA and RNA:RNA duplexes.

Structural and Thermodynamic Comparison of Duplexes

The structure and stability of nucleic acid duplexes are fundamental to their biological function and therapeutic potential. GNA's simplified, flexible backbone dramatically influences its pairing behavior and the resulting duplex conformation.

Key Structural Differences

The primary determinant of a nucleic acid duplex's structure is the conformation of its sugar-phosphate backbone. In RNA, the ribose sugar favors a C3'-endo pucker, leading to the characteristic A-form helical structure. DNA's deoxyribose is more flexible, typically adopting a C2'-endo pucker, which results in the B-form helix. DNA:RNA hybrids generally adopt an intermediate conformation.[4]

Crystal structures of RNA duplexes containing (S)-GNA, the right-handed stereoisomer, indicate that the GNA nucleotides are well-accommodated within a right-handed RNA duplex.[5][6] However, a key finding is that GNA nucleotides may engage in reverse Watson-Crick base pairing .[5][6] This is a significant deviation from the canonical Watson-Crick geometry observed in standard DNA:RNA and RNA:RNA duplexes. The acyclic nature of the GNA backbone eliminates the constraints of a furanose ring, allowing for this alternative base pairing arrangement.

FeatureRNA:RNA DuplexDNA:RNA Hybrid DuplexGNA:RNA Hybrid Duplex (inferred)
Overall Helix Type A-formIntermediate between A- and B-formLikely A-form like, right-handed with (S)-GNA
Sugar Pucker C3'-endo (RNA strand)C3'-endo (RNA strand), S/N equilibrium (DNA strand)Acyclic backbone (no sugar pucker)
Base Pairing Watson-CrickWatson-CrickReverse Watson-Crick observed in crystals[5][6]
Minor Groove Wide and shallowIntermediate width and depthInformation not readily available
Major Groove Narrow and deepIntermediate width and depthInformation not readily available
Thermodynamic Stability

GNA is noted for forming highly stable duplexes with itself and with RNA.[1][3] This high thermal stability is attributed to favorable preorganization of the single GNA strand and enhanced base stacking interactions.[3] In contrast, GNA does not form stable duplexes with DNA.[3] The thermodynamic stability of RNA:RNA duplexes is generally greater than that of corresponding DNA:DNA and DNA:RNA hybrids.[7]

Duplex TypeRelative Thermodynamic Stability (ΔG°)Key Contributing Factors
RNA:RNA HighFavorable A-form geometry, hydration, and base stacking
DNA:RNA Intermediate to LowConformational compromise between A- and B-form helices
GNA:RNA Very HighPreorganization of single strands, increased stacking interactions[3]

Experimental Protocols for NMR Spectroscopic Analysis

The following outlines a generalized workflow for the characterization of nucleic acid hybrid duplexes by NMR spectroscopy. This protocol is applicable for the study of GNA:RNA hybrids, as well as for comparative studies with DNA:RNA and RNA:RNA duplexes.

1. Sample Preparation:

  • Synthesis and Purification: The GNA-containing oligonucleotide and the complementary RNA strand are synthesized using solid-phase phosphoramidite (B1245037) chemistry. Purification is typically achieved by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Duplex Annealing: Equimolar amounts of the purified single strands are dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The solution is heated to 95°C for 5-10 minutes and then slowly cooled to room temperature to facilitate duplex formation.[5] The final sample is lyophilized and redissolved in either 90% H₂O/10% D₂O (for observing exchangeable imino protons) or 99.9% D₂O (for observing non-exchangeable protons).

2. NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed to assign the proton resonances and derive structural restraints.

  • 1D ¹H NMR: Provides a general overview of the sample's integrity and the formation of the duplex, with imino proton resonances between 10-15 ppm indicating base pairing.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify scalar-coupled protons within each sugar spin system.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information on through-bond J-couplings, which is crucial for determining sugar pucker conformations in the RNA strand.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It detects through-space correlations between protons that are close to each other (< 5 Å). A series of NOESY spectra with varying mixing times (e.g., 50-300 ms) are collected to build up a network of distance restraints.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled strands are used, this experiment helps in resolving resonance overlap and assigning imino nitrogen signals.

3. Data Analysis and Structure Calculation:

  • Resonance Assignment: A sequential assignment strategy is used, connecting the base protons to the sugar protons within a nucleotide and then sequentially connecting adjacent nucleotides using the NOESY data.

  • Restraint Generation: The intensities of NOE cross-peaks are converted into inter-proton distance restraints. Torsion angle restraints for the backbone and glycosidic bonds can be derived from coupling constants measured in DQF-COSY spectra.

  • Structure Calculation: The collected distance and torsion angle restraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, or AMBER) that employ molecular dynamics and/or simulated annealing algorithms to generate a family of 3D structures consistent with the experimental data.

Visualizing Experimental and Structural Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Oligonucleotide Synthesis (GNA & RNA strands) purification HPLC or PAGE Purification synthesis->purification annealing Duplex Annealing purification->annealing nmr_1d 1D ¹H Spectrum annealing->nmr_1d tocsy 2D TOCSY nmr_1d->tocsy noesy 2D NOESY tocsy->noesy cosy 2D DQF-COSY noesy->cosy assignment Resonance Assignment cosy->assignment restraints Generate Distance & Angle Restraints assignment->restraints calculation 3D Structure Calculation (e.g., XPLOR-NIH) restraints->calculation validation Structure Validation calculation->validation

NMR Experimental Workflow for Hybrid Duplex Characterization.

structural_comparison Duplexes Duplex Type Comparison RNA_RNA RNA:RNA Duplex Helix Type: A-form Sugar Pucker: C3'-endo Base Pairing: Watson-Crick DNA_RNA DNA:RNA Hybrid Helix Type: Intermediate Sugar Pucker: C3'-endo (RNA) / S-N mix (DNA) Base Pairing: Watson-Crick GNA_RNA GNA:RNA Hybrid Helix Type: A-form like Sugar Pucker: Acyclic Backbone Base Pairing: Reverse Watson-Crick RNA_RNA->DNA_RNA Replace one RNA strand with DNA RNA_RNA->GNA_RNA Replace one RNA strand with GNA

Logical Comparison of Nucleic Acid Duplex Structures.

References

GNA-Modified Oligonucleotides Demonstrate Superior Nuclease Resistance Compared to Unmodified Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the development of therapeutic and diagnostic applications. Glycol Nucleic Acid (GNA)-modified oligonucleotides have emerged as a promising alternative to standard DNA and RNA, exhibiting significantly enhanced resistance to nuclease degradation. This guide provides a comparative analysis of the nuclease resistance of GNA-modified oligonucleotides versus their unmodified counterparts, supported by experimental data and detailed protocols.

A key challenge in the in vivo application of oligonucleotides is their rapid degradation by nucleases.[1] Chemical modifications are therefore essential to improve their metabolic stability.[2] GNA, a synthetic nucleic acid analogue with a simplified acyclic backbone, has demonstrated remarkable stability.[3]

Enhanced Stability of GNA-Modified Oligonucleotides: Quantitative Analysis

Studies have shown that the incorporation of GNA nucleotides into an oligonucleotide sequence significantly enhances its stability against exonuclease-mediated degradation. A notable study demonstrated that modifying the 3'-end of an oligonucleotide with two (S)-GNA residues in combination with a phosphorothioate (B77711) (PS) linkage dramatically increased its half-life in the presence of snake venom phosphodiesterase (SVPD), a 3'-exonuclease.

Oligonucleotide ModificationNucleaseHalf-life (t½)
Unmodified (3'-end with two thymidines)Snake Venom Phosphodiesterase< 1 hour
3'-end with two (S)-GNA residues and a PS linkageSnake Venom Phosphodiesterase> 48 hours

Table 1: Comparison of the half-life of unmodified and GNA-modified oligonucleotides in the presence of a 3'-exonuclease.[4]

This substantial increase in half-life highlights the protective effect of GNA modification against nuclease digestion, a critical attribute for therapeutic oligonucleotides that need to remain intact in biological fluids to reach their target.

Experimental Protocol: Nuclease Resistance Assay

The following protocol outlines a typical in vitro nuclease resistance assay to compare the stability of GNA-modified and unmodified oligonucleotides.

Objective: To determine and compare the rate of degradation of GNA-modified and unmodified oligonucleotides in the presence of a 3'-exonuclease, such as Snake Venom Phosphodiesterase (SVPDE).

Materials:

  • GNA-modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Snake Venom Phosphodiesterase (SVPDE)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • Reaction quenching solution (e.g., EDTA at a final concentration of 50 mM)

  • Nuclease-free water

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., ion-exchange or reverse-phase) or Polyacrylamide Gel Electrophoresis (PAGE) system.

Procedure:

  • Oligonucleotide Preparation: Dissolve both the GNA-modified and unmodified oligonucleotides in nuclease-free water to a final concentration of 10 µM.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures by combining the reaction buffer, and either the GNA-modified or the unmodified oligonucleotide.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Digestion: Add SVPDE to each reaction tube to a final concentration of 0.1 units/µL to initiate the degradation.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching the Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation.

  • Sample Analysis:

    • Analyze the collected samples by HPLC or PAGE to determine the percentage of intact oligonucleotide remaining at each time point.

    • For HPLC analysis, the peak area corresponding to the full-length oligonucleotide is quantified.

    • For PAGE analysis, the intensity of the band corresponding to the full-length oligonucleotide is quantified.

  • Data Analysis: Plot the percentage of intact oligonucleotide against time for both the GNA-modified and unmodified samples. Calculate the half-life (t½) for each oligonucleotide, which is the time required for 50% of the initial amount of the oligonucleotide to be degraded.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the nuclease resistance assay.

Nuclease_Resistance_Assay_Workflow Oligo_Prep Oligonucleotide Preparation (GNA-modified & Unmodified) Reaction_Setup Reaction Setup (Buffer + Oligo) Oligo_Prep->Reaction_Setup Incubation Pre-incubation (37°C) Reaction_Setup->Incubation Nuclease_Addition Add Nuclease (Initiate Digestion) Incubation->Nuclease_Addition Time_Course Time-course Sampling Nuclease_Addition->Time_Course Quenching Quench Reaction (Add EDTA) Time_Course->Quenching Analysis Analysis (HPLC or PAGE) Quenching->Analysis Data_Analysis Data Analysis (Calculate Half-life) Analysis->Data_Analysis

Nuclease resistance assay workflow.

Conclusion

The data and experimental protocols presented in this guide demonstrate the significant advantage of GNA modification in enhancing oligonucleotide stability against nuclease degradation. This superior resistance, a direct result of its unique backbone structure, makes GNA-modified oligonucleotides a highly attractive platform for the development of next-generation nucleic acid-based therapeutics and diagnostics where longevity and stability in biological environments are paramount. Researchers and drug developers are encouraged to consider GNA chemistry for applications requiring robust oligonucleotide performance.

References

A Comparative Analysis of (S)-GNA Cross-Pairing with DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Hybridization Properties of (S)-Glycol Nucleic Acid

(S)-Glycol Nucleic Acid (GNA), a synthetic nucleic acid analogue with a simplified acyclic propylene (B89431) glycol backbone, has garnered significant interest in the fields of biotechnology and drug development due to its unique hybridization properties. This guide provides a comprehensive comparison of the cross-pairing behavior of (S)-GNA with natural DNA and RNA strands, supported by experimental data. Understanding these interactions is crucial for the rational design of GNA-based therapeutics and diagnostics.

Executive Summary

Experimental evidence demonstrates a clear pairing preference of (S)-GNA for RNA over DNA. (S)-GNA oligomers form stable duplexes with complementary RNA strands, albeit with thermal stabilities generally lower than their native RNA:RNA counterparts. In stark contrast, (S)-GNA shows negligible cross-pairing with DNA. This selective hybridization is attributed to the (S)-GNA backbone's conformational mimicry of an A-form helix, which is characteristic of RNA duplexes.

A key factor influencing the stability of (S)-GNA:RNA duplexes is the base composition. While adenine:uracil (A:U) base pairs are well-tolerated, guanine:cytosine (G:C) pairs have a significant destabilizing effect. This is due to the formation of a reverse Watson-Crick base pairing geometry, which is suboptimal for the three hydrogen bonds in a G:C pair. This guide presents available quantitative data on the thermal stability of these hybrid duplexes and outlines the standard experimental protocols used for their analysis.

Data Presentation: Thermal Stability of Hybrid Duplexes

The thermal stability of nucleic acid duplexes is a critical parameter for assessing their potential in various applications. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates, is a direct measure of this stability. The following tables summarize the available experimental data for the cross-pairing of (S)-GNA with RNA and DNA.

Table 1: Comparison of Melting Temperatures (Tm) for an 18-mer Poly(A):(S)-GNA(U) Hybrid Duplex and Controls

DuplexSequence (18-mer)Tm (°C)
(S)-GNA:RNA(S)-GNA(U₁₈) : poly(A)~35
RNA:RNApoly(U) : poly(A)42.5
(S)-GNA:(S)-GNA(S)-GNA(U₁₈) : (S)-GNA(A₁₈)44

Data sourced from studies by Meggers et al.[1]

Table 2: Impact of Single (S)-GNA Nucleotide Incorporation on siRNA Duplex Stability

The incorporation of a single (S)-GNA nucleotide into a small interfering RNA (siRNA) duplex generally leads to a decrease in thermal stability. The extent of this destabilization is dependent on the identity of the GNA base.

Incorporated (S)-GNA BaseAverage Change in Tm (ΔTm) per incorporation (°C)
GNA-ADestabilizing
GNA-UDestabilizing
GNA-CHighly Destabilizing
GNA-GHighly Destabilizing

This table summarizes qualitative findings from literature. Quantitative ΔTm values are highly sequence-dependent.[2] It has been shown that the significant destabilization caused by GNA-C and GNA-G can be rescued by using the corresponding isonucleotides, (S)-GNA-isocytidine and (S)-GNA-isoguanosine.[2]

Cross-Pairing with DNA:

Numerous studies have concluded that (S)-GNA does not form stable duplexes with complementary DNA strands.[1][3] Thermal melting experiments with (S)-GNA and DNA oligomers do not show the characteristic sigmoidal melting curves indicative of duplex formation.

Experimental Protocols

The characterization of (S)-GNA hybridization with DNA and RNA relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermal Denaturation Studies (Tm)

Objective: To determine the melting temperature (Tm) of nucleic acid duplexes.

Methodology:

  • Sample Preparation: Equimolar amounts of the (S)-GNA and complementary DNA or RNA strands are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.

  • Procedure: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased (e.g., 0.5 °C/minute) from a low temperature (e.g., 15 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis: The melting temperature (Tm) is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the helical structure of the duplexes.

Methodology:

  • Sample Preparation: Duplexes are prepared as described for thermal denaturation studies.

  • Instrumentation: A circular dichroism spectropolarimeter is used.

  • Procedure: CD spectra are recorded at a temperature below the Tm of the duplex (e.g., 20 °C) over a wavelength range of 200-320 nm.

  • Data Analysis: The resulting spectra provide information about the helical conformation. For instance, A-form helices (typical for RNA:RNA duplexes) show a positive Cotton effect around 260 nm, while B-form helices (typical for DNA:DNA duplexes) have a positive band around 275 nm and a negative band around 245 nm. The CD spectrum of an (S)-GNA duplex displays a strong negative Cotton effect at 275 nm.[1]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of duplex formation (ΔG, ΔH, ΔS).

Methodology:

  • Sample Preparation: The (S)-GNA oligomer is placed in the sample cell of the calorimeter, and the complementary RNA strand is loaded into the injection syringe. Both are in the same buffer solution.

  • Instrumentation: An isothermal titration calorimeter is used.

  • Procedure: The RNA solution is titrated into the GNA solution in a series of small injections at a constant temperature. The heat change associated with each injection is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model to extract the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizing the Experimental Workflow and Pairing Logic

To better illustrate the processes and concepts described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Oligo_Synth Oligonucleotide Synthesis Quant Quantification Oligo_Synth->Quant Anneal Annealing Quant->Anneal Tm_exp Thermal Denaturation (Tm) Anneal->Tm_exp CD_exp Circular Dichroism (CD) Anneal->CD_exp ITC_exp Isothermal Titration Calorimetry (ITC) Anneal->ITC_exp Tm_val Melting Temperature (Tm) Tm_exp->Tm_val Structure Helical Structure CD_exp->Structure Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) ITC_exp->Thermo

Caption: Experimental workflow for analyzing GNA duplex formation.

pairing_logic cluster_gna (S)-GNA Strand cluster_targets Target Strands cluster_outcomes Hybridization Outcome GNA (S)-GNA RNA RNA GNA->RNA Pairs DNA DNA GNA->DNA No Pairing Stable_Duplex Stable Duplex (A-form like) RNA->Stable_Duplex No_Duplex No Duplex Formation DNA->No_Duplex

Caption: Logical relationship of (S)-GNA cross-pairing.

Conclusion

The selective pairing of (S)-GNA with RNA, coupled with its resistance to nuclease degradation, makes it a promising candidate for RNA-targeting applications such as antisense therapy and siRNA-based gene silencing. However, the destabilizing effect of G:C base pairs presents a challenge that must be addressed in the design of GNA oligonucleotides. The development of GNA isonucleotides offers a potential solution to this limitation. Further research providing a more extensive quantitative dataset on the thermodynamics of (S)-GNA hybridization with various RNA sequences will be invaluable for advancing the use of this novel nucleic acid analogue in therapeutic and diagnostic contexts.

References

GNA-Based Diagnostic Probes: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of diagnostic probes is paramount for accurate and reliable results. This guide provides an objective comparison of Glycol Nucleic Acid (GNA)-based diagnostic probes with other prominent alternatives, supported by available experimental data and detailed methodologies.

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that, due to its structural simplicity and unique hybridization characteristics, presents a compelling alternative to traditional DNA and RNA probes in various diagnostic applications. This guide will delve into the specificity of GNA probes, comparing them with established platforms such as DNA, Peptide Nucleic Acid (PNA), and Locked Nucleic Acid (LNA) probes.

Unveiling the Specificity of GNA Probes

GNA's backbone, composed of repeating glycol units linked by phosphodiester bonds, imparts distinct properties that influence its hybridization behavior. Research indicates that GNA forms highly stable duplexes, in some cases more stable than their DNA or RNA counterparts. This high stability is a key factor contributing to its specificity.

A crucial aspect of GNA's specificity lies in its unique structural conformation. The GNA double helix adopts a structure that is distinct from the canonical A- and B-forms of DNA and RNA. This structural individuality leads to a remarkable characteristic: GNA does not readily form duplexes with DNA. However, the (S)-enantiomer of GNA has been shown to interact with RNA, particularly in sequences with a low guanine-cytosine (G-C) content. This selective hybridization provides a powerful tool for targeting RNA molecules with high specificity, minimizing off-target binding to DNA.

While direct quantitative comparisons of GNA's mismatch discrimination with other nucleic acid analogs are still emerging in the literature, its inherent high stability and unique pairing properties suggest a strong potential for excellent specificity. The principle of high duplex stability generally correlates with better discrimination against single-base mismatches, as the energy penalty for a mismatch is more significant in a highly stable duplex.

Comparative Analysis of Diagnostic Probes

To provide a clear understanding of the landscape of diagnostic probes, the following table summarizes the key characteristics of GNA, DNA, PNA, and LNA probes.

FeatureGNA (Glycol Nucleic Acid)DNA (Deoxyribonucleic Acid)PNA (Peptide Nucleic Acid)LNA (Locked Nucleic Acid)
Backbone Chemistry Acyclic glycol-phosphodiesterDeoxyribose-phosphodiesterPolyamide (peptide-like)Ribose with a methylene (B1212753) bridge
Duplex Stability Very HighModerateVery HighVery High
Hybridization Affinity High affinity for GNA and RNA (low G-C)Moderate affinity for DNA and RNAHigh affinity for DNA and RNAVery high affinity for DNA and RNA
Mismatch Discrimination Potentially high (inferred from stability)ModerateHighVery High
Nuclease Resistance HighLowVery HighVery High
DNA Binding PoorYesYesYes
RNA Binding Yes ((S)-GNA, low G-C)YesYesYes
Charge Negatively chargedNegatively chargedNeutralNegatively charged

Experimental Protocols for Specificity Validation

Validating the specificity of any diagnostic probe is a critical step in its development. The following are detailed methodologies for key experiments cited in the evaluation of nucleic acid probe specificity.

Thermal Melting Analysis (Tm)

This is a fundamental technique to assess the stability of a nucleic acid duplex and to quantify the destabilizing effect of mismatches.

Methodology:

  • Probe and Target Preparation: Synthesize the GNA probe and the complementary target DNA or RNA sequences, including versions with single or multiple mismatches.

  • Hybridization: Mix the probe and target in a suitable hybridization buffer (e.g., phosphate-buffered saline with a specific salt concentration).

  • Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the solution at 260 nm as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands. This is observed as the midpoint of the sigmoidal curve of absorbance versus temperature. The difference in Tm (ΔTm) between the perfectly matched duplex and the mismatched duplexes provides a quantitative measure of specificity. A larger ΔTm indicates better mismatch discrimination.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity between a probe and its target.

Methodology:

  • Probe Immobilization: Covalently attach the GNA probe to the surface of an SPR sensor chip.

  • Target Injection: Inject the target DNA or RNA solution (at various concentrations, including mismatched sequences) over the sensor surface.

  • Binding and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the target binding to the immobilized probes. This provides association (kon) and dissociation (koff) rate constants.

  • Affinity Determination: Calculate the equilibrium dissociation constant (KD = koff/kon), which is a measure of the binding affinity. A lower KD indicates a stronger interaction. Comparing the KD values for perfect match and mismatch targets quantifies the probe's specificity.

In Situ Hybridization (ISH)

ISH allows for the visualization of target nucleic acid sequences within the context of cells or tissues, providing a direct assessment of probe specificity in a biological sample.

Methodology:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections to allow probe entry.

  • Probe Labeling: Synthesize the GNA probe with a fluorescent label (e.g., by incorporating an amine-modified GNA monomer followed by coupling to an NHS-ester activated fluorophore).

  • Hybridization: Incubate the labeled GNA probe with the prepared sample under optimized hybridization conditions (temperature, salt concentration).

  • Washing: Perform stringent washes to remove non-specifically bound probes.

  • Microscopy: Visualize the localization of the fluorescent signal using a fluorescence microscope. The specificity is determined by the precise localization of the signal to the expected cellular compartment or cell type, and the absence of signal in control samples or regions lacking the target sequence.

Visualizing Methodologies and Pathways

To further clarify the experimental workflows and the underlying principles of probe specificity, the following diagrams are provided.

Experimental_Workflow_Tm Thermal Melting (Tm) Analysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Probe Synthesize GNA Probe Hybridize Hybridize Probe & Target Prep_Probe->Hybridize Prep_Target Synthesize Target (Perfect Match & Mismatch) Prep_Target->Hybridize Spectro UV-Vis Spectrophotometry (Monitor A260 vs. Temp) Hybridize->Spectro Plot Plot Melting Curve Spectro->Plot Calculate_Tm Determine Tm Plot->Calculate_Tm Compare Calculate ΔTm (Specificity) Calculate_Tm->Compare

Figure 1. Workflow for Thermal Melting (Tm) Analysis.

Figure 2. Mismatch discrimination principle.

Conclusion

GNA-based diagnostic probes represent a promising frontier in molecular diagnostics. Their inherent high stability and unique hybridization properties, particularly the selective binding to RNA over DNA, position them as a powerful tool for developing highly specific assays. While further direct comparative studies are needed to fully quantify their mismatch discrimination capabilities against other advanced probes like PNA and LNA, the existing data strongly supports their potential for superior performance. As research in this area continues, GNA probes are poised to become an invaluable asset for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their diagnostic and therapeutic platforms.

Safety Operating Guide

Proper Disposal of N4-Ac-C-(S)-GNA Phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N4-Ac-C-(S)-GNA phosphoramidite (B1245037) in their work, ensuring its safe and compliant disposal is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this modified phosphoramidite, safeguarding both laboratory personnel and the environment.

N4-Ac-C-(S)-GNA phosphoramidite is a specialized chemical used in the synthesis of modified oligonucleotides. Its unique structure, featuring an N-acetylated cytosine base and a glycol nucleic acid (GNA) backbone, necessitates a disposal procedure that accounts for the reactivity of the phosphoramidite group and the stability of its other components. The primary goal of the disposal process is to deactivate the reactive phosphoramidite moiety through hydrolysis, rendering the waste less hazardous before its final disposal as chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Protocol

This protocol outlines the chemical deactivation of this compound waste, including unused or expired solid material and residues in empty containers.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound powder in a clearly labeled, dedicated waste container.

  • Contaminated Materials: Any materials that have come into contact with the phosphoramidite, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in a separate, labeled container for solid chemical waste.

  • Empty Containers: "Empty" containers of this compound should be treated as containing residual amounts of the chemical and must be rinsed as described in the following steps.

2. Deactivation through Hydrolysis: The core of the disposal procedure is the hydrolysis of the reactive phosphoramidite group. This is achieved by reacting the chemical with a weak aqueous base.

  • For Solid Waste:

    • Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile (B52724) within a suitable flask or beaker.

    • In a separate, larger container, prepare a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% sodium bicarbonate solution. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time ensures the complete degradation of the phosphoramidite.

  • For Rinsing Empty Containers:

    • Add a small volume of anhydrous acetonitrile to the "empty" container.

    • Securely cap the container and swirl to dissolve any remaining phosphoramidite residue.

    • Slowly add this acetonitrile rinse to a container of 5% aqueous sodium bicarbonate solution, as described above.

    • Repeat the rinsing process at least two more times to ensure the container is thoroughly decontaminated. The first rinseate must be collected and treated as hazardous waste. Subsequent rinses of containers that held highly toxic materials may also need to be collected.

3. Waste Collection and Final Disposal:

  • Once the 24-hour hydrolysis is complete, the resulting aqueous mixture should be transferred to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • The rinsed and air-dried chemical containers can then be disposed of according to your institution's guidelines for clean glassware or plasticware.

  • All solid contaminated materials should be placed in a designated solid hazardous waste container.

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of phosphoramidite waste down the drain or in the regular trash.

Data Presentation

The following tables summarize key quantitative data related to the disposal procedure.

Table 1: Reagents for Deactivation

ReagentPurposeConcentration/Ratio
Anhydrous AcetonitrileSolvent for DissolutionMinimal amount to dissolve solid waste
5% Sodium Bicarbonate (aq)Deactivating Agent10-fold volume excess relative to the phosphoramidite solution

Table 2: Operational Parameters for Hydrolysis

ParameterValueRationale
Reaction Time≥ 24 hoursEnsures complete hydrolysis of the phosphoramidite.
Reaction TemperatureRoom TemperatureSufficient for the hydrolysis reaction to proceed to completion.

Experimental Protocols

The methodology for the deactivation of this compound is based on established principles for the safe handling of phosphoramidite waste. The N-acetyl group on the cytosine is a standard protecting group in oligonucleotide synthesis and is expected to be stable under these mild basic conditions, or to be slowly hydrolyzed without forming hazardous byproducts. The glycol nucleic acid backbone is known for its chemical stability and is not expected to degrade under these conditions.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines for chemical waste management.

Essential Safety and Operational Guide for Handling N4-Ac-C-(S)-GNA Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N4-Ac-C-(S)-GNA phosphoramidite (B1245037). Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of your research.

Chemical Profile:

PropertyValue
IUPAC Name N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide
Molecular Formula C₃₉H₄₈N₅O₇P[1]
Molecular Weight 729.8 g/mol [1]
Appearance White to off-white powder[]
Storage Conditions Store at -20°C[3][4][5]
Immediate Safety Precautions

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling phosphoramidites to prevent exposure[7].

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3][7].
Face ShieldRecommended when there is a splash hazard[7].
Skin Protection Chemical-Impermeable GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly[3][7].
Laboratory CoatA laboratory coat must be worn[3][7].
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated[3][7].
Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[8].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[8].
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor[8].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[8].

Operational Plan: Handling and Storage

Phosphoramidites are sensitive to moisture and air[4][6]. Proper handling and storage are critical to prevent degradation and ensure experimental success.

Handling Workflow:

Workflow for Handling N4-Ac-C-(S)-GNA Phosphoramidite cluster_prep Preparation cluster_handling Handling cluster_storage Storage Don PPE 1. Don Appropriate PPE Work in Fume Hood 2. Work in Chemical Fume Hood Don PPE->Work in Fume Hood Use Anhydrous Solvents 3. Use Anhydrous Solvents (<30 ppm water) Work in Fume Hood->Use Anhydrous Solvents Dissolve Amidite 4. Dissolve Phosphoramidite Use Anhydrous Solvents->Dissolve Amidite Transfer Solution 5. Transfer to Synthesizer Dissolve Amidite->Transfer Solution Store at -20C 6. Store at -20°C under Inert Atmosphere Transfer Solution->Store at -20C

Handling Workflow Diagram

Key Handling Protocols:

  • Solvent Selection and Dryness: Most phosphoramidites are soluble in anhydrous acetonitrile (B52724). It is crucial to use a solvent with a water content of less than 30 ppm[9]. Using molecular sieves (3 Å) can help in drying the solvent and the dissolved amidite solution[9].

  • Concentration: A concentration of 0.1 M is generally recommended for automated synthesis[9].

  • Storage: Unused phosphoramidites should be stored in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation[3][4]. Solutions in anhydrous acetonitrile are typically stable for 2-3 days when stored properly[10].

Disposal Plan: Deactivation and Waste Management

Phosphoramidite waste is considered hazardous and must be disposed of properly to ensure environmental safety and regulatory compliance. The primary method for safe disposal involves a controlled deactivation process through hydrolysis[6].

Experimental Protocol for Deactivation of Phosphoramidite Waste:

This protocol is intended for the deactivation of small quantities of expired or unused solid phosphoramidite waste or residues in empty containers[6].

Materials:

  • Phosphoramidite waste

  • Anhydrous Acetonitrile (ACN)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Properly labeled hazardous waste container

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly[6].

  • Dissolution:

    • For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile[6].

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue[6].

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate[6]. A weak base is used to facilitate hydrolysis and neutralize any acidic byproducts[6].

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite[6].

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste[6].

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[6].

Disposal Workflow:

Disposal Workflow for Phosphoramidite Waste cluster_prep_disposal Preparation cluster_deactivation Deactivation cluster_disposal Disposal Don PPE_disposal 1. Don Appropriate PPE Work in Fume Hood_disposal 2. Work in Chemical Fume Hood Don PPE_disposal->Work in Fume Hood_disposal Dissolve Waste 3. Dissolve Waste in Anhydrous Acetonitrile Work in Fume Hood_disposal->Dissolve Waste Quench Solution 4. Quench with 5% NaHCO₃ (aq) Dissolve Waste->Quench Solution Stir for 24h 5. Stir for 24 hours Quench Solution->Stir for 24h Collect Waste 6. Collect in Hazardous Waste Container Stir for 24h->Collect Waste EHS Disposal 7. Dispose via EHS Office Collect Waste->EHS Disposal

Disposal Workflow Diagram

Spill and Leak Procedures:

  • Avoid dust formation[8].

  • Ensure adequate ventilation and remove all sources of ignition[8].

  • Use personal protective equipment, including chemical-impermeable gloves[8].

  • Absorb the spill with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal[6].

  • Decontaminate the affected surface with alcohol[6].

  • Prevent the chemical from entering drains or waterways[6].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.